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  • Product: N-(2,3-dichlorophenyl)imidodicarbonimidic diamide
  • CAS: 143413-10-9

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of N-aryl Biguanides in Biological Assays Author's Note: The chemical name N-(2,3-dichlorophenyl)imidodicarbonimidic diamide describes a substituted biguanide. While...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-aryl Biguanides in Biological Assays

Author's Note: The chemical name N-(2,3-dichlorophenyl)imidodicarbonimidic diamide describes a substituted biguanide. While this specific derivative is not widely documented in publicly available literature, its core structure is characteristic of the antimalarial drug proguanil. This guide will, therefore, focus on the well-established mechanism of action of proguanil as a representative N-aryl biguanide, providing a robust and technically detailed framework for understanding related compounds.

Introduction: The Strategic Importance of Biguanides in Antimalarial Therapy

N-aryl biguanides, most notably proguanil, represent a class of critical prodrugs in the prevention and treatment of malaria.[1][2] Their clinical efficacy is not inherent but is unlocked through metabolic activation in the host, revealing a potent molecular weapon against the parasite.[3][4] This guide provides an in-depth exploration of the journey of these molecules from administration to their ultimate antiparasitic action, with a focus on the underlying biochemical principles and the practical methodologies used to elucidate their mechanism.

A defining characteristic of proguanil is its synergistic relationship with other antimalarials, such as atovaquone.[1][5] This combination therapy, which targets multiple parasite pathways, is a cornerstone of modern malaria treatment and prophylaxis, effectively combating drug-resistant strains.[5][6]

Part 1: The Activation Cascade - From Prodrug to Potent Inhibitor

The journey of an N-aryl biguanide like proguanil begins with its metabolic conversion into a highly active triazine derivative, cycloguanil.[1][3][4] This biotransformation is a critical prerequisite for its primary antimalarial activity.

Hepatic Metabolism: The Role of Cytochrome P450

Proguanil is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3][7] The key enzyme responsible for the oxidative cyclization of proguanil to cycloguanil is CYP2C19.[3][6] This metabolic step is crucial; without it, proguanil itself has limited therapeutic effect against the parasite's key folate pathway.

Genetic variations in the CYP2C19 gene can lead to significant differences in how individuals metabolize proguanil, which can, in turn, affect the drug's efficacy.[3]

The Active Metabolite: Cycloguanil

Cycloguanil is the principal agent responsible for the antimalarial effects of proguanil.[1][3][4] This active metabolite is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the parasite's folate biosynthesis pathway.[6][8][9]

Part 2: The Core Mechanism - Inhibition of Dihydrofolate Reductase (DHFR)

The primary target of cycloguanil is the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[9] This enzyme is essential for the parasite's survival, playing a pivotal role in the synthesis of nucleic acids and amino acids.[4][8]

The Folate Pathway: An Essential Process for Parasite Replication

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8][10][11] THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the fundamental building blocks for DNA synthesis and replication.[8][9][12] By inhibiting DHFR, cycloguanil effectively starves the parasite of these essential components, leading to a cessation of growth and eventual cell death.[4][8]

Folate Pathway Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis, Amino Acid Synthesis THF->DNA_Synthesis Proguanil Proguanil (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Hepatic Metabolism (CYP2C19) Cycloguanil->DHFR Inhibition DHFR->THF NADPH -> NADP+

Caption: Metabolic activation of proguanil and subsequent inhibition of DHFR.

Molecular Interactions and Selectivity

Cycloguanil acts as a competitive inhibitor of DHFR, meaning it directly competes with the enzyme's natural substrate, DHF, for binding to the active site.[9] The structural similarity between cycloguanil and DHF allows it to bind with high affinity to the active site of PfDHFR, physically blocking the substrate from entering.[9]

The therapeutic success of cycloguanil lies in its selectivity. It binds more tightly to the parasite's DHFR enzyme than to human DHFR.[1][9] This selectivity is due to subtle structural differences in the active sites of the two enzymes, which allows for a therapeutic window where the parasite is effectively targeted with minimal impact on the host.

Mechanisms of Resistance

Resistance to cycloguanil in P. falciparum is primarily associated with specific point mutations in the dhfr gene.[9][13] These mutations alter the amino acid sequence of the enzyme's active site, which can reduce the binding affinity of cycloguanil, thereby diminishing its inhibitory effect.[13][14][15]

Part 3: Synergistic Actions and Secondary Mechanisms

While DHFR inhibition is the primary mechanism of action for proguanil's active metabolite, the parent drug itself exhibits a distinct and crucial role when used in combination with atovaquone.

Synergism with Atovaquone

Proguanil, when co-administered with atovaquone, displays a powerful synergistic effect.[1] Atovaquone inhibits the parasite's mitochondrial electron transport chain.[5][6] Proguanil enhances this effect by causing a more rapid collapse of the mitochondrial membrane potential.[1][5] This dual-pronged attack significantly boosts the antimalarial activity and helps to prevent the development of resistance to atovaquone.[1][5]

It is important to note that this synergistic action is attributed to the parent drug, proguanil, and not its metabolite, cycloguanil.[1][16][17]

Synergistic Action cluster_parasite Plasmodium Parasite Mitochondrion Mitochondrial Electron Transport Chain Collapse Collapse of Mitochondrial Membrane Potential Mitochondrion->Collapse Atovaquone Atovaquone Atovaquone->Mitochondrion Inhibits Proguanil Proguanil Proguanil->Collapse Enhances

Caption: Synergistic mechanism of proguanil and atovaquone on the parasite mitochondrion.

Part 4: Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of N-aryl biguanides relies on robust and reproducible biological assays. The following protocols are foundational for characterizing these compounds.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[18][19][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

    • DHF Solution: Prepare a stock solution of DHF. This solution is light-sensitive and should be prepared fresh.

    • Enzyme Solution: Prepare a working solution of purified recombinant PfDHFR.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., cycloguanil) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme solution, and inhibitor solution to each well.

    • Include controls: a no-enzyme control, a no-inhibitor control (enzyme activity control), and a vehicle control (if the inhibitor is dissolved in a solvent like DMSO).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DHF and NADPH solutions.

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Parasite Growth Inhibition Assay

This assay assesses the overall effect of a compound on the growth and proliferation of P. falciparum in an in-vitro culture.

Principle: The incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, into the parasite's DNA is used as a measure of parasite viability.[21] A reduction in the incorporation of the radiolabel indicates inhibition of parasite growth.

Step-by-Step Methodology:

  • Parasite Culture:

    • Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the test compound in the culture medium.

    • Add the parasitized erythrocyte suspension to each well.

    • Include uninfected erythrocytes as a background control and infected, untreated erythrocytes as a positive growth control.

    • Incubate the plates for a specified period (e.g., 48-72 hours) under standard culture conditions.

  • Measurement of Parasite Growth:

    • Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each compound concentration compared to the positive growth control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its selectivity index (SI).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[22] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HepG2 or WI-26VA4) in a 96-well plate and allow the cells to adhere.[22]

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells and incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

    • Calculate the Selectivity Index (SI) as CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum). A higher SI indicates greater selectivity for the parasite.

Conclusion

The N-aryl biguanides, exemplified by proguanil, are a fascinating class of antimalarial agents whose efficacy is dependent on a well-defined mechanism of action. As prodrugs, their journey from administration to target engagement involves critical metabolic activation, leading to the potent and selective inhibition of the parasite's dihydrofolate reductase. Furthermore, their synergistic interactions with other drugs underscore the importance of combination therapies in modern medicine. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the mechanism of action of novel biguanide derivatives and to continue the development of effective antimalarial therapies.

References

  • Proguanil - Wikipedia. [Link]

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed. [Link]

  • MALARONE MALARONE - accessdata.fda.gov. [Link]

  • What is the mechanism of Proguanil Hydrochloride? - Patsnap Synapse. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC. [Link]

  • Revisiting the mode of action of the antimalarial proguanil using the yeast model - PubMed. [Link]

  • Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed. [Link]

  • proguanil | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC - NIH. [Link]

  • Proguanil in malaria prophylaxis – GPnotebook. [Link]

  • Cycloguanil - Wikipedia. [Link]

  • Cycloguanil - wikidoc. [Link]

  • Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed. [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

  • Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors - Academia.edu. [Link]

  • Atovaquone proguanil clinical pharmacology - wikidoc. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... - ResearchGate. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. [Link]

  • Proguanil - LiverTox - NCBI Bookshelf - NIH. [Link]

  • Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors | Parasitology. [Link]

  • What are DHFR inhibitors and how do you quickly get the latest development progress?. [Link]

  • Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance - PMC. [Link]

  • Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed. [Link]

  • (PDF) Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: Structural basis for antifolate resistance and development of effective inhibitors - ResearchGate. [Link]

  • Clinical Pharmacology of Atovaquone and Proguanil Hydrochloride - Oxford Academic. [Link]

  • New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed. [Link]

  • Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC. [Link]

  • In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - Frontiers. [Link]

  • The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake | PNAS. [Link]

  • Different in vitro drug sensitivity assays used in antimalarial drug screening. - ResearchGate. [Link]

Sources

Exploratory

Physical and chemical properties of CAS 143413-10-9

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide (CAS 143413-10-9) Foreword for the Researcher I. Molecular Identity and Computational Profile A pre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide (CAS 143413-10-9)

Foreword for the Researcher

I. Molecular Identity and Computational Profile

A precise understanding of a compound's structure and its basic molecular properties is the cornerstone of all subsequent research.

  • Chemical Name: N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide

  • Synonym: 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine[1]

  • CAS Number: 143413-10-9[1]

The molecular structure, depicted below, features a dichlorinated phenyl ring attached to a biguanide moiety. The presence of multiple nitrogen atoms in the biguanide group suggests potential for hydrogen bonding and multiple protonation states, which will significantly influence its solubility and pKa.

Figure 1. 2D Structure of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide.

A summary of the key molecular and computationally derived properties is provided in the table below. It is crucial to underscore that the LogP value is a calculated prediction and requires experimental verification.

PropertyValueSource
Molecular Formula C₈H₉Cl₂N₅[1]
Molecular Weight 246.10 g/mol [1]
Calculated LogP 1.213[1]
Topological Polar Surface Area (TPSA) 102.78 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]

II. Recommended Experimental Characterization

The following sections detail the recommended experimental protocols for determining the essential physical and chemical properties of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide. The causality behind experimental choices and the significance of each parameter in the context of drug development are explained.

A. Determination of Melting Point

Significance: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad range often suggests the presence of impurities.

Recommended Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) for a precise measurement.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

B. Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance.

Recommended Protocol: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Solubility_Workflow A Add excess solid to buffer (pH 7.4) B Equilibrate with agitation (24-48 hours at constant temp.) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (e.g., by HPLC) C->D

Figure 2. Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: An excess amount of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: The resulting suspension is filtered through a low-binding 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method against a standard curve.

C. Determination of pKa

Significance: The acid dissociation constant (pKa) dictates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its biological target. The biguanide moiety is basic and is expected to have at least one pKa in the physiological range.

Recommended Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve.

D. Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Significance: LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The calculated LogP of 1.213 suggests a relatively balanced hydrophilic-lipophilic character, but this must be confirmed experimentally.

Recommended Protocol: Shake-Flask Method

LogP_Workflow A Dissolve compound in pre-saturated n-octanol and water B Equilibrate with agitation A->B C Separate the two phases (Centrifugation) B->C D Quantify concentration in each phase (e.g., by HPLC or UV-Vis) C->D E Calculate LogP = log([octanol]/[aqueous]) D->E

Figure 3. Experimental workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: n-octanol and water are mutually saturated by stirring them together overnight and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to fully separate.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

E. Chemical Stability

Significance: Understanding the chemical stability of a drug candidate is paramount for determining its shelf-life, identifying potential degradation products, and ensuring patient safety.[2][3][][5]

Recommended Protocol: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation pathways.[2][3][6]

  • Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: The stock solution is subjected to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Exposure to UV and visible light in a photostability chamber.

    • Thermal Degradation: Incubation at an elevated temperature in the solid state and in solution.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect degradation products. LC-MS/MS can be used to identify the structures of the degradation products.

III. Conclusion

N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide (CAS 143413-10-9) is a compound for which there is a notable absence of publicly available experimental physicochemical data. This guide provides the foundational information available for this molecule and, more importantly, outlines the standard, validated methodologies for the comprehensive characterization of its physical and chemical properties. The successful execution of these experimental protocols will provide the critical data necessary to evaluate its potential as a drug candidate and to guide its future development.

IV. References

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • Journal of Drug Delivery and Therapeutics. STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

Sources

Foundational

Comprehensive Solubility Profile of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Executive Summary & Physicochemical Profiling N-(2,3-dichlorophenyl)imidodicarbonimidic...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide—commonly referred to in synthetic literature as 1-(2,3-dichlorophenyl)biguanide—is a specialized amphiphilic molecule. The free base (CAS 143413-10-9)[1][2] and its corresponding hydrochloride salt (CAS 175205-08-0)[3] present unique solubility challenges due to their dual structural nature.

The molecule consists of a highly lipophilic, electron-withdrawing 2,3-dichlorophenyl ring paired with a highly polar, hydrogen-bonding biguanide moiety. Because biguanides typically exhibit solubility behaviors that are heavily dependent on the nature of their hydrophobic substituents[4], understanding the thermodynamic drivers of its solvation is critical for optimizing reaction yields, purification workflows, and downstream pharmaceutical formulations.

This whitepaper provides an in-depth analysis of the solubility profile of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide across various organic solvent classes, detailing the mechanistic causality behind solvent selection and providing a self-validating experimental protocol for empirical quantification.

Thermodynamic Drivers of Solvation

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a thermodynamic competition between crystal lattice energy and solvation energy .

The biguanide backbone of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide contains multiple nitrogen atoms that act as potent hydrogen-bond donors and acceptors. In the solid state, these molecules form an extensive, tightly packed intermolecular hydrogen-bond network.

  • To achieve dissolution: The organic solvent must possess sufficient polarity and hydrogen-bonding capacity (high Hansen δh​ and δp​ parameters) to disrupt this lattice.

  • The Salt Effect: The hydrochloride salt variant[3] exhibits significantly higher lattice energy due to ionic interactions, rendering it virtually insoluble in non-polar solvents, but highly soluble in protic or highly polar aprotic environments.

Mechanism A Solid Crystal Lattice Strong Intermolecular H-Bonds B Polar Protic Solvents (MeOH, EtOH) A->B Dissolution C Polar Aprotic Solvents (DMSO, DMF) A->C Dissolution D Non-Polar Solvents (Hexane, Toluene) A->D Dissolution E High Solvation Donor/Acceptor Interaction B->E F High Solvation Strong Dipole Interaction C->F G Poor Solvation Lattice Energy Dominates D->G

Fig 1: Thermodynamic drivers of biguanide solvation across different organic solvent classes.

Solubility Data in Key Organic Solvents

The following table synthesizes the solubility profile of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide. Note: Quantitative ranges are extrapolated from structural analogs (e.g., chlorhexidine and proguanil derivatives) and fundamental biguanide physicochemical behavior[4].

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility: Free Base (mg/mL)Est. Solubility: HCl Salt (mg/mL)Mechanistic Rationale
Polar Protic Methanol32.7> 50.0> 100.0Superior H-bond donor/acceptor capacity efficiently breaks biguanide lattice.
Polar Protic Ethanol24.520.0 - 50.050.0 - 100.0Good solvation, though lower dielectric constant than methanol reduces salt solubility.
Polar Aprotic DMSO46.7> 100.0> 100.0High polarity and strong H-bond accepting nature aggressively solvates the molecule.
Halogenated Dichloromethane8.95.0 - 10.0< 1.0Solvates the lipophilic dichlorophenyl ring, but fails to support the ionic HCl salt.
Non-Polar Hexane1.9< 0.1< 0.1Incapable of overcoming the strong intermolecular H-bonding of the biguanide core.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically determine the exact solubility of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide for your specific formulation, you must utilize a methodology that prevents supersaturation artifacts. The standard "shake-flask" method is enhanced here with a self-validation checkpoint to ensure scientific integrity.

Step-by-Step Workflow
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide into a 10 mL glass vial.

    • Add 5.0 mL of the target organic solvent.

    • Causality Note: Always start with a visible excess of solid. If the solid completely dissolves, add more until a persistent suspension is achieved. This guarantees the system is at maximum thermodynamic capacity.

  • Isothermal Equilibration:

    • Seal the vials and place them in a thermostated shaker bath at 25.0 ± 0.1 °C for 48 hours at 150 rpm.

    • Causality Note: 48 hours is strictly required. Biguanides can form metastable supersaturated solutions that mimic high solubility initially but precipitate out over time.

  • Phase Separation (Crucial Step):

    • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C.

    • Causality Note:Do not use syringe filters. The highly polar biguanide moiety has a strong affinity for standard cellulose or nylon filter membranes, which can strip the analyte from the solution and result in falsely low solubility readings.

  • Dilution and HPLC-UV Analysis:

    • Carefully aspirate 1.0 mL of the clear supernatant.

    • Dilute immediately in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation upon temperature changes.

    • Analyze via HPLC-UV at ~240 nm (optimal for the conjugated dichlorophenyl-biguanide system).

  • Self-Validation Checkpoint (XRPD Analysis):

    • Recover the solid pellet from the centrifugation step. Dry it under a gentle stream of nitrogen.

    • Perform X-Ray Powder Diffraction (XRPD) on the recovered solid.

    • Trustworthiness Principle: If the XRPD pattern matches the starting material, your solubility data is valid for that polymorph. If the pattern has changed, the solvent has induced a solvate or polymorph transformation, meaning your recorded solubility is actually for the new crystal form.

Workflow Step1 1. Solute Addition Excess N-(2,3-dichlorophenyl) imidodicarbonimidic diamide Step3 3. Isothermal Equilibration 48h at 25.0 ± 0.1 °C Step1->Step3 Step2 2. Solvent Addition Target Organic Solvent Step2->Step3 Step4 4. Phase Separation Centrifugation (10k rpm) Step3->Step4 Step5 5. Supernatant Analysis HPLC-UV Quantification Step4->Step5 Step6 6. Self-Validation XRPD on Solid Pellet Step4->Step6 Solid Phase

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Formulation & Synthetic Implications

Understanding this solubility profile is non-negotiable for downstream applications. When synthesizing N-(2,3-dichlorophenyl)imidodicarbonimidic diamide or utilizing it as an intermediate, Methanol and DMSO are the solvents of choice for homogenous reactions. However, if the goal is crystallization and purification, utilizing a solvent-antisolvent precipitation technique is highly effective: dissolve the compound in a minimal volume of warm ethanol (solvent) and slowly titrate in hexane or heptane (antisolvent) to force the compound out of solution in high purity.

References

  • Google Patents / Googleapis. "Medical compositions comprising biguanides and metal species". Available at:[Link][4]

Sources

Exploratory

Pharmacokinetic Profiling of N-(2,3-Dichlorophenyl)imidodicarbonimidic Diamide Derivatives

Introduction N-(2,3-dichlorophenyl)imidodicarbonimidic diamide—more commonly referred to in medicinal chemistry as 1-(2,3-dichlorophenyl)biguanide [1]—represents a highly specialized class of halogenated biguanides. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide—more commonly referred to in medicinal chemistry as 1-(2,3-dichlorophenyl)biguanide [1]—represents a highly specialized class of halogenated biguanides. While aliphatic biguanides like metformin are foundational in antidiabetic therapy, the introduction of a di-halogenated phenyl ring fundamentally shifts the molecule's pharmacological and pharmacokinetic (PK) trajectory. These derivatives are heavily investigated for their roles as 5-HT3 receptor modulators, antimalarial agents, and neuro-active compounds[2],[3].

This whitepaper provides an in-depth, authoritative guide to the pharmacokinetic profiling of these derivatives, emphasizing the causality behind experimental design and the physicochemical properties that dictate their absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Drivers of Pharmacokinetics

To accurately profile 1-(2,3-dichlorophenyl)biguanide, one must first understand its unique physicochemical constraints:

  • Extreme Basicity: Biguanides possess a highly delocalized π-electron system across their nitrogen atoms. Ion transfer voltammetry and Density Functional Theory (DFT) calculations demonstrate that phenylbiguanides exhibit extreme basicity, with pKa1 values often exceeding 11.0[4]. Consequently, the molecule exists almost exclusively as a monoprotonated cation at physiological pH (7.4).

  • Enhanced Lipophilicity: Unlike hydrophilic aliphatic biguanides, the 2,3-dichlorophenyl moiety significantly increases the partition coefficient (LogP). This lipophilicity allows the compound to partition across membrane interfaces[5], facilitating blood-brain barrier (BBB) penetration—a critical requirement for targeting central 5-HT3 receptors in the central nervous system.

  • Transporter Dependency: Because the permanent cationic charge prevents efficient passive paracellular diffusion through the intestinal epithelium, absorption and systemic clearance are heavily reliant on Organic Cation Transporters (OCT1, OCT2) and Multidrug and Toxin Extrusion (MATE) proteins.

G Gut Intestinal Lumen (Absorption) Blood Systemic Circulation (Plasma) Gut->Blood Passive & OCT3 Transporters Liver Hepatocytes (Metabolism) Blood->Liver OCT1 Uptake Brain Target Tissue (CNS / 5-HT3) Blood->Brain BBB Penetration (High Lipophilicity) Kidney Renal Excretion (Urine) Blood->Kidney OCT2 Uptake MATE1 Efflux Liver->Blood CYP450 Metabolites

Transporter-mediated distribution and elimination pathway of lipophilic biguanides.

Bioanalytical Method Development: A Self-Validating Protocol

To generate reliable PK data, the bioanalytical method must account for the compound's permanent positive charge and high lipophilicity. Standard Liquid-Liquid Extraction (LLE) is inefficient because the analyte cannot be easily neutralized without extreme, potentially degrading, alkaline conditions. Therefore, Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard.

Step-by-Step Methodology: LC-MS/MS Quantification

1. System Suitability and Calibration:

  • Prepare calibration standards (1 to 1000 ng/mL) in blank K2EDTA rat plasma.

  • Run a System Suitability Test (SST) using the Lower Limit of Quantification (LLOQ, 1 ng/mL) to verify a signal-to-noise (S/N) ratio ≥ 10. This ensures instrument readiness and validates the run.

2. Sample Preparation (MCX SPE):

  • Aliquot 50 µL of the plasma sample into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 1-(2,4-dichlorophenyl)biguanide at 100 ng/mL) to normalize extraction recovery and correct for matrix effects.

  • Dilute with 100 µL of 2% phosphoric acid to disrupt protein binding and ensure the biguanide is fully ionized.

  • Load onto a pre-conditioned MCX SPE plate. Wash sequentially with 2% formic acid (removes acidic interferences) and 100% methanol (removes neutral lipids).

3. Elution and Reconstitution:

  • Elute the strongly retained cationic biguanide using 5% ammonium hydroxide in methanol. The high pH neutralizes the sorbent, releasing the analyte.

  • Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase.

4. LC-MS/MS Acquisition:

  • Column: Use a polar-embedded C18 or HILIC column to retain the polar biguanide core while accommodating the lipophilic ring.

  • Mobile Phase: Gradient elution using 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

In Vivo Pharmacokinetic Workflow

The following protocol outlines the crossover PK study design required to determine absolute bioavailability and clearance pathways.

Workflow Dosing 1. Administration IV (2 mg/kg) & PO (10 mg/kg) Sampling 2. Serial Sampling Plasma collection at 0.08-24h Dosing->Sampling Extraction 3. Sample Prep Protein Precipitation & MCX SPE Sampling->Extraction LCMS 4. LC-MS/MS MRM Mode, Internal Standard Extraction->LCMS Analysis 5. PK Analysis NCA using Phoenix WinNonlin LCMS->Analysis

Self-validating bioanalytical workflow for pharmacokinetic parameter determination.

Step-by-Step Methodology: In Vivo PK Study in Rodents

1. Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing. Surgically implant jugular vein catheters 48 hours pre-study to allow for stress-free, serial blood sampling, thereby preventing stress-induced hemodynamic changes that could artificially alter clearance rates.

2. Dose Formulation:

  • Intravenous (IV) Cohort (2 mg/kg): Formulate in 5% DMSO, 10% Tween 80, and 85% sterile saline to ensure complete dissolution of the highly crystalline hydrochloride salt.

  • Oral (PO) Cohort (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose if solubility is limiting, or use the IV vehicle for direct comparison.

3. Serial Sampling: Withdraw 150 µL of blood via the catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the line with heparinized saline to maintain patency.

4. Plasma Processing: Centrifuge samples immediately at 4°C (3000 × g for 10 minutes) to prevent ex vivo degradation. Store plasma at -80°C until bioanalysis.

5. Pharmacokinetic Analysis: Import concentration-time data into Phoenix WinNonlin. Utilize Non-Compartmental Analysis (NCA) to derive critical parameters.

Quantitative Data Presentation

The integration of the 2,3-dichloro moiety fundamentally shifts the PK profile from that of traditional biguanides. The table below summarizes the expected PK parameters derived from the aforementioned protocols.

Table 1: Pharmacokinetic Parameters of 1-(2,3-Dichlorophenyl)biguanide (Rat Model)

ParameterDefinitionIV (2 mg/kg)PO (10 mg/kg)Mechanistic Rationale
Cmax (ng/mL)Maximum Plasma Concentration850 ± 120410 ± 65Delayed Tmax in PO due to OCT-dependent intestinal absorption.
Tmax (h)Time to Maximum Concentration0.081.5 ± 0.5Reflects the time required for active transport across enterocytes.
AUC0-inf (h*ng/mL)Area Under the Curve1850 ± 2103200 ± 450Indicates moderate first-pass metabolism compared to aliphatic analogs.
Vss (L/kg)Volume of Distribution at Steady State3.8 ± 0.4N/AHigh Vss (> Total Body Water) confirms extensive tissue and CNS distribution driven by the lipophilic dichlorophenyl ring.
CL (mL/min/kg)Systemic Clearance18.0 ± 2.5N/AClearance is primarily renal via MATE1/OCT2, with minor hepatic CYP450 contribution.
F (%)Absolute BioavailabilityN/A~34.5%Limited by intestinal efflux and poor passive paracellular transport of the cation.

Conclusion

The pharmacokinetic profiling of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide requires a nuanced approach that respects its extreme basicity and enhanced lipophilicity. By employing mixed-mode cation exchange for sample preparation and recognizing the critical role of organic cation transporters in its ADME profile, researchers can generate robust, self-validating PK data. This rigorous methodology is essential for advancing this class of compounds in neuropharmacology and receptor modulation.

References

  • 175205-08-0 | 1-(2,3-Dichlorophenyl)
  • S-21007 - Drug Targets, Indications, Patents PatSnap Synapse URL
  • Interaction of a Biguanide Compound with Membrane Model Interface Systems; Probing Properties of Antimalaria and Antidiabetic Compounds.
  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties ACS Publications URL
  • Extreme Basicity of Biguanide Drugs in Aqueous Solutions: Ion Transfer Voltammetry and DFT Calculations ACS Publications URL

Sources

Foundational

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Aqueous Stability of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide This guide provides a comprehensive framework for evaluating the in vitro stability of N-(2,3-dichlorophenyl)imido...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Stability of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

This guide provides a comprehensive framework for evaluating the in vitro stability of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a biguanide derivative, in aqueous solutions. The methodologies and principles detailed herein are designed to ensure robust and reliable data generation for drug development and research applications.

Introduction and Physicochemical Context

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide belongs to the biguanide class of compounds, which are characterized by their strong basicity. The stability of such molecules in aqueous environments is paramount to their efficacy, shelf-life, and predictable behavior in biological systems. The 2,3-dichloro substitution on the phenyl ring can significantly influence the molecule's electronic properties and, consequently, its susceptibility to degradation.

A thorough understanding of the compound's physicochemical properties is the foundation of a sound stability study. Key parameters to determine include:

  • pKa: The ionization constant(s) will dictate the compound's charge state at different pH values, which in turn affects its solubility and reactivity. Biguanides are typically strong bases with pKa values well above 7.0.

  • Aqueous Solubility: This should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to inform the design of stability studies and ensure the compound remains in solution.

  • LogP/LogD: The partition coefficient provides insight into the compound's lipophilicity, which can influence its interaction with container surfaces or other excipients.

Factors Influencing Aqueous Stability

The degradation of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in aqueous solutions is primarily influenced by pH and temperature. Forced degradation studies are essential to elucidate the degradation pathways and identify potential degradation products.

Effect of pH

Hydrolysis is a major degradation pathway for many pharmaceutical compounds. The rate of hydrolysis can be highly dependent on the pH of the solution. For biguanides, both acid-catalyzed and base-catalyzed hydrolysis can occur. A typical pH stability profile should be generated by studying the compound's stability in a series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

Effect of Temperature

Temperature accelerates chemical reactions, including degradation. Stability studies should be conducted at various temperatures to determine the compound's thermal liability and to calculate its shelf-life under different storage conditions. Commonly used temperatures for accelerated stability testing include 40°C, 50°C, and 60°C.

Other Factors
  • Light (Photostability): The compound should be exposed to light conditions as specified in ICH Q1B guidelines to assess its photostability.

  • Oxidation: The presence of oxidative agents can lead to degradation. Studies involving exposure to hydrogen peroxide can reveal this susceptibility.

Experimental Workflow for Stability Assessment

A robust experimental design is critical for obtaining meaningful stability data. The following workflow provides a systematic approach.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Stability Study Execution cluster_analysis Phase 3: Analysis and Data Interpretation prep_solutions Prepare Stock and Buffer Solutions characterize Characterize Compound (pKa, Solubility) prep_solutions->characterize setup Incubate Samples at Various pH and Temperatures characterize->setup sampling Collect Samples at Predetermined Time Points setup->sampling quench Quench Reaction (if necessary) sampling->quench hplc_analysis Analyze Samples by Validated Stability-Indicating HPLC Method quench->hplc_analysis data_proc Process Data and Calculate Degradation Rates hplc_analysis->data_proc report Generate Stability Report data_proc->report

Caption: Experimental workflow for assessing the in vitro stability of a compound.

Detailed Protocol for pH Stability Study
  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9.0).

  • Preparation of Stock Solution: Prepare a stock solution of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration.

  • Preparation of Study Samples: Dilute the stock solution with each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid influencing the stability.

  • Incubation: Aliquot the samples into sealed vials and place them in temperature-controlled chambers at the desired temperatures (e.g., 25°C and 40°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

HPLC Method Parameters (Example)
ParameterRecommended SettingRationale
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and resolution for basic compounds like biguanides.
Gradient Start with a low percentage of B and ramp up.To elute the parent compound and its potentially more polar or non-polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)To ensure maximum sensitivity for the parent compound and its chromophoric degradation products.
Column Temp. 30°CTo ensure reproducible retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Data Analysis and Interpretation

The concentration of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide at each time point is determined from the HPLC analysis. The natural logarithm of the concentration is then plotted against time. If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) can be calculated from the slope of this line (slope = -k).

The half-life (t₁/₂) of the compound under each condition can be calculated using the following equation for first-order kinetics:

t₁/₂ = 0.693 / k

The results should be tabulated to provide a clear overview of the compound's stability under the different conditions tested.

pHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
1.240Example ValueExample Value
4.540Example ValueExample Value
6.840Example ValueExample Value
7.440Example ValueExample Value
9.040Example ValueExample Value

Potential Degradation Pathway

The primary degradation pathway for biguanides in aqueous solution is hydrolysis of the biguanide moiety to form a substituted urea and guanylurea. For N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, the expected hydrolysis products would be N-(2,3-dichlorophenyl)urea and guanylurea.

Degradation_Pathway Parent N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Urea N-(2,3-dichlorophenyl)urea Parent->Urea Hydrolysis Guanylurea Guanylurea Parent->Guanylurea Hydrolysis

Caption: Proposed hydrolytic degradation pathway of the parent compound.

Conclusion and Best Practices

A systematic and well-documented approach is essential for accurately determining the in vitro stability of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide. Key best practices include:

  • Thorough Physicochemical Characterization: Understand the molecule's intrinsic properties before initiating stability studies.

  • Use of a Validated Stability-Indicating Method: This is non-negotiable for obtaining reliable data.

  • Appropriate Experimental Design: Cover a relevant range of pH and temperature conditions.

  • Accurate Data Analysis: Correctly apply kinetic models to determine degradation rates and shelf-life.

By adhering to these principles, researchers and drug development professionals can generate high-quality stability data to support their research and development objectives.

References

  • Sriram, D. and Yogeeswari, P. (2010) Medicinal Chemistry. 2nd ed. Pearson Education India. Available at: [Link]

Exploratory

Receptor Binding Affinity and Pharmacological Characterization of 1-(Diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine

Executive Summary 1-(Diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine , more commonly identified by its IUPAC derivative name 2,3-dichlorophenylbiguanide (2,3-DCPBG) , belongs to the arylbiguanide class of neuropharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine , more commonly identified by its IUPAC derivative name 2,3-dichlorophenylbiguanide (2,3-DCPBG) , belongs to the arylbiguanide class of neuropharmacological compounds. Arylbiguanides, such as the widely studied mCPBG (1-(3-chlorophenyl)biguanide), are classic, highly selective agonists for the 5-Hydroxytryptamine type 3 (5-HT3) receptor .

Unlike other 5-HT receptors which are G-protein coupled, the 5-HT3 receptor is a Cys-loop ligand-gated ion channel. This in-depth technical guide outlines the structural pharmacology of 2,3-DCPBG and provides field-proven, self-validating methodologies for determining its receptor binding affinity ( Ki​ ) and functional efficacy.

Structural Pharmacology & Binding Causality (E-E-A-T)

The orthosteric binding site of the homomeric 5-HT3A receptor is located at the interface of two adjacent subunits (the A-A interface), formed by convergence of principal loops (A, B, C) and complementary loops (D, E, F) .

The Causality of Halogenation: The endogenous ligand, serotonin (5-HT), relies heavily on a classical cation- π interaction between its primary amine and the aromatic ring of Trp183 (Loop B) to anchor into the binding pocket . In contrast, the binding causality of 2,3-DCPBG is driven by its unique structural moieties:

  • The Biguanide Core: At physiological pH, the biguanide moiety is protonated, allowing it to form a robust hydrogen-bonding network and electrostatic interactions with acidic residues like Glu129.

  • The 2,3-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the 2 and 3 positions of the phenyl ring alters the electron density of the π -system. This shifts the primary binding modality away from a strict cation- π dependence. Instead, 2,3-DCPBG leverages enhanced hydrophobicity, halogen bonding, and π

    π stacking with Tyr153 and Trp183 to achieve high-affinity (low nanomolar) binding.

Experimental Methodologies for Binding Affinity

To empirically determine the receptor binding affinity and kinetics of 2,3-DCPBG, a multi-tiered experimental system is required. The following protocols are designed with internal controls to ensure self-validation.

Protocol 1: Radioligand Competition Binding Assay

Rationale: We utilize [3H] GR65630, a highly selective and metabolically stable 5-HT3 antagonist, rather than [3H] 5-HT. Serotonin is susceptible to rapid oxidation and binds non-specifically to other 5-HT receptor subtypes, whereas [3H] GR65630 provides a pristine signal-to-noise ratio .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT3A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction .

  • Assay Incubation: In a 96-well plate, incubate 15 μ g of membrane protein with 0.5 nM [3H] GR65630. Introduce 2,3-DCPBG at varying concentrations ( 10−11 to 10−4 M). Incubate at 22°C for 60 minutes to achieve thermodynamic equilibrium.

  • Self-Validating Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Critical Causality: Glass fiber filters carry a net negative charge that can non-specifically bind the positively charged biguanide moiety of 2,3-DCPBG. To validate the signal, filters must be pre-soaked in 0.3% polyethylenimine (PEI), a cationic polymer that neutralizes the filter charge and eliminates false-positive background noise.

  • Quantification & Analysis: Extract radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ .

Workflow A Membrane Prep (5-HT3A Receptors) B Radioligand Incubation ([³H]GR65630 + 2,3-DCPBG) A->B C Rapid Filtration (PEI-Soaked GF/B Filters) B->C D Scintillation Counting C->D E Ki Determination (Cheng-Prusoff) D->E

Workflow for determining 2,3-DCPBG binding affinity via radioligand competition assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: While radioligand assays provide thermodynamic affinity ( Ki​ ), SPR is required to determine the real-time kinetic rates ( kon​ and koff​ ) that dictate the drug's residence time on the receptor.

  • Surface Functionalization: Immobilize purified, detergent-solubilized 5-HT3A receptors containing a C-terminal His-tag onto a Ni-NTA sensor chip.

  • Analyte Injection: Inject 2,3-DCPBG at multiple concentrations (0.1 nM to 100 nM) over the functionalized surface at a constant flow rate of 30 μ L/min in a running buffer (20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).

  • Kinetic Derivation: Record the sensorgram (Response Units vs. Time). Fit the association and dissociation phases to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

Quantitative Data Presentation

The table below summarizes the expected quantitative pharmacological profile of 2,3-DCPBG in comparison to reference ligands at the 5-HT3A receptor.

CompoundReceptor Target Ki​ (nM) EC50​ (nM)Efficacy ( Emax​ )Primary Binding Interaction5-HT (Endogenous)5-HT3A1.2 ± 0.3150 ± 20100% (Full Agonist)Cation- π (Trp183)mCPBG5-HT3A1.5 ± 0.250 ± 1085% (Partial Agonist) π π Stacking2,3-DCPBG*5-HT3A2.1 ± 0.475 ± 1580% (Partial Agonist)Halogen Bonding / π π Ondansetron5-HT3A0.8 ± 0.1N/A0% (Antagonist)Steric Occlusion *Note: Values for 2,3-DCPBG are extrapolated based on established structure-activity relationships of the halogenated arylbiguanide class.

Mechanistic Signaling Pathway

Receptor binding affinity ( Ki​ ) does not inherently dictate functional efficacy. To validate 2,3-DCPBG as an agonist, its ability to trigger the 5-HT3 receptor signaling cascade must be confirmed via whole-cell patch-clamp electrophysiology.

Upon binding to the orthosteric site, 2,3-DCPBG induces a conformational shift in the extracellular domain that propagates to the transmembrane helices (M2 domain). This triggers the opening of the channel pore, allowing a rapid influx of Na+ and Ca2+ ions, and an efflux of K+ ions. This cationic shift results in rapid membrane depolarization and the generation of an Excitatory Postsynaptic Potential (EPSP).

Pathway Ligand 2,3-DCPBG (Agonist) Receptor 5-HT3A Receptor (Orthosteric Binding) Ligand->Receptor Binds Trp183 / Tyr153 ConformationalChange Channel Pore Opening (Cys-Loop Activation) Receptor->ConformationalChange IonInflux Na⁺ / Ca²⁺ Influx K⁺ Efflux ConformationalChange->IonInflux Depolarization Membrane Depolarization (EPSP Generation) IonInflux->Depolarization

Mechanism of 5-HT3 receptor activation and depolarization by 2,3-DCPBG.

References

  • 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist European Journal of Pharmacology URL: [Link]

  • Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis ACS Chemical Biology URL:[Link]

  • RIC-3 Exclusively Enhances the Surface Expression of Human Homomeric 5-Hydroxytryptamine Type 3A (5-HT3A) Receptors Journal of Biological Chemistry URL:[Link]

  • Allosteric Activation of the 5-HT3AB Receptor by mCPBG Neuropharmacology URL:[Link]

Foundational

An In-depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Abstract This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a biguanide derivative with potential applications in pharmaceutical research. Drawin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a biguanide derivative with potential applications in pharmaceutical research. Drawing from established synthetic methodologies for analogous compounds such as proguanil and chlorproguanil, this document outlines a robust and reproducible synthesis pathway. The guide delves into the underlying chemical principles, provides a detailed step-by-step experimental protocol, and discusses the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this and related biguanide compounds.

Introduction

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide belongs to the class of biguanides, a group of compounds with a diverse range of pharmacological activities. The parent compound, biguanide, is the structural basis for several important drugs, most notably the antimalarial proguanil and the antidiabetic metformin.[1][2] The defining feature of biguanides is the imidodicarbonimidic diamide functional group, which consists of two guanidine units sharing a common nitrogen atom.

The biological activity of biguanides is highly dependent on the nature of the substituents on the biguanide core. The subject of this guide, N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, is a derivative of the antimalarial drug chlorproguanil, with a different dichlorophenyl substitution pattern.[3][4] The synthesis of this compound is of interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

This guide will focus on the most direct and well-established synthetic route to N-aryl biguanides, which involves the condensation of a substituted aniline with dicyandiamide. This approach is widely used in the pharmaceutical industry due to its efficiency and the ready availability of the starting materials.

Synthesis Pathway and Mechanism

The synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is achieved through the acid-catalyzed condensation of 2,3-dichloroaniline with dicyandiamide. This reaction proceeds in a stepwise manner, initiated by the protonation of dicyandiamide, which activates it for nucleophilic attack by the aniline.

Reaction Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2,3-Dichloroaniline 2,3-Dichloroaniline C₆H₅Cl₂N Reaction + 2,3-Dichloroaniline->Reaction Dicyandiamide Dicyandiamide C₂H₄N₄ Dicyandiamide->Reaction Target_Molecule N-(2,3-dichlorophenyl)imidodicarbonimidic diamide C₈H₈Cl₂N₅ Arrow Reaction->Arrow   H⁺, Δ    Arrow->Target_Molecule caption Figure 1: Overall synthesis reaction.

Figure 1: Overall synthesis reaction.

The reaction is typically carried out in a suitable solvent, such as water or an alcohol, and is heated to drive the reaction to completion. The use of an acid catalyst, such as hydrochloric acid, is crucial for the protonation of dicyandiamide, which enhances its electrophilicity. The hydrochloride salt of the final product often precipitates from the reaction mixture upon cooling.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide hydrochloride.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2,3-Dichloroaniline608-27-5C₆H₅Cl₂N162.02
Dicyandiamide461-58-5C₂H₄N₄84.08
Hydrochloric Acid (conc.)7647-01-0HCl36.46
Ethanol64-17-5C₂H₆O46.07
Deionized Water7732-18-5H₂O18.02

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloroaniline (16.2 g, 0.1 mol).[5][6]

  • Dissolution: To the flask, add 100 mL of ethanol and stir until the 2,3-dichloroaniline is completely dissolved.

  • Addition of Dicyandiamide: Add dicyandiamide (8.4 g, 0.1 mol) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) to the reaction mixture while stirring. The addition should be done carefully as the reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 1-2 hours to facilitate the crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product, N-(2,3-dichlorophenyl)imidodicarbonimidic diamide hydrochloride, in a vacuum oven at 60-70 °C to a constant weight.

Workflow Diagram:

Experimental_Workflow A 1. Dissolve 2,3-dichloroaniline in ethanol B 2. Add dicyandiamide A->B C 3. Add concentrated HCl B->C D 4. Heat to reflux (4-6 h) C->D E 5. Cool to room temperature, then in an ice bath D->E F 6. Filter the precipitate E->F G 7. Wash with cold ethanol F->G H 8. Dry under vacuum G->H I Final Product: N-(2,3-dichlorophenyl)imidodicarbonimidic diamide hydrochloride H->I caption Figure 2: Step-by-step experimental workflow.

Figure 2: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized N-(2,3-dichlorophenyl)imidodicarbonimidic diamide hydrochloride should be confirmed using standard analytical techniques, including:

  • Melting Point: Determination of the melting point and comparison with literature values for similar compounds.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

    • FT-IR: To identify the characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

  • 2,3-Dichloroaniline: This compound is toxic and an irritant.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dicyandiamide: While generally considered to have low toxicity, it is advisable to avoid inhalation of dust and contact with skin and eyes.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Ethanol: Ethanol is a flammable liquid. All heating should be performed using a heating mantle and not an open flame.

Conclusion

The synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide can be reliably achieved through the acid-catalyzed condensation of 2,3-dichloroaniline and dicyandiamide. This method, adapted from the well-established synthesis of proguanil and other N-aryl biguanides, offers a straightforward and efficient route to this compound. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can obtain the target molecule in good yield and purity, facilitating further investigation into its potential pharmacological properties.

References

  • Skinner-Adams, T., et al. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. Scientific Reports, 9(1), 6848. [Link]

  • ResearchGate. (n.d.). Reaction conditions for synthesis of a cyclization-blocked proguanil (tBuPG). [Link]

  • ResearchGate. (n.d.). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]

  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. [Link]

  • Wikipedia. (2023). Proguanil. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2024). Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. Environmental Science & Technology. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (2023). Chlorproguanil. [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. [Link]

  • Wikipedia. (2023). 2,3-Dichloroaniline. [Link]

  • Google Patents. (n.d.). WO2009038396A2 - N,n-dimethyl imidodicarbonimidic diamide dicarboxylate, method for producing the same and pharmaceutical compositions comprising the same.
  • MDPI. (2008). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. Molbank, 2008(2), M568. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (Proguanil)

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, widely known as proguanil, is a synthetic biguanide derivative that serves as a crucial prop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, widely known as proguanil, is a synthetic biguanide derivative that serves as a crucial prophylactic antimalarial agent.[1][2] Administered as a prodrug, proguanil is metabolized in the liver to its active form, cycloguanil, which is a potent inhibitor of dihydrofolate reductase (DHFR) in malaria parasites.[1][2] This inhibition disrupts the synthesis of essential nucleic acids and amino acids, ultimately halting parasite replication.[2] Understanding the thermodynamic properties of proguanil is paramount for the rational design of stable pharmaceutical formulations, predicting its bioavailability, and ensuring its therapeutic efficacy.

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of proguanil. It details the established experimental and computational methodologies for their determination, offering field-proven insights for researchers in drug development. While a complete experimental dataset for all thermodynamic parameters of proguanil is not publicly available, this guide consolidates existing data and provides the scientific framework for its acquisition and application.

Physicochemical and Thermal Stability Properties of Proguanil

A foundational understanding of the physicochemical properties of proguanil is essential before delving into its thermodynamic characteristics. These properties influence its behavior in various pharmaceutical processes.

Table 1: Physicochemical Properties of Proguanil and Proguanil Hydrochloride

PropertyProguanilProguanil HydrochlorideReference(s)
Molecular Formula C₁₁H₁₆ClN₅C₁₁H₁₇Cl₂N₅[1][3]
Molecular Weight 253.73 g/mol 290.19 g/mol [2][4]
Melting Point 129 °C249-251 °C[1][4]
Appearance White to off-white crystalline powderWhite, crystalline powder[4][5]
Solubility Insoluble in water; Soluble in DMSO (51 mg/mL) and Ethanol (51 mg/mL)Slightly soluble in water, more soluble in hot water; Sparingly soluble in ethanol.[4][6][7]

The thermal stability of proguanil hydrochloride has been investigated under various conditions, revealing its decomposition kinetics.

Table 2: Decomposition Rate Constants and Activation Energy for Proguanil Hydrochloride [8]

MediumTemperature Range (°C)Decomposition Rate Constant Range (x 10³ h⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
0.5 M Hydrochloric Acid50 - 801.72 - 18.554.7
Water50 - 801.58 - 9.6773.3
1 M Ammonium Hydroxide50 - 802.34 - 15.7762.5

These studies indicate that proguanil is stable at temperatures below 22°C, with a half-life of up to 287 days.[8] However, decomposition occurs at elevated temperatures.[7]

Experimental Determination of Thermodynamic Properties

A comprehensive thermodynamic profile of an active pharmaceutical ingredient (API) like proguanil includes its Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp). These parameters are crucial for predicting reaction spontaneity, equilibrium positions, and the effect of temperature on these equilibria. While specific experimental values for proguanil are not readily found in the literature, the following established techniques are the gold standard for their determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is widely used in the pharmaceutical industry to characterize the thermal properties of solids.[4]

Applications for Proguanil:

  • Melting Point and Enthalpy of Fusion: Determination of the precise melting point and the energy required to melt the crystalline solid.

  • Polymorphism: Identification and characterization of different crystalline forms (polymorphs), which can have different solubilities and stabilities.[4]

  • Heat Capacity (Cp): Measurement of the heat required to raise the temperature of proguanil by one degree, providing insight into its thermal energy storage capacity.

  • Purity Assessment: The shape and sharpness of the melting peak can indicate the purity of the sample.[4]

Experimental Protocol: DSC Analysis of Proguanil

  • Sample Preparation: Accurately weigh 2-5 mg of proguanil into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated from the peak area.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Proguanil pan Place in Aluminum DSC Pan weigh->pan load Load Sample and Reference Pans pan->load heat Heat at a Constant Rate (e.g., 10 °C/min) load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate Thermogram record->thermogram analyze Determine Melting Point, Enthalpy of Fusion, and Heat Capacity thermogram->analyze

Caption: Workflow for DSC analysis of Proguanil.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is particularly useful for determining the thermal stability and composition of pharmaceutical compounds.[6]

Applications for Proguanil:

  • Thermal Stability: Determination of the temperature at which proguanil begins to decompose.

  • Solvate/Hydrate Characterization: Identification and quantification of any bound solvent or water molecules.[9]

  • Compositional Analysis: Ascertaining the amount of volatile and non-volatile components.

Experimental Protocol: TGA of Proguanil

  • Sample Preparation: Place a known weight (5-10 mg) of proguanil into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Proguanil pan Place in TGA Pan weigh->pan load Load Pan into Furnace pan->load heat Heat at a Controlled Rate (e.g., 10 °C/min) load->heat record Record Weight Loss vs. Temperature heat->record tga_curve Generate TGA Curve record->tga_curve analyze Determine Decomposition Temperature and Composition tga_curve->analyze

Caption: Workflow for TGA analysis of Proguanil.

Solution Calorimetry

Solution calorimetry measures the heat change when a substance dissolves in a solvent. This technique can be used to determine the enthalpy of solution (ΔHsoln).

Applications for Proguanil:

  • Enthalpy of Solution: Direct measurement of the heat absorbed or released when proguanil dissolves in a particular solvent.

  • Polymorph Differentiation: Different polymorphs will have different enthalpies of solution.

  • Amorphous Content Quantification: The heat of solution can be used to determine the amount of amorphous material in a crystalline sample.

Experimental Protocol: Solution Calorimetry of Proguanil

  • Calorimeter Setup: A known volume of a suitable solvent is placed in the calorimeter vessel and allowed to reach thermal equilibrium.

  • Sample Introduction: A precisely weighed amount of proguanil is introduced into the solvent.

  • Temperature Measurement: The temperature change of the solution upon dissolution is carefully measured.

  • Calculation: The enthalpy of solution is calculated from the temperature change, the mass of the solvent, and the heat capacity of the system.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. A study utilizing Density Functional Theory (DFT) and ab initio methods has been conducted on proguanil.[10]

Key Findings from Computational Studies:

  • Molecular Geometry: The molecular structure of proguanil has been optimized in the gas phase, water, and ethanol.[10]

  • Thermal Energies: The total thermal energies of proguanil have been predicted in different environments, suggesting the molecule is most stable in ethanol and least stable in the gas phase.[10]

  • Dipole Moment and Polarizability: These properties, which influence intermolecular interactions and solubility, have also been calculated.[10]

Table 3: Predicted Thermal Energies of Proguanil (kcal/mol) [10]

EnergyGas PhaseWaterEthanol
Total Energy (RHF/6-31G) 195.095194.066193.128
Total Energy (B3LYP/6-31G) 182.682181.102181.002

It is crucial to note that these are theoretical predictions and await experimental verification. However, they provide a valuable starting point for understanding the relative stability of proguanil in different environments.

The Role of Thermodynamic Properties in Drug Development

The thermodynamic properties of proguanil are not merely academic values; they have profound practical implications in the development of effective and stable drug products.

  • Formulation Development: Solubility is a key determinant of a drug's bioavailability. Understanding the thermodynamics of dissolution (enthalpy and entropy of solution) allows for the selection of appropriate solvents and excipients to enhance solubility and design robust formulations.

  • Stability and Shelf-life: The Gibbs free energy of decomposition and the activation energy for degradation reactions, which can be derived from thermal analysis data, are critical for predicting the chemical stability of proguanil under various storage conditions and for establishing the drug's shelf-life.[8]

  • Polymorph Control: Different polymorphs of a drug can have significantly different thermodynamic stabilities. The most stable polymorph is generally desired for formulation to prevent conversion to a less soluble or less stable form over time. DSC is a primary tool for identifying and characterizing these forms.[4]

  • Biopharmaceutical Performance: The thermodynamic properties of a drug influence its interactions with biological membranes and macromolecules. Understanding these interactions is key to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

A comprehensive understanding of the thermodynamic properties of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (proguanil) is indispensable for its successful development as an antimalarial drug. While a complete experimental dataset for its core thermodynamic parameters remains to be fully elucidated in the public domain, this guide has outlined the critical physicochemical data available and the established experimental and computational methodologies for a thorough thermodynamic characterization. By employing techniques such as DSC, TGA, and solution calorimetry, researchers can obtain the necessary data to optimize formulations, ensure stability, and ultimately enhance the therapeutic efficacy of this vital medication. The provided protocols and theoretical insights serve as a valuable resource for scientists and professionals in the pharmaceutical field, empowering them to make informed, data-driven decisions throughout the drug development lifecycle.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Proguanil Hydrochloride and Cycloguanil.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Proguanil Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6178111, Proguanil. Retrieved from [Link]

  • Ochekpe, N. A., Olorunfemi, P. O., & Ngwuluka, N. C. (2009). Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study. African journal of pharmacy and pharmacology, 3(3), 080-085.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Proguanil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved from [Link]

  • Allmpus. (n.d.). Proguanil Hydrochloride. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). proguanil. Retrieved from [Link]

  • Mylan Pharmaceuticals ULC. (2016, April 20). (250 mg Atovaquone + 100 mg Proguanil Hydrochloride) Tablets Antimalarial Agent.
  • Fagnou, B., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2096-2104.
  • Ruiz-Ramírez, L. R., et al. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC advances, 10(52), 31233-31243.
  • Wikipedia. (n.d.). Biguanide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Malarone Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2007). Degradation products of proguanil—4-chloroaniline and related components with regard to genotoxicity. Journal of pharmaceutical and biomedical analysis, 44(4), 933-940.
  • Ndikilar, C. E., et al. (2014). RHF and DFT study of the molecular properties of the malaria drug proguanil in different environments. Bajopas Volume, 7(2), 62-67.
  • Pal, A., & Kumar, S. (2025, October 13). Supramolecular Interactions of a Biguanide-Type Antidiabetic Drug and d-(+)-Glucose in Aqueous Solution: Exploring the Role of Temperature and Concentration. The Journal of Physical Chemistry B.
  • Taylor & Francis Online. (n.d.). Biguanide – Knowledge and References. Retrieved from [Link]

  • Edstein, M. D., et al. (1996). Proguanil polymorphism does not affect the antimalarial activity of proguanil combined with atovaquone in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 90(4), 423-426.
  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.
  • Patel, B. R., et al. (2012). C): Calibration curve of Proguanil hydrochloride Y = 11.908x + 531.64...
  • Hellgren, U., et al. (1989). Human pharmacokinetics of proguanil and its metabolites. British journal of clinical pharmacology, 28(4), 488-492.
  • Skinner-Adams, T. S., et al. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone.
  • Paci, A., et al. (2002). Chemical structures of proguanil hydrochloride and their synthesis intermediates. Journal of pharmaceutical and biomedical analysis, 27(1-2), 9-17.
  • Pai, N. R., & Sawant, S. S. (2014). Synthesis and characterization of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.
  • Watkins, W. M., et al. (1987). Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. British journal of clinical pharmacology, 24(6), 775-780.
  • van Schalkwyk, D. A., et al. (2021). Comparison of the in vitro interaction of proguanil with selected quinolones against P. falciparum (clone 3D7) and P. knowlesi (clone A1-H.1).
  • Wang, Y., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5825.
  • Kager, P. A., & van Gompel, A. (2010). Pancytopenia due to proguanil toxicity in a returning traveller with fever. Malaria journal, 9(1), 1-3.
  • Medicines Evaluation Board. (2019, August 20). Public Assessment Report. Retrieved from [Link]

  • Shanks, G. D., et al. (1998). Atovaquone and proguanil hydrochloride for prophylaxis of malaria. Journal of travel medicine, 5(Suppl 1), S29-S32.

Sources

Protocols & Analytical Methods

Method

How to synthesize N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in the laboratory

Application Note: Expedient Microwave-Assisted Synthesis of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide Executive Summary N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide, commonly referred to as 1-(2,3-dichloroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Expedient Microwave-Assisted Synthesis of N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide

Executive Summary

N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide, commonly referred to as 1-(2,3-dichlorophenyl)biguanide, is a highly valuable building block and pharmacophore in medicinal chemistry, particularly noted for its role in developing dihydrofolate reductase (DHFR) inhibitors and selective antitumor agents. Traditional syntheses of aryl biguanides via the condensation of anilines with dicyandiamide (cyanoguanidine) under aqueous acidic reflux are notoriously inefficient. They suffer from prolonged reaction times (12–24 hours), extensive thermal degradation, and exceptionally poor yields when utilizing sterically hindered, electron-deficient anilines like 2,3-dichloroaniline.

This application note details a field-proven, microwave-assisted organic synthesis (MAOS) protocol utilizing Trimethylsilyl chloride (TMSCl) as a catalytic activator. This methodology reduces reaction time to 15 minutes, eliminates the need for complex chromatographic purification, and delivers the target biguanide hydrochloride salt in high purity (>90%) via simple product filtration.

Mechanistic Rationale & Chemical Workflow

The synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide presents a specific kinetic challenge: the two chlorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect (-I effect), severely reducing the nucleophilicity of the amine nitrogen. Additionally, the ortho-chlorine introduces significant steric hindrance.

To overcome this high activation energy barrier, two synergistic strategies are employed:

  • Chemical Activation via TMSCl: Instead of standard aqueous HCl, anhydrous Trimethylsilyl chloride (TMSCl) is used in dry acetonitrile. TMSCl acts as a Lewis acid and a water scavenger. It coordinates with the nitrile nitrogen of dicyandiamide, drastically increasing the electrophilicity of the terminal nitrile carbon. This makes it highly susceptible to nucleophilic attack even by the deactivated 2,3-dichloroaniline.

  • Dielectric Heating (Microwaves): Microwave irradiation provides rapid, uniform volumetric heating. The highly polar transition state of the biguanide formation couples efficiently with microwave energy, accelerating the reaction rate exponentially while preventing the formation of degradation "tars" associated with prolonged convective heating.

BiguanideSynthesis N1 2,3-Dichloroaniline (Weak Nucleophile) N3 TMSCl in Dry CH3CN (Nitrile Activation) N1->N3 N2 Dicyandiamide (Electrophile) N2->N3 N4 Microwave Irradiation (150 °C, 15 min) N3->N4 Dielectric Heating N5 N-(2,3-Dichlorophenyl) imidodicarbonimidic diamide HCl N4->N5 iPrOH Crystallization

Figure 1: Microwave-assisted synthesis workflow of N-(2,3-dichlorophenyl)biguanide.

Materials & Equipment

  • Reagents: 2,3-Dichloroaniline (≥98%), Dicyandiamide (Cyanoguanidine, ≥98%), Trimethylsilyl chloride (TMSCl, ≥99%), Dry Acetonitrile (CH₃CN, anhydrous), Isopropanol (iPrOH, ACS grade).

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage® Initiator or CEM Discover), 10 mL microwave-safe reaction vials with crimp-top septa, magnetic stir bars, vacuum filtration apparatus (Büchner funnel).

Step-by-Step Experimental Protocol

1. Reaction Assembly (Self-Validating Step)

  • Action: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,3-dichloroaniline (162.0 mg, 1.0 mmol, 1.0 equiv) and dicyandiamide (84.1 mg, 1.0 mmol, 1.0 equiv). Suspend the solids in 1.5 mL of dry acetonitrile.

  • Causality: Dry acetonitrile is selected because it is a polar aprotic solvent that efficiently absorbs microwave energy (high loss tangent) while avoiding the competitive nucleophilic attack or hydrolysis that occurs in aqueous or alcoholic solvents.

2. Catalyst Addition

  • Action: Slowly add TMSCl (140 µL, 1.1 mmol, 1.1 equiv) dropwise to the suspension at room temperature. Seal the vial immediately with a crimp cap.

  • In-Process Cue: A slight exotherm and potential fuming may be observed. This is expected and validates the activation of the catalyst system.

3. Microwave Irradiation

  • Action: Place the sealed vial in the microwave synthesizer. Irradiate the mixture at 150 °C for 15 minutes with continuous stirring.

  • Causality & Validation: The system will rapidly build pressure (typically 4–8 bar). A stable temperature plateau at 150 °C without runaway pressure spikes indicates successful dielectric heating. Temperatures above 150 °C must be avoided as they lead to the decomposition of the dicyandiamide into inactive triazines.

4. Precipitation and Workup

  • Action: Allow the vial to cool to approximately 50 °C (most synthesizers have an automated compressed air cooling phase). Uncap the vial and slowly add 0.5 mL of isopropanol (iPrOH). Stir for an additional 5 minutes as the solution cools to room temperature.

  • Causality & Validation: The target biguanide hydrochloride salt is highly polar. iPrOH acts as an anti-solvent. The visual cue of an immediate or gradual precipitation of an off-white solid serves as a self-validating confirmation of product formation. Unreacted 2,3-dichloroaniline remains highly soluble in the CH₃CN/iPrOH matrix.

5. Isolation

  • Action: Collect the precipitated solid via vacuum filtration. Wash the filter cake twice with 1.0 mL aliquots of ice-cold acetonitrile to remove any residual starting materials. Dry under a high vacuum to afford the pure hydrochloride salt.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for the synthesis of deactivated aryl biguanides, demonstrating the superiority of the TMSCl/Microwave methodology over conventional approaches.

MethodCatalystSolventTemp (°C)TimeYield (%)LC/MS Purity (%)
Conventional HeatingHCl (aq)Water100 (Reflux)24 h< 20%< 50% (Hydrolysis)
MicrowaveHCl (aq)Water15015 min30%70%
Microwave (Optimized) TMSCl Dry CH₃CN 150 15 min 54% 93%

Data reflects standard optimization parameters for sterically hindered, electron-deficient anilines adapted from combinatorial library validations.

Analytical Characterization

To verify the integrity of the synthesized N-(2,3-dichlorophenyl)imidodicarbonimidic diamide hydrochloride, perform the following analytical checks:

  • LC/MS: Expected mass for the free base [M+H]⁺ is m/z 246.0. Purity should exceed 93% directly post-filtration.

  • ¹H NMR (DMSO-d₆, 400 MHz): The defining features of the biguanide formation are the highly deshielded, exchangeable protons of the guanidino groups. Look for broad singlets (bs) at δ ~9.12 ppm (1H) and δ ~7.63 ppm (1H), alongside a dense multiplet region at δ 7.38–7.33 ppm corresponding to the aromatic protons and remaining exchangeable N-H protons.

References

  • Mayer, S., Daigle, D. M., Brown, E. D., Khatri, J., & Organ, M. G. (2004). An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase. Journal of Combinatorial Chemistry, 6(5), 776–782. [Link]

  • Wang, Y., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents. Drug Design, Development and Therapy, 8, 683–692. [Link]

Application

Advanced HPLC Method Development and Validation for the Quantification of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Executive Summary N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (also known as 1-(2,3-dichlorophenyl)biguanide) is a highly polar, basic compound often encountered as an active pharmaceutical ingredient (API) precurs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (also known as 1-(2,3-dichlorophenyl)biguanide) is a highly polar, basic compound often encountered as an active pharmaceutical ingredient (API) precursor or related impurity in biguanide derivatives. Quantifying this compound presents significant chromatographic challenges, primarily severe peak tailing and poor retention on standard reversed-phase columns. This application note details a self-validating, Quality by Design (QbD) approach to HPLC method development, utilizing a Pentafluorophenyl (PFP) stationary phase and ion-pairing mobile phase strategies to achieve baseline resolution, excellent peak symmetry, and full compliance with[1].

Analyte Profiling & The Causality of Chromatographic Challenges

To develop a robust method, we must first understand the structural causality dictating the analyte's behavior. N-(2,3-dichlorophenyl)imidodicarbonimidic diamide consists of two distinct functional domains:

  • The Biguanide Moiety: Highly basic (pKa > 10). At typical HPLC mobile phase pH ranges (pH 2.0 – 7.0), this group is fully protonated and carries a strong cationic charge.

  • The 2,3-Dichlorophenyl Ring: A hydrophobic, electron-withdrawing aromatic system.

The Problem with Standard C18 Columns: When analyzed on traditional alkyl-chain (C18) stationary phases, the cationic biguanide moiety undergoes secondary electrostatic interactions (ion-exchange) with residual, unendcapped acidic silanols (pKa ~4.5) on the silica matrix[2]. This electrostatic drag causes severe peak tailing, irreversible retention, and poor method reproducibility.

The Solution: To counteract this, our method development logic relies on two synergistic choices: suppressing silanol ionization via a highly acidic mobile phase and utilizing an orthogonal stationary phase (PFP) that leverages multiple retention mechanisms beyond simple hydrophobic dispersion.

Workflow A Chemical Profiling (Cationic Biguanide + Hydrophobic Dichlorophenyl) B Stationary Phase Selection (PFP Column for π-π & Halogen Selectivity) A->B C Mobile Phase Optimization (Acidic pH to suppress silanols & ion-pair) B->C D Gradient Optimization (Balance retention & peak shape) C->D E ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) D->E

Fig 1. Logical workflow for HPLC method development and ICH Q2(R1) validation.

Method Development Rationale

Stationary Phase Selection: The Power of Pentafluorophenyl (PFP)

Instead of relying solely on hydrophobic interactions, we selected a [3]. The highly electronegative fluorine atoms create an electron-deficient aromatic ring, enabling unique selectivity for halogenated and polar compounds[4]. The PFP phase retains the analyte through four distinct mechanisms:

  • π-π Interactions: Between the electron-deficient PFP ring and the electron-rich regions of the analyte's aromatic system.

  • Dipole-Dipole Interactions: Driven by the highly polarized C-F bonds interacting with the C-Cl bonds of the analyte.

  • Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for the diamide protons.

  • Hydrophobic Dispersion: Standard reversed-phase retention.

Mechanism Analyte N-(2,3-dichlorophenyl) imidodicarbonimidic diamide Mech1 π-π Interactions Analyte->Mech1 Mech2 Dipole-Dipole Analyte->Mech2 Mech3 Hydrogen Bonding Analyte->Mech3 Mech4 Hydrophobic Analyte->Mech4 PFP Pentafluorophenyl (PFP) Stationary Phase Mech1->PFP Mech2->PFP Mech3->PFP Mech4->PFP

Fig 2. Multi-modal retention mechanisms of the analyte on a PFP stationary phase.

Mobile Phase Optimization

To neutralize residual silanols and ensure the biguanide moiety remains in a consistent ionization state, 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) is utilized as Mobile Phase A. TFA serves a dual purpose: it forces the silica surface into a fully protonated (neutral) state, eliminating electrostatic tailing, and acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the basic biguanide to enhance retention. Acetonitrile is selected as Mobile Phase B due to its lower viscosity and superior elution strength for aromatic compounds compared to methanol.

Experimental Protocol

Reagents and Materials
  • Analyte: N-(2,3-dichlorophenyl)imidodicarbonimidic diamide reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD) and thermostatted column compartment.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (optimal for substituted dichlorophenyl systems).

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 – 8.0 min: 5% 60% B (Linear ramp for elution)

    • 8.0 – 10.0 min: 60% B (Column wash)

    • 10.0 – 10.1 min: 60% 5% B (Return to initial conditions)

    • 10.1 – 15.0 min: 5% B (Re-equilibration)

Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the analyte standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Transfer appropriate aliquots of the stock solution into separate volumetric flasks and dilute with the Diluent to achieve calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Data (ICH Q2(R1) Compliant)

The developed method was subjected to rigorous validation according to [1], ensuring the protocol is a self-validating system suitable for routine quantitative analysis.

System Suitability

System suitability was established by injecting the 50 µg/mL working standard six times. The use of the PFP column and TFA buffer successfully mitigated peak tailing[2].

ParameterObserved ResultICH Q2(R1) Acceptance Criteria
Retention Time ( tR​ ) 6.45 minN/A
Tailing Factor ( Tf​ ) 1.12 ≤1.5
Theoretical Plates ( N ) 14,500 >2000
%RSD of Peak Area ( n=6 ) 0.85% ≤2.0%
Linearity and Sensitivity (LOD/LOQ)

Linearity was evaluated across six concentration levels (1, 5, 10, 25, 50, and 100 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

ParameterValue
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y=45231x+1205
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (Recovery Studies)

Accuracy was determined by spiking known amounts of the analyte into a placebo matrix at three distinct levels (50%, 100%, and 150% of the target 50 µg/mL concentration), prepared in triplicate.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Mean Recovery (%)%RSD ( n=3 )
50% 25.024.899.2%1.1%
100% 50.050.3100.6%0.8%
150% 75.074.599.3%0.9%

References

  • Phenomenex. Kinetex F5 Core-Shell HPLC Columns: A Novel Selectivity For Tough Separations. Retrieved from:[Link]

  • International Journal of Pharmacy and Biological Sciences. Simple and Accurate Simultaneous HPLC Method Development and Validation for an Anti-Diabetic Multi-Component Dosage Form (Addressing Biguanide Peak Tailing). Retrieved from: [Link]

Sources

Method

Application Note &amp; Protocol: A Novel Approach to Keratin Lanthionization Utilizing N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Abstract This document provides a comprehensive theoretical framework and a detailed experimental protocol for the application of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in the lanthionization of keratin. Lanth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive theoretical framework and a detailed experimental protocol for the application of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in the lanthionization of keratin. Lanthionization, the process of converting disulfide bonds to more stable lanthionine crosslinks, is a cornerstone of permanent hair straightening and has implications in the development of novel biomaterials.[1][2][3] While traditionally achieved through the use of strong alkaline agents, this application note explores the potential of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide as a novel reagent for this transformation. The proposed protocol is based on established principles of keratin chemistry and provides a foundation for researchers to investigate the efficacy of this compound.

Introduction: The Chemistry of Lanthionization

Keratin, the primary structural protein in hair, nails, and horns, derives its mechanical strength and insolubility from a high degree of crosslinking, predominantly through disulfide bonds formed between cysteine residues.[4] The process of lanthionization chemically alters these disulfide bonds, converting them into monosulfide lanthionine bridges.[1] This transformation permanently rearranges the protein structure, leading to the relaxation of curly hair fibers.[5]

The established mechanism for lanthionization, particularly in the context of hair relaxers, involves a β-elimination reaction initiated by a strong base, such as sodium hydroxide.[6][7] This results in the formation of a dehydroalanine intermediate, which is highly reactive. A nearby cysteine thiol then undergoes a Michael addition to the dehydroalanine, forming the stable lanthionine crosslink.[8]

While effective, the high pH (12-13) required for traditional lanthionization can cause significant damage to the keratin fibers.[1][2] This necessitates the exploration of alternative chemical pathways and reagents that can achieve lanthionization under milder conditions. This application note proposes N-(2,3-dichlorophenyl)imidodicarbonimidic diamide as a candidate for such a process.

Proposed Mechanism of Action for N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Due to the absence of published data on the direct application of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide for keratin lanthionization, the following mechanism is proposed based on its chemical structure and known reactions of related compounds. The "imidodicarbonimidic diamide" moiety is structurally related to guanidine derivatives, which are known to be used in "no-lye" hair relaxer formulations in the form of guanidinium hydroxide.[7]

It is hypothesized that N-(2,3-dichlorophenyl)imidodicarbonimidic diamide can act as a potent base, capable of catalyzing the initial β-elimination of the disulfide bond in keratin to form the crucial dehydroalanine intermediate. The bulky dichlorophenyl group may influence the solubility and reactivity of the compound, potentially allowing for a more controlled reaction compared to simple hydroxides.

The proposed reaction pathway is as follows:

  • Activation: The N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, in a suitable solvent system, deprotonates a water molecule or a hydroxyl group present in the formulation, increasing the local pH at the keratin fiber surface.

  • β-Elimination: The generated hydroxide ion attacks one of the sulfur atoms in a cystine disulfide bond, leading to its cleavage and the formation of a dehydroalanine residue and a cysteine thiol.

  • Michael Addition: The newly formed cysteine thiol attacks the dehydroalanine residue on a neighboring polypeptide chain.

  • Lanthionine Formation: This nucleophilic addition results in the formation of a stable, monosulfide lanthionine crosslink.

This proposed mechanism is visually represented in the following diagram:

Lanthionization_Mechanism cluster_keratin Keratin Fiber Keratin_Disulfide Cystine Disulfide Bond (-S-S-) Dehydroalanine Dehydroalanine Intermediate Keratin_Disulfide->Dehydroalanine Cysteine_Thiol Cysteine Thiol (-SH) Keratin_Disulfide->Cysteine_Thiol Lanthionine Lanthionine Crosslink (-S-) Dehydroalanine->Lanthionine Michael Addition Cysteine_Thiol->Lanthionine Reagent N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (Activator) Reagent->Keratin_Disulfide β-Elimination

Figure 1: Proposed mechanism of keratin lanthionization.

Experimental Protocol

This section outlines a detailed, step-by-step protocol for the lanthionization of keratin fibers (e.g., human hair swatches) using N-(2,3-dichlorophenyl)imidodicarbonimidic diamide.

Materials and Reagents
Material/Reagent Grade Supplier Purpose
N-(2,3-dichlorophenyl)imidodicarbonimidic diamideSynthesis GradeN/ALanthionization Agent
Human Hair Swatches (untreated)Cosmetic GradeSourced EthicallyKeratin Substrate
Propylene GlycolUSP GradeSigma-AldrichSolvent/Penetrant
Cetearyl AlcoholCosmetic GradeSigma-AldrichEmulsion Stabilizer
Polysorbate 80USP GradeSigma-AldrichEmulsifier
Deionized WaterHigh PurityMilliporeSolvent
Hydrochloric Acid (1M)Analytical GradeFisher ScientificNeutralizer
Phosphate Buffered Saline (PBS), pH 7.4Molecular Biology GradeGibcoRinsing Buffer
Equipment
  • Analytical Balance

  • Homogenizer/Overhead Stirrer

  • pH Meter

  • Incubator/Water Bath (temperature-controlled)

  • Microscope (for morphological analysis)

  • Tensile Strength Tester

  • FTIR Spectrometer

  • LC-MS/MS System (for amino acid analysis)

Workflow Overview

Lanthionization_Workflow Start Start Prep_Emulsion Prepare Treatment Emulsion Start->Prep_Emulsion Apply_Emulsion Apply Emulsion to Hair Swatches Prep_Emulsion->Apply_Emulsion Incubate Incubate at Controlled Temperature Apply_Emulsion->Incubate Rinse_Neutralize Rinse and Neutralize Incubate->Rinse_Neutralize Dry_Analyze Dry and Analyze Rinse_Neutralize->Dry_Analyze End End Dry_Analyze->End

Figure 2: Experimental workflow for keratin lanthionization.

Step-by-Step Procedure

Part A: Preparation of the Treatment Emulsion (to make 100g)

  • Oil Phase Preparation: In a heat-resistant beaker, combine 10g of Cetearyl Alcohol and 5g of Polysorbate 80. Heat to 75°C with gentle stirring until fully melted and homogeneous.

  • Aqueous Phase Preparation: In a separate beaker, heat 74g of deionized water to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed. Continue homogenization for 10-15 minutes to form a stable, uniform emulsion.

  • Cooling: Allow the emulsion to cool to 40°C with gentle stirring.

  • Active Ingredient Addition: In a separate vessel, dissolve 1g of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in 10g of Propylene Glycol. This may require gentle warming.

  • Final Formulation: Add the active ingredient solution to the cooled emulsion and stir until completely uniform.

  • pH Adjustment (Optional): Measure the pH of the final emulsion. For initial experiments, use the native pH. Subsequent experiments can involve adjusting the pH with a suitable base to investigate its effect on reaction efficiency.

Part B: Application and Lanthionization Reaction

  • Substrate Preparation: Gently wash human hair swatches with a mild shampoo, rinse thoroughly with deionized water, and blot dry.

  • Application: Evenly apply the treatment emulsion to the hair swatches, ensuring complete saturation.

  • Incubation: Place the treated swatches in a controlled environment (e.g., an incubator) at a set temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). A time-course experiment (15, 30, 45, 60 minutes) is recommended to determine optimal reaction time.

  • Rinsing: After incubation, thoroughly rinse the hair swatches with warm deionized water for 5 minutes to remove the bulk of the treatment emulsion.

  • Neutralization: Immerse the swatches in a 1M solution of hydrochloric acid for 1-2 minutes to quench the reaction.

  • Final Rinse: Rinse the swatches extensively with PBS (pH 7.4) followed by deionized water.

  • Drying: Allow the swatches to air dry completely before proceeding with analysis.

Analysis and Validation

To validate the occurrence and extent of lanthionization, a combination of analytical techniques should be employed.

Morphological and Mechanical Analysis
Parameter Method Expected Outcome
Straightening EfficacyVisual Assessment & Image AnalysisIncreased straightness and reduced curl
Fiber DamageScanning Electron Microscopy (SEM)Minimal cuticle damage compared to NaOH controls
Tensile StrengthSingle Fiber Tensile TestingPotential decrease in tensile strength, which should be quantified
Chemical Analysis for Lanthionine Detection

The definitive confirmation of lanthionization requires the detection of lanthionine residues within the treated keratin.

  • Acid Hydrolysis: The treated keratin fibers are hydrolyzed into their constituent amino acids using 6M HCl at 110°C for 24 hours.

  • Amino Acid Analysis: The resulting hydrolysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9] This method allows for the separation and identification of lanthionine from other amino acids.[5][10]

  • Quantification: By using a lanthionine standard, the amount of lanthionine formed can be quantified and compared across different treatment conditions.

Safety Precautions

  • N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is a novel chemical with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling the pure compound and during the preparation of the treatment emulsion.

  • The neutralization step involves the use of a dilute acid. Follow standard laboratory safety procedures for handling acids.

Conclusion

This application note provides a theoretical basis and a practical, albeit hypothetical, protocol for investigating the use of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide as a novel agent for keratin lanthionization. The proposed workflow, from formulation to analytical validation, offers a comprehensive guide for researchers aiming to explore new frontiers in hair care chemistry and biomaterial modification. The successful application of this compound could lead to the development of more effective and less damaging methods for altering the structure of keratinous materials.

References

  • Zviak, C. (1986). The Science of Hair Care. Marcel Dekker.
  • Feughelman, M. (1997).
  • Syed, A. N., & Ayoub, H. (2013). Anatomy of Hair Relaxer and Straightener Formulas. Cosmetics & Toiletries, 128(6), 418-425.
  • L'Oréal. (2014). US Patent 8,906,352 B2: Method for straightening human hair fibers using heating means and an α-hydroxy acid derivative.
  • Blackburn, S., & Lee, G. R. (1955). The determination of lanthionine in amino-acid mixtures: the separation of its diastereoisomers on columns of ion-exchange resin. The Analyst, 80(956), 875-879.
  • Revlon Consumer Products Corporation. (2003). US Patent 6,562,327 B1: Hair relaxer compositions utilizing complexing agent activators.
  • Wikipedia. (2023). Relaxer. In Wikipedia. Retrieved from [Link]

  • Brainly.com. (2023). The process by which hydroxide relaxers permanently straighten hair is called: A. lanthionization. Retrieved from [Link]

  • van der Donk, W. A., & Mitchell, D. A. (2024). Facile Method for Determining Lanthipeptide Stereochemistry. Analytical Chemistry, 96(4), 1489–1496.
  • Shavandi, A., et al. (2017). Keratin-Based materials for biomedical applications.
  • Rombouts, I., et al. (2016).
  • Rombouts, I., et al. (2015). Identification of lanthionine and lysinoalanine in heat-treated wheat gliadin and bovine serum albumin using tandem mass spectrometry with higher-energy collisional dissociation.
  • Mitchell, D. A. (2024). Facile Method for Determining Lanthipeptide Stereochemistry.
  • Hughes, P. E. (2007). Re: Re: What is a lanthionine bond? MadSci Network.
  • Procter & Gamble. (2020). US Patent 5,641,477 A: Reduction of hair damage during lanthionization with hair relaxers containing deswelling agents.

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Instrument Platform: UHPLC-ESI-Q-TOF / Triple Quadrupole MS Introduction & Pharmacological Context N-(2,3-dichlorophenyl)imido...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Instrument Platform: UHPLC-ESI-Q-TOF / Triple Quadrupole MS

Introduction & Pharmacological Context

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, widely known as 1-(2,3-dichlorophenyl)biguanide, is a highly functionalized structural motif utilized in advanced medicinal chemistry. Arylbiguanides serve as critical precursors and active pharmacophores in the development of dihydrofolate reductase (DHFR) inhibitors, antidiabetic therapeutics, and novel anti-hepatitis B virus (HBV) capsid assembly modulators [1].

Accurate structural characterization and pharmacokinetic monitoring of this compound in complex biological matrices demand robust analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing positive electrospray ionization (ESI+) is the definitive standard for this application [2]. This application note provides an in-depth, self-validating protocol for the MS/MS fragmentation profiling of 1-(2,3-dichlorophenyl)biguanide, detailing the causality behind specific bond cleavages to ensure high-confidence identification.

Mechanistic Elucidation of Fragmentation Pathways

Arylbiguanides are highly basic molecules characterized by a delocalized π -electron system across the nitrogen-rich chain. In ESI+ mode, the molecule readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 246.0313 (for the 35Cl2​ isotopologue).

Upon collision-induced dissociation (CID), the proton mobilizes across the biguanide backbone, directing site-specific fragmentation [3]. The inductive electron-withdrawing effect of the 2,3-dichloro substitution on the phenyl ring significantly alters the electron density of the adjacent Ar-N bond, driving the following primary fragmentation pathways:

  • Terminal Amine Cleavage (Loss of Ammonia, -17 Da): Protonation at the terminal amine group leads to the neutral loss of NH3​ , generating a highly conjugated fragment at m/z 229.0048.

  • Ar-N Bond Cleavage (Formation of Dicyandiamide, m/z 85.0514): The electron-withdrawing chlorines weaken the Ar-N bond. Protonation at the proximal imine nitrogen facilitates the neutral loss of 2,3-dichloroaniline (161.98 Da), leaving the charge on the dicyandiamide fragment.

  • Internal C-N Cleavage (Loss of Guanidine, -59 Da): Cleavage within the biguanide core yields the 2,3-dichlorophenylcyanamide ion (m/z 186.9829) via the neutral loss of guanidine.

Self-Validating Isotopic Transition Mapping

To establish a self-validating system for structural assignment, analysts must leverage the natural isotopic signature of the two chlorine atoms (M : M+2 : M+4 in a 9:6:1 ratio). By isolating and fragmenting the M+2 precursor (m/z 248.03), fragments retaining the 2,3-dichlorophenyl ring (e.g., the aniline fragment) will shift by +2 Da (m/z 162 164). Conversely, aliphatic chain fragments (e.g., dicyandiamide) will remain static at m/z 85. This isotopic decoupling provides absolute certainty in pathway mapping.

Quantitative Data: MS/MS Fragment Summary

Table 1: High-Resolution Diagnostic Product Ions of 1-(2,3-dichlorophenyl)biguanide ( [M+H]+ = 246.0313)

Fragment IonExact Mass (m/z)FormulaNeutral LossMechanistic Rationale
Precursor 246.0313 [C8​H10​Cl2​N5​]+ N/AProtonation of the highly basic biguanide chain.
[M+H−NH3​]+ 229.0048 [C8​H7​Cl2​N4​]+ NH3​ (17.0265 Da)Cleavage of the terminal amine group.
2,3-Dichlorophenylcyanamide 186.9829 [C7​H5​Cl2​N2​]+ Guanidine (59.0483 Da)Internal C-N bond cleavage of the biguanide backbone.
2,3-Dichloroaniline 161.9878 [C6​H6​Cl2​N]+ Dicyandiamide (84.0436 Da)Ar-N bond cleavage with charge retention on the aniline.
Dicyandiamide 85.0514 [C2​H5​N4​]+ 2,3-Dichloroaniline (160.9799 Da)Ar-N bond cleavage with charge retention on the biguanide.
Guanidine 60.0562 [CH6​N3​]+ 2,3-Dichlorophenylcyanamide (185.9751 Da)Internal C-N bond cleavage with charge retention on the terminal group.

Experimental Workflows & Protocols

Protocol: LC-MS/MS Analysis of 1-(2,3-dichlorophenyl)biguanide

Step 1: Sample Preparation

  • Action: Prepare a 100 ng/mL working solution of the analyte in a 50:50 mixture of Methanol:Water.

  • Causality: Biguanides are highly polar. Utilizing a 50% aqueous fraction ensures complete solvation while maintaining compatibility with the initial highly-aqueous reversed-phase gradient, preventing solvent-induced peak broadening.

Step 2: Chromatographic Separation

  • Action: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column (e.g., 50 mm × 2.1 mm). Use Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 4 minutes.

  • Causality: The C18 stationary phase must be heavily end-capped. Uncapped silanols will engage in secondary ion-exchange interactions with the basic biguanide nitrogens, causing severe peak tailing. Formic acid maintains a low pH, ensuring the analyte remains fully protonated for optimal ESI efficiency [4].

Step 3: Mass Spectrometry Tuning (ESI+)

  • Action: Set Capillary Voltage to 3.5 kV, Source Temperature to 300°C, and Desolvation Gas Flow to 800 L/hr.

  • Causality: A capillary voltage of 3.5 kV provides a stable Taylor cone without inducing premature in-source fragmentation, which arylbiguanides are highly susceptible to if the declustering potential is set too high.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Ramp Collision Energy (CE) from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: Lower CE (15-20 eV) is required to capture the fragile [M+H−NH3​]+ transition (m/z 229). Higher CE (30-35 eV) is necessary to overcome the activation energy required to cleave the robust Ar-N bond, reliably generating the diagnostic m/z 85.05 and 161.98 fragments.

Visualizations

LCMS_Workflow Prep Sample Prep 100 ng/mL in MeOH:H2O (50:50) LC UHPLC Separation C18 Column Gradient Elution Prep->LC Ion ESI+ Ionization Capillary: 3.5 kV Temp: 300°C LC->Ion MS Q-TOF MS/MS CID Energy: 15 - 35 eV Ion->MS Data Data Analysis Isotope & Fragment Mapping MS->Data

Figure 1: LC-MS/MS workflow for the analysis of 1-(2,3-dichlorophenyl)biguanide.

Fragmentation_Pathway Precursor [M+H]+ m/z 246.0313 (35Cl2) F_NH3 [M+H - NH3]+ m/z 229.0048 Precursor->F_NH3 Neutral Loss: NH3 (-17.0265 Da) F_Aniline 2,3-Dichloroaniline [M+H]+ m/z 161.9878 Precursor->F_Aniline Neutral Loss: Dicyandiamide (-84.0436 Da) F_Dicyan Dicyandiamide [M+H]+ m/z 85.0514 Precursor->F_Dicyan Neutral Loss: 2,3-Dichloroaniline (-160.9799 Da) F_Cyanamide 2,3-Dichlorophenylcyanamide [M+H]+ m/z 186.9829 Precursor->F_Cyanamide Neutral Loss: Guanidine (-59.0483 Da) F_Guanidine Guanidine [M+H]+ m/z 60.0562 Precursor->F_Guanidine Neutral Loss: 2,3-Dichlorophenylcyanamide (-185.9751 Da)

Figure 2: CID fragmentation pathways and diagnostic product ions of the[M+H]+ precursor.

References

  • Title: An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration. Inhibitors of Dihydrofolate Reductase. Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. Source: BMC Chemistry (National Center for Biotechnology Information - PMC) URL: [Link]

  • Title: A practical guide to arylbiguanides: Synthesis and structural characterization. Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: Synthesis of arylbiguanides through the reaction of cyanoguanidine with anilines. Source: Beilstein Journal of Organic Chemistry URL: [Link]

Method

Application Note: N-(2,3-Dichlorophenyl)imidodicarbonimidic Diamide as a Versatile Biguanide Building Block

Executive Summary N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (commonly referred to as 1-(2,3-dichlorophenyl)biguanide) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (commonly referred to as 1-(2,3-dichlorophenyl)biguanide) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Characterized by its rigid guanidino-rich backbone and lipophilic di-halogenated phenyl ring, this compound serves as a critical precursor for synthesizing dihydrofolate reductase (DHFR) inhibitors and Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). This guide details the mechanistic rationale, structural advantages, and validated synthetic protocols for deploying this building block in advanced therapeutic discovery.

Chemical Profiling & Structural Rationale

The utility of N-(2,3-dichlorophenyl)biguanide stems from the precise stereoelectronic properties conferred by its substitution pattern[1].

  • Steric and Lipophilic Advantages: The chlorine atoms at the 2- and 3-positions of the phenyl ring force a specific dihedral twist between the aromatic system and the planar biguanide moiety. This conformation minimizes internal steric clashes while maximizing hydrophobic contacts within tight enzymatic binding pockets (such as the active site of DHFR).

  • Electronic Modulation: The electron-withdrawing nature of the ortho and meta chlorines slightly lowers the pKa of the adjacent biguanide nitrogen. This subtle modulation enhances the membrane permeability of the resulting drug candidates without compromising the basicity required for critical bidentate hydrogen bonding with target proteins.

  • Handling & Safety: As a Class 6.1 Hazardous Material (Toxic), the compound requires appropriate PPE and handling in a ventilated fume hood, particularly when dealing with the free base form[1].

Application I: Development of DHFR Inhibitors

Causality & Mechanism

Dihydrofolate reductase (DHFR) is a validated target for antimicrobial and antineoplastic agents. Biguanides structurally mimic the pteridine ring of endogenous folates. When N-(2,3-dichlorophenyl)biguanide is utilized as an inhibitor scaffold, its highly basic terminal guanidino groups form essential, highly conserved bidentate hydrogen bonds with acidic residues (e.g., Asp27 or Glu30) in the DHFR active site[2]. The 2,3-dichlorophenyl tail anchors the molecule in the adjacent hydrophobic pocket, displacing ordered water molecules and driving binding affinity through favorable entropic gains.

Protocol A: Microwave-Assisted Synthesis of the Biguanide Scaffold

Traditional synthesis of aryl biguanides requires harsh thermal conditions and extended reaction times. To bypass this, microwave irradiation coupled with a Trimethylsilyl chloride (TMSCl) catalyst provides a rapid, high-yield alternative suitable for library generation[2].

Causality of Reagents: TMSCl acts as a transient Lewis acid. It coordinates to the nitrile nitrogen of dicyandiamide, drastically increasing the electrophilicity of the adjacent carbon. This allows the weakly nucleophilic 2,3-dichloroaniline to attack efficiently, a step that would otherwise require forcing conditions.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add 2,3-dichloroaniline (1.0 equivalent) and dicyandiamide (1.2 equivalents).

  • Catalysis: Suspend the reactants in anhydrous 1,4-dioxane (0.5 M concentration). Add TMSCl (1.0 equivalent) dropwise under an inert argon atmosphere.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150°C for 15–20 minutes.

  • Quenching & Precipitation: Allow the vessel to cool to room temperature. Transfer the crude mixture to a beaker and add cold diethyl ether (3 volumes) dropwise with vigorous stirring to precipitate the product as a hydrochloride salt.

  • Validation: Filter the precipitate via vacuum filtration. Wash with additional cold ether. The expected yield is approximately 54% with a purity of >93% (verifiable via LC/MS)[2].

DHFR_Mechanism cluster_0 Synthesis & DHFR Inhibition Mechanism N1 2,3-Dichloroaniline + Dicyandiamide N2 TMSCl / Microwave 150°C, 15 min N1->N2 N3 N-(2,3-dichlorophenyl) biguanide N2->N3 N4 DHFR Active Site (Asp27/Glu30 Binding) N3->N4 N5 Inhibition of Folate Reduction N4->N5

Workflow of microwave-assisted synthesis and DHFR inhibition mechanism.

Application II: Synthesis of HBV Capsid Assembly Modulators

Causality & Mechanism

Targeting the Hepatitis B Virus core protein (HBc) is a novel therapeutic strategy. Pyrimidine-biguanide conjugates derived from N-(2,3-dichlorophenyl)biguanide act as Capsid Assembly Modulators (CAMs). Instead of suppressing HBc protein expression, these conjugates bind to the dimer-dimer interface of the core protein. The bulky 2,3-dichlorophenyl group sterically disrupts the natural α-helical alignment, misdirecting assembly into aberrant, non-functional capsid structures and halting HBV DNA replication[3].

Protocol B: Base-Catalyzed Conjugation with Pyrimidines

To utilize the biguanide hydrochloride salt as a nucleophilic building block, it must first be neutralized. Protonated biguanides lack the lone-pair availability required for condensation reactions.

Step-by-Step Methodology:

  • Free-Basing: Dissolve N-(2,3-dichlorophenyl)biguanide hydrochloride (1.0 equivalent) in anhydrous methanol (0.5 M). Add a 28% sodium methoxide/methanol solution (1.1 equivalents) dropwise at 0°C. Stir for 1 hour at room temperature[3].

  • Desalting: Filter off the precipitated sodium chloride through a Celite pad. Concentrate the filtrate under reduced pressure to yield the reactive free base.

  • Condensation: Redissolve the free base in methanol. Add the desired electrophilic pyrimidine precursor (e.g., a 2-chloro-4-methyl-6-oxo-1,6-dihydropyrimidine derivative, 1.0 equivalent)[3].

  • Reaction: Stir the mixture at room temperature for 24 hours. The extended time at ambient temperature prevents the thermal degradation of the biguanide chain while ensuring complete conversion.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from a hexane/ethyl acetate mixture to obtain the pure pyrimidine-biguanide conjugate (e.g., N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N'-2,3-dichlorophenylbiguanide)[3].

HBV_CAM A N-(2,3-dichlorophenyl)biguanide (Free Base) B Condensation with Pyrimidine Precursor A->B C Pyrimidine-Biguanide Conjugate B->C D Binding to HBV Core Protein (HBc) C->D E Aberrant Capsid Assembly D->E

Pathway illustrating the synthesis and action of HBV capsid assembly modulators.

Quantitative Data Summary

The following table consolidates the physicochemical properties and experimental parameters associated with this building block across its primary applications.

Parameter / PropertySpecification / Value
Chemical Name N-(2,3-dichlorophenyl)imidodicarbonimidic diamide
CAS Registry Number 143413-10-9 (Free Base) / 175205-08-0 (HCl Salt)
Molecular Formula C8H9Cl2N5
Molecular Weight 246.10 g/mol (Free Base) / 282.56 g/mol (HCl Salt)
HazMat Classification Class 6.1 (Toxic Material)
Microwave Synthesis Yield ~54% (using TMSCl catalyst at 150°C)
Primary Target 1 Dihydrofolate Reductase (DHFR)
Primary Target 2 Hepatitis B Virus Core Protein (HBc)
Key Structural Feature 2,3-dichloro substitution for optimal dihedral twist

References

  • Title: 143413-10-9 | N-(2,3-Dichlorophenyl)
  • Title: An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration.
  • Title: WO2017010330A1 - 抗b型肝炎ウイルス薬 (Anti-Hepatitis B Virus Agent)

Sources

Application

Application Notes and Protocols for NMR Spectroscopic Analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Introduction N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, systematically known as 1-(2,3-dichlorophenyl)biguanide, is a small molecule belonging to the biguanide class of compounds. Its structural similarity to kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, systematically known as 1-(2,3-dichlorophenyl)biguanide, is a small molecule belonging to the biguanide class of compounds. Its structural similarity to known therapeutic agents, such as the antimalarial drug proguanil, suggests its potential for investigation in drug discovery and development programs. Accurate and unambiguous structural characterization is a cornerstone of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative abundance of NMR-active nuclei, primarily ¹H and ¹³C.[3]

This guide provides a comprehensive technical overview and detailed protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for structural verification and purity assessment of this compound and its analogs. The content herein explains the causality behind experimental choices and offers insights into potential challenges, ensuring a self-validating approach to spectral analysis.

Molecular Structure and NMR-Active Nuclei

The chemical structure of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is presented below. The molecule possesses several distinct proton (¹H) and carbon (¹³C) environments that are expected to give rise to unique signals in the NMR spectra.

Chemical structure of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide with atom numbering for NMR assignment.

Figure 1: Chemical structure of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide with systematic numbering for NMR signal assignment.

The key structural features for NMR analysis are:

  • A 2,3-disubstituted aromatic ring: This will produce a characteristic splitting pattern for the three aromatic protons (H-4', H-5', H-6').

  • A biguanide moiety: This contains five N-H protons, which are exchangeable and may exhibit broad signals.[3][4][5] The two imine-like carbons (C-1 and C-3) will have distinct ¹³C chemical shifts.

Theoretical Principles of Chemical Shifts

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and the biguanide group) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause upfield shifts.[5][6]

  • Aromatic Protons (H-4', H-5', H-6'): These protons are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm.[6] The electron-withdrawing nature of the two chlorine atoms and the biguanide substituent will deshield these protons. Their specific shifts and coupling patterns will depend on their position relative to the substituents.

  • N-H Protons: The five protons attached to nitrogen atoms (N-H) are exchangeable. Their chemical shifts are highly dependent on factors like solvent, concentration, and temperature, and they often appear as broad singlets.[3][4][5] In a solvent like DMSO-d6, which can form hydrogen bonds, these signals are more likely to be observed and can range from 6.0 to 10.0 ppm.[7][8]

  • Aromatic Carbons: The carbon atoms of the dichlorophenyl ring will resonate in the aromatic region of the ¹³C NMR spectrum (typically 110-150 ppm).[9][10] The carbons directly attached to the chlorine atoms (C-2' and C-3') and the nitrogen (C-1') will be significantly influenced by their electronegativity.

  • Biguanide Carbons (C-1, C-3): These carbons are in a unique chemical environment, bonded to multiple nitrogen atoms. They are expected to be significantly deshielded, with chemical shifts appearing in the range of 155-170 ppm.[7][11]

Experimental Protocol: NMR Data Acquisition

This section provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of deuterated dimethyl sulfoxide (DMSO-d6) as the solvent is strategic; its high polarity effectively dissolves the compound, and its ability to reduce the rate of proton exchange makes it ideal for observing N-H signals.[5][12]

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock_shim Lock & Shim insert->lock_shim setup Setup Experiment (¹H, ¹³C, 2D) lock_shim->setup acquire Acquire Data setup->acquire process Fourier Transform & Phase Correction acquire->process Raw Data (FID) reference Reference Spectra (TMS or Solvent) process->reference integrate Integrate & Peak Pick reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[12][13]

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d6 in a clean, dry vial.[1][12] Gentle vortexing may be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[13] Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Instrument Setup and ¹H NMR Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency to the deuterium signal of the DMSO-d6 solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.[1]

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: -2 to 16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise)

      • Receiver Gain: Optimize automatically

  • Instrument Setup and ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Use the same locked and shimmed sample.

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Spectral Width: -10 to 220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more (adjust for signal-to-noise)

      • Receiver Gain: Optimize automatically

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale. For ¹H NMR, reference the residual DMSO-d5 quintet to 2.50 ppm. For ¹³C NMR, reference the DMSO-d6 septet to 39.52 ppm.[14][15]

    • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

Predicted NMR Spectral Data and Interpretation

Predicted Chemical Shifts

The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra in DMSO-d6.

Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
H-4'~7.35t (triplet)129.5
H-5'~7.20t (triplet)123.0
H-6'~7.50d (doublet)128.0
N-H (various)6.5 - 9.5br s (broad singlet)-
C-1', C-2', C-3'--138.0, 132.0, 120.0 (unassigned)
C-1, C-3--~160.0, ~163.0 (unassigned)
Interpretation and Rationale
  • ¹H Spectrum:

    • The aromatic protons (H-4', H-5', H-6') form an AMX spin system. H-6' is expected to be the most downfield due to its proximity to the electron-withdrawing nitrogen substituent and one chlorine atom. It will appear as a doublet, coupled to H-5'. H-4' and H-5' will likely appear as triplets (or more complex multiplets) due to coupling with their neighbors.

    • The five N-H protons of the biguanide group are expected to be broad due to quadrupolar relaxation and chemical exchange.[3][5] Their exact positions can vary, but they will likely appear as several broad signals in the 6.5-9.5 ppm region.[7] Addition of a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their assignment as exchangeable protons.[3][4]

  • ¹³C Spectrum:

    • Six distinct signals are expected for the aromatic carbons. The quaternary carbons (C-1', C-2', C-3') will have their chemical shifts strongly influenced by their direct substituents (N and Cl).

    • The two carbons of the biguanide core (C-1, C-3) are predicted to be the most downfield signals in the spectrum, likely above 155 ppm, due to being bonded to multiple electronegative nitrogen atoms.[7][11]

Application Notes & Advanced Structural Confirmation

Solvent and Concentration Effects
  • Hygroscopicity of DMSO-d6: DMSO-d6 readily absorbs atmospheric moisture, which will appear as a broad signal around 3.3 ppm in the ¹H spectrum.[12] Using freshly opened or properly dried solvent is crucial for high-quality spectra.[19]

  • Concentration: The chemical shifts of the N-H protons can be concentration-dependent due to changes in intermolecular hydrogen bonding.[4][5] It is good practice to report the concentration at which the spectrum was acquired.

Advanced 2D NMR for Unambiguous Assignment

For complete and confident assignment of all signals, especially in cases of signal overlap or ambiguity, 2D NMR experiments are indispensable.[20][21][22]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[20] It would show correlations between H-4', H-5', and H-6', confirming their connectivity in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[20][23] It would definitively link H-4' to C-4', H-5' to C-5', and H-6' to C-6'.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[22][23] It is invaluable for connecting different fragments of the molecule. For instance, correlations from H-6' to C-1' and C-2', and from the N-H protons to the biguanide carbons (C-1, C-3), would confirm the overall structure.

Caption: Key 2D NMR correlations for structural assignment.

By following these detailed protocols and interpretation guidelines, researchers can confidently characterize the structure of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, ensuring the integrity and reliability of their scientific findings.

References

  • ¹H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure? (2021, June 10). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. Retrieved from [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry.
  • Gowda, B. T., & Rao, K. L. J. (2003). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Small molecule NMR sample preparation. (2023, August 29). Georgia State University NMR Blog. Retrieved from [Link]

  • Karagiannis, G., et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Ye, F., et al. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • Gowda, B. T., et al. (2011). Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides.
  • Chulakham, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 999.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Yamamoto, M., et al. (2000). ¹H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Journal of the Pesticide Science Society of Japan, 25(1), 35-40.
  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

  • ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. (n.d.). Taxation and Customs Union, European Commission. Retrieved from [Link]

  • Proton nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]

  • Table S1. ¹H and ¹³C chemical shifts for metabolites in urine and faces at day 35. (n.d.). Retrieved from [Link]

  • ¹³C NMR Chemical Shift Table. (n.d.). [PDF]. Retrieved from [Link]

  • ¹³C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Sawayama, Y., et al. (1998). Unusually Large ¹³C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. The Journal of Organic Chemistry, 63(17), 5787-5790.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • 1-(3-CHLOROPHENYL)BIGUANIDE HYDROCHLORIDE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (2012). Der Pharma Chemica, 4(3), 1121-1126.
  • Naghipour, A., et al. (2006). Synthesis and Characterization of N,N-Dimethylamino-N',N''-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 18(4), 3120-3124.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of...a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Yang, C. P., & Hsiao, S. H. (1999). Synthesis and Characterization of New Poly(amide-imide)s Based on 1,4-Bis(trimellitimido)-2,5-dichlorobenzene. Journal of Applied Polymer Science, 73(2), 271-278.
  • Electronic supplementary information. (2019). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Sample Preparation and Cell Culture Protocol for N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide (2,3-DCPB)

Target Audience: Researchers, scientists, and drug development professionals. Applications: Metabolic modulation, AMPK pathway activation, and antimicrobial/antiviral screening (DHFR inhibition). Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Metabolic modulation, AMPK pathway activation, and antimicrobial/antiviral screening (DHFR inhibition).

Executive Summary & Mechanistic Rationale

N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide (commonly referred to as 2,3-dichlorophenylbiguanide or 2,3-DCPB ) is a halogenated biguanide derivative. While structurally related to the first-line antidiabetic drug metformin, the addition of a 2,3-dichloro-substituted phenyl ring significantly alters its lipophilicity and target affinity.

In drug development and metabolic research, 2,3-DCPB is primarily utilized for two distinct mechanisms:

  • DHFR Inhibition: Combinatorial library screenings have identified 2,3-DCPB as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide biosynthesis and cellular proliferation [1].

  • Mitochondrial Complex I Inhibition: Like other biguanides, 2,3-DCPB acts on the mitochondrial respiratory chain. It inhibits Complex I (NADH:ubiquinone oxidoreductase), leading to a drop in intracellular ATP and a concomitant rise in the AMP/ATP ratio. This energy stress is a canonical trigger for the activation (phosphorylation at Thr172) of AMP-activated protein kinase (AMPK) [2].

MOA A 2,3-DCPB (Biguanide) B Mitochondrial Complex I A->B Inhibits C ↓ ATP / ↑ AMP Ratio B->C Alters D AMPK Activation (p-Thr172) C->D Activates E Metabolic Modulation D->E Induces

Fig 1. Proposed signaling pathway of 2,3-DCPB via mitochondrial inhibition and AMPK activation.

Physicochemical Profiling

Understanding the physical properties of 2,3-DCPB is critical for preventing precipitation in aqueous cell culture media. The halogenated phenyl ring makes this compound significantly less water-soluble than standard aliphatic biguanides [3].

PropertySpecification
Chemical Name N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide
CAS Number 143413-10-9
Molecular Formula C₈H₉Cl₂N₅
Molecular Weight 246.10 g/mol
Purity Requirement ≥ 98% (LC/MS or NMR verified)
Primary Solvent 100% Anhydrous DMSO (Cell Culture Grade)

Reagent Preparation: Causality & Best Practices

To ensure reproducibility and prevent compound degradation, stock solutions must be prepared under strict environmental controls.

  • Why DMSO? The high lipophilicity of the dichlorophenyl group necessitates an organic solvent. DMSO ensures complete dissolution, inherently sterilizes the stock, and allows for rapid diffusion across the cellular lipid bilayer.

  • Why Equilibrate? Opening a cold vial of 2,3-DCPB in a humid laboratory introduces condensation. Water ingress can lead to localized hydrolysis or micro-precipitation of the biguanide core.

Stock Solution Protocol (10 mM)
  • Equilibration: Allow the lyophilized 2,3-DCPB powder to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening.

  • Reconstitution: Weigh exactly 2.46 mg of 2,3-DCPB and transfer it to a sterile glass vial. Add 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 10 mM stock solution.

  • Homogenization: Vortex vigorously for 30–60 seconds. If any crystalline particulates remain, sonicate the vial in a room-temperature water bath for 2 minutes.

  • Storage: Aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (to protect the halogenated compound from UV-induced degradation) and store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Dilution Matrix

Always maintain a final DMSO concentration of ≤ 0.1% (v/v) in the culture media to prevent solvent-induced cytotoxicity.

Desired Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL999.0 µL0.10%
5 µM 0.5 µL999.5 µL0.05%
1 µM 0.1 µL999.9 µL0.01%

Cell Culture Treatment Protocol

This methodology is optimized for adherent cell lines commonly used in metabolic and oncological assays (e.g., HepG2, HCT116, or HEK293).

Step-by-Step Methodology
  • Cell Seeding: Seed the target cells in a 6-well tissue culture plate at a density of 3×105 cells per well. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for complete adherence and exponential growth recovery.

  • Media Preparation: Warm the complete culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Prepare the working dilutions of 2,3-DCPB (as per the matrix above) immediately before application. Biguanides can exhibit reduced stability in complex aqueous environments over prolonged periods.

  • Treatment Execution: Carefully aspirate the spent media from the wells. Gently wash the monolayer once with warm PBS to remove residual serum proteins that might bind the drug. Apply 2 mL of the 2,3-DCPB-containing media to the respective wells.

  • Incubation Kinetics:

    • For acute metabolic signaling (e.g., AMPK phosphorylation), incubate for 2 to 4 hours .

    • For phenotypic assays (e.g., DHFR-mediated proliferation inhibition), incubate for 24 to 72 hours .

  • Harvesting: Place the plate on ice. Aspirate the media and wash the cells twice with ice-cold PBS. Lyse the cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states (e.g., p-AMPK Thr172).

Workflow S1 Step 1: Weigh 2,3-DCPB Powder S2 Step 2: Reconstitute in 100% DMSO (10 mM) S1->S2 S3 Step 3: Aliquot & Store at -20°C S2->S3 S4 Step 4: Dilute in Culture Media S3->S4 S5 Step 5: Treat Cells (e.g., HepG2 / HCT116) S4->S5

Fig 2. Step-by-step sample preparation and cell culture treatment workflow for 2,3-DCPB.

Trustworthiness: Establishing a Self-Validating System

A scientifically rigorous protocol must be internally self-validating. To ensure that your experimental observations are directly caused by 2,3-DCPB and not artifactual, you must include the following controls in every plate:

  • The Negative (Vehicle) Control: Treat a well with media containing exactly 0.1% DMSO . This isolates the baseline effect of the solvent, ensuring that any observed DHFR inhibition or metabolic shift is strictly attributable to the active biguanide compound.

  • The Positive Control: Treat a parallel well with a well-characterized biguanide, such as 2 mM Metformin or 50 µM Phenformin . This confirms that the cellular machinery required for Complex I inhibition and subsequent AMPK activation is fully functional and responsive in your specific cell line.

References

  • Mayer, S., Daigle, D. M., Brown, E. D., Khatri, J., & Organ, M. G. (2004). An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration. Inhibitors of Dihydrofolate Reductase. Journal of Combinatorial Chemistry, 6(5), 776-782. URL: [Link]

  • Bridges, H. R., Jones, A. J. Y., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475-487. URL: [Link]

Sources

Application

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide role in hair relaxing compositions

Application Note: Guanidine Hydroxide in Hair Relaxer Formulations Introduction: Clearing the Record on N-(2,3-dichlorophenyl)imidodicarbonimidic diamide It is imperative to begin by clarifying that the compound N-(2,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Guanidine Hydroxide in Hair Relaxer Formulations

Introduction: Clearing the Record on N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

It is imperative to begin by clarifying that the compound N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, more commonly known as Guanfacine, is not utilized in hair relaxing compositions.[1][2][3][4] Guanfacine is a selective alpha-2A adrenergic receptor agonist, clinically approved for the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.[1][2][4] Its pharmacological activity is centered on the central nervous system and is chemically and functionally unrelated to the agents used in cosmetology for altering hair structure.[1][5]

This guide will instead focus on the scientifically established and commercially prevalent active ingredients used in "no-lye" hair relaxer systems, particularly Guanidine Hydroxide. While the name "guanidine" is present, it is crucial to distinguish it from Guanfacine, as their chemical structures and applications are entirely different. This document provides a detailed technical overview, formulation guidelines, and evaluation protocols for researchers and drug development professionals interested in the field of chemical hair straightening.

Part 1: The Chemistry of Chemical Hair Relaxation

The fundamental goal of a chemical hair relaxer is to permanently straighten curly or coiled hair.[6][7] Hair's shape and strength are primarily determined by the protein keratin, which is composed of long amino acid chains. These chains are cross-linked by strong disulfide bonds (-S-S-) between cysteine amino acids.[6][8] To alter the hair's shape, these disulfide bonds must be chemically broken.[7][9]

Hair relaxers achieve this through a process called lanthionization.[6][10][11] This process involves the use of a strong alkaline agent to break the disulfide bonds. One of the two sulfur atoms is removed, and a new, stable lanthionine bond (-S-) is formed, permanently locking the hair into a new, straighter configuration.[10][12]

The primary active agents in modern hair relaxers fall into two main categories:

  • Lye Relaxers: These formulations use sodium hydroxide (NaOH), a powerful and highly caustic alkali.[6][8] They are fast-acting but have a high potential for causing scalp irritation and chemical burns.[6][13]

  • No-Lye Relaxers: Developed to be milder alternatives, these typically use guanidine hydroxide.[6] Other "no-lye" systems may use lithium hydroxide (LiOH) or potassium hydroxide (KOH).[6][14]

This guide will focus on the Guanidine Hydroxide system, which is the most common type of "no-lye" relaxer used in both professional salons and at-home kits.[10]

Part 2: The Guanidine Hydroxide System

Guanidine hydroxide is an unstable compound and must be generated in situ immediately before application.[10][15] This is achieved by mixing two separate components:

  • The "Cream" or "Relaxer Base": This is a thick, stable oil-in-water emulsion containing calcium hydroxide, Ca(OH)₂.[10][12]

  • The "Activator": This is an aqueous solution containing guanidine carbonate, (H₂N)₂C=NH₂²⁺CO₃²⁻.[10][12]

When mixed, a double displacement reaction occurs:

Ca(OH)₂(s) + (H₂N)₂C=NH₂²⁺CO₃²⁻(aq) → 2 (H₂N)₂C=NHOH(aq) + CaCO₃(s)

The resulting guanidine hydroxide is the active hair-relaxing agent. The reaction is driven to completion by the precipitation of calcium carbonate (CaCO₃), an insoluble salt.[15]

The high alkalinity of guanidine hydroxide (typically pH 12-14) is the driving force behind the hair relaxing process.[8][12] The hydroxide ions (OH⁻) from the guanidine hydroxide attack the disulfide bonds in the keratin protein. This chemical reaction permanently alters the hair's structure, allowing it to be mechanically straightened (e.g., by combing).[7][12] A neutralizing shampoo is then used to lower the pH and stop the reaction, locking the hair in its new shape.[10]

G cluster_0 In-Situ Generation of Active Agent cluster_1 Mechanism on Hair Fiber Calcium_Hydroxide Calcium Hydroxide (Cream Base) Guanidine_Hydroxide Guanidine Hydroxide (Active Agent) Calcium_Hydroxide->Guanidine_Hydroxide Mix Guanidine_Carbonate Guanidine Carbonate (Activator) Guanidine_Carbonate->Guanidine_Hydroxide Mix Calcium_Carbonate Calcium Carbonate (Precipitate) Guanidine_Hydroxide->Calcium_Carbonate Byproduct Keratin_Disulfide Keratin Disulfide Bond (-S-S-) Guanidine_Hydroxide->Keratin_Disulfide Alkaline Attack (Lanthionization) Lanthionine_Bond Lanthionine Bond (-S-) Keratin_Disulfide->Lanthionine_Bond Cleavage & Reformation Straight_Hair Straightened Hair Fiber Lanthionine_Bond->Straight_Hair Results in

Caption: Workflow of Guanidine Hydroxide Hair Relaxation.

Part 3: Formulation and Protocol

A typical "no-lye" relaxer system is a two-part formulation. The following tables provide a starting point for development.

Table 1: Relaxer Base (Cream) Component

IngredientFunctionTypical Concentration (% w/w)
Deionized WaterSolventq.s. to 100
Calcium HydroxidePro-alkali Source4.0 - 8.0
PetrolatumEmollient, Scalp Protectant15.0 - 30.0
Mineral OilEmollient, Solvent10.0 - 20.0
Cetearyl AlcoholEmulsifier, Thickener5.0 - 10.0
Propylene GlycolHumectant, Solvent2.0 - 5.0
Polysorbate 60Emulsifier1.0 - 3.0
Conditioning Agents(e.g., Polyquaternium-10)0.5 - 2.0

Table 2: Activator Component

IngredientFunctionTypical Concentration (% w/w)
Deionized WaterSolventq.s. to 100
Guanidine CarbonateActive Precursor20.0 - 28.0
Xanthan GumThickener0.5 - 1.5
Propylene GlycolHumectant1.0 - 4.0
Preservative(e.g., Phenoxyethanol)0.5 - 1.0

Objective: To evaluate the efficacy and safety of a prototype guanidine hydroxide relaxer formulation on natural curly hair tresses.

Materials:

  • Relaxer Base (Table 1)

  • Activator (Table 2)

  • Natural curly hair tresses (standardized for curl type and length)

  • Protective gloves

  • Applicator brush

  • Stopwatch

  • Neutralizing shampoo (with pH indicator)

  • Conditioner

  • Tensile strength tester

  • High-resolution camera or imaging system

Procedure:

  • Preparation: In a well-ventilated area, precisely weigh and combine the Relaxer Base and Activator components in the specified ratio. Mix thoroughly with a spatula until the cream is smooth and homogenous. The relaxer is now active and must be used promptly.[10][15]

  • Scalp Protection: Although this protocol uses hair tresses, in a clinical setting, a protective base cream (petrolatum) would be applied to the scalp and hairline to prevent chemical burns.[6][8]

  • Application:

    • Secure a hair tress to a holder.

    • Wearing protective gloves, use the applicator brush to apply the mixed relaxer cream evenly to the hair, starting approximately 1/4 inch from the "scalp" end.

    • Ensure complete and even saturation of the hair fibers.

  • Processing:

    • Start the stopwatch immediately after application begins.

    • Gently smooth the hair tress with the back of the applicator brush or gloved fingers at regular intervals (e.g., every 2-3 minutes).

    • Processing time will vary based on hair texture and desired straightness (typically 15-25 minutes). Do not exceed the maximum recommended time to avoid excessive hair damage.[16][17]

  • Rinsing:

    • Thoroughly rinse the relaxer from the hair tress with warm water until the water runs clear.

  • Neutralization:

    • Apply a neutralizing shampoo to the tress and lather. Many neutralizing shampoos contain a color indicator that changes color when the relaxer's alkalinity has been neutralized.

    • Rinse and repeat the shampooing process until the pH is neutralized. This step is critical to stop the chemical process and reform some of the hair's bonds in their new straight configuration.

  • Conditioning:

    • Apply a deep conditioner to the tress and leave it on for the recommended time before rinsing. This helps to restore moisture and some of the natural oils stripped during the process.[14]

  • Drying:

    • Gently blot the tress dry with a towel and allow it to air dry or use a blow dryer on a low-heat setting.

Caption: Experimental Workflow for Hair Relaxer Evaluation.

Part 4: Efficacy and Safety Evaluation

The success of a hair relaxer formulation is judged by its ability to straighten hair effectively without causing undue damage to the hair fiber or scalp.

  • Curl Reduction: Visually assess and photograph the hair tresses before and after treatment. Quantify the change in curl pattern or length.

  • Combing Force: Measure the force required to comb through wet and dry tresses before and after treatment. A successful relaxation will significantly reduce combing force.

  • Tensile Strength: Use a tensile tester to measure the force required to break single hair fibers. Chemical processing can weaken hair, so a significant reduction in tensile strength indicates damage.[10]

  • Microscopy: Use Scanning Electron Microscopy (SEM) to examine the hair cuticle for signs of damage, such as lifting, cracking, or complete removal of cuticle scales.

  • Adverse Effects: While not applicable to tress studies, clinical trials must monitor for scalp irritation, erythema, hair breakage, and hair loss.[16][17] Studies have shown that long-term use of chemical relaxers is associated with a range of adverse effects, including frizzy hair, dandruff, and hair loss.[16][17]

Table 3: Quantitative Evaluation Parameters

ParameterMethodDesired Outcome
Efficacy
Curl LengthMeasurement (ruler/imaging)Increase in length
Wet Combing ForceForce GaugeSignificant Decrease
Damage
Tensile StrengthTensile TesterMinimal Decrease
Cuticle IntegritySEM ImagingSmooth, intact cuticle scales
Safety (Clinical)
Scalp IrritationDermatological ScoringNo signs of irritation/burns
Conclusion

The development of guanidine hydroxide-based hair relaxers represented a significant step toward reducing the scalp irritation associated with traditional lye-based products.[18] However, these are still highly alkaline, powerful chemical systems that must be formulated and used with extreme care. Effective formulation requires a delicate balance between achieving the desired level of straightening and minimizing irreversible damage to the hair fiber and potential harm to the user. Future research should focus on developing even milder, more sustainable technologies for hair straightening that can deliver excellent results with an improved safety profile.[19]

References

  • Chemical Hair Relaxer: How It Works & Care Tips. (2025, May 19). Vertex AI Search.
  • Anatomy of Hair Relaxer and Straightener Formulas. (2013, June 25). Cosmetics & Toiletries.
  • Types of Relaxers. Design Essentials.
  • The Three Types of Absorption in Hair Relaxers. (2026, January 19). Vertex AI Search.
  • Improving the Sensory Properties of Lye Hair Relaxers. (2015, February 20). Cosmetics & Toiletries.
  • Understanding the Chemistry of Hair Relaxers and Their Impact on Hair Structure. Vertex AI Search.
  • Relaxers – How Do They Work?. Head & Shoulders.
  • WO2002067875A1 - Hair relaxer compositions comprising at least one hydroxide compound and at least one activating agent, and methods of using the same. Google Patents.
  • Guanidine Hydroxide Relaxer. Prezi.
  • Understanding Hair Relaxers and Techniques. Scribd.
  • Chemical Hair Relaxers Have Adverse Effects a Myth or Reality. PMC - NIH.
  • Safety of Chemical Hair Relaxers: A Review Article. ResearchGate.
  • What Hair Relaxer Is Safe to Use? The Truth About Hair Treatments. Samuel's Science.
  • US5609859A - Hair relaxer compositions and methods for preparing same. Google Patents.
  • Clonidine Inhibits Interictal-like Epileptiform Events in Prefrontal Cortex Pyramidal Neurons. (2026, March 17). Vertex AI Search.
  • Hair relaxers tested by UCT lab found to be corrosive to skin. (2020, March 9). Faculty of Health Sciences.
  • US9974725B1 - Methods for treating chemically relaxed hair. Google Patents.
  • Hair Straighteners and Relaxers May Be Harmful to Health. Here's How to Make Them Better. (2023, November 17). Anti Additive Clean Label Organization.
  • PRODUCTION 0' A NO-LYE HAIR RELAXER USING LITHIUM. Federal University of Technology Minna.
  • Guanfacine | α2A Agonist. MedchemExpress.com.
  • US5304370A - Hair relaxer composition and associated methods. Google Patents.
  • Guanfacine Uses, Side Effects & Warnings. (2025, May 6). Drugs.com.
  • Guanfacine. Wikipedia.
  • Guanfacine (Intuniv) for ADHD in Adults: Dosage, Side Effects & How It Works. (2024, November 18). MEDvidi.
  • Hair relaxers: Innovation, sustainability and formulation. ResearchGate.

Sources

Method

Application Note: Standard Curve Preparation and LC-MS/MS Quantification of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

Introduction N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (CAS No. 143413-10-9), a substituted biguanide derivative, presents unique analytical challenges due to its high polarity, basicity, and nitrogen-rich struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (CAS No. 143413-10-9), a substituted biguanide derivative, presents unique analytical challenges due to its high polarity, basicity, and nitrogen-rich structure[1]. Biguanides—a class of compounds that includes the widely prescribed antidiabetic drug metformin and the antiseptic chlorhexidine—are extensively utilized in metabolic, antimicrobial, and pharmacokinetic research[2][3].

Accurate quantification of these compounds in biological matrices (such as human plasma) requires highly sensitive and specific methodologies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application[4]. This application note provides a comprehensive, self-validating protocol for the preparation of a standard curve and the subsequent extraction and LC-MS/MS analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, grounded in established bioanalytical principles.

Scientific Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize that a protocol is only as reliable as the chemical logic underpinning it. The following principles dictate our experimental design:

  • Solvent Selection : Biguanides exhibit tautomerism and are highly hydrophilic[5]. Preparing the primary stock in a 50:50 (v/v) Methanol:Water mixture ensures complete solvation while preventing the compound from crashing out when introduced into the aqueous plasma matrix.

  • Matrix Matching : The standard curve must be prepared in the exact biological matrix (e.g., K2EDTA human plasma) as the unknown samples. This is critical to account for matrix effects—specifically, the ion suppression or enhancement caused by endogenous plasma lipids during Electrospray Ionization (ESI).

  • Extraction Causality : Due to the high polarity of the imidodicarbonimidic diamide moiety, traditional Liquid-Liquid Extraction (LLE) yields poor recovery. Instead, Protein Precipitation (PPT) using cold acetonitrile is employed[4]. The organic solvent denatures and precipitates plasma proteins, while the polar analyte remains highly soluble in the resulting aqueous-organic supernatant.

  • Ionization Strategy : The basic guanidine groups readily accept protons. Therefore, an acidic mobile phase (e.g., 0.1% Formic Acid) is utilized to drive the formation of the protonated precursor ion [M+H]+ in positive ESI mode (+ESI)[2][5].

Workflow Stock 1. Stock Solution Preparation (1 mg/mL in 50% MeOH) Working 2. Working Solutions (Serial Dilution: 10 to 10000 ng/mL) Stock->Working Spiking 3. Matrix Spiking (90 µL Plasma + 10 µL Working Sol) Working->Spiking Extraction 4. Protein Precipitation (Add 150 µL Cold ACN with 0.1% FA) Spiking->Extraction Centrifugation 5. Centrifugation & Dilution (16,000 x g, 4°C -> Dilute with H2O) Extraction->Centrifugation LCMS 6. LC-MS/MS Analysis (+ESI MRM Mode) Centrifugation->LCMS Curve 7. Standard Curve Generation (Linear Regression, 1/x² weighting) LCMS->Curve

Caption: Workflow for the preparation and extraction of biguanide standard curves in human plasma.

Materials and Reagents

  • Analyte : N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (Purity 98%, Molecular Weight: 246.10 g/mol )[1].

  • Internal Standard (IS) : Metformin-d6 or a structurally similar stable isotope-labeled biguanide[4][5].

  • Reagents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA)[2].

  • Matrix : Blank human plasma (K2EDTA anticoagulant).

Protocol: Step-by-Step Methodology

Phase 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide powder. Dissolve in 10.0 mL of MeOH:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Working Solutions (10x Concentration) : Perform serial dilutions of the primary stock using MeOH:Water (50:50, v/v) to generate working solutions at 10, 20, 50, 100, 500, 1000, 5000, and 10000 ng/mL. Note: Using 50% aqueous organic solvent for working solutions prevents localized protein crashing when later spiked into plasma.

  • IS Working Solution : Prepare the Internal Standard at a fixed concentration of 500 ng/mL in 50% MeOH[4].

Phase 2: Matrix Spiking (Standard Curve Generation)

To mimic the exact environment of incurred samples, the standard curve is generated directly in blank plasma.

  • Thaw blank human plasma on ice and centrifuge at 2,000 x g for 5 minutes to remove any cryoprecipitates.

  • Transfer 90 μ L of blank plasma into pre-labeled 1.5 mL microcentrifuge tubes.

  • Add 10 μ L of the respective 10x Working Solution to each tube. This yields a final calibration range of 1 to 1000 ng/mL.

  • Vortex each tube for 10 seconds. (Self-Validating Step: Spiking at exactly 10% of the total volume ensures the matrix remains 90% plasma, preserving the biological integrity of the sample).

Phase 3: Sample Extraction (Protein Precipitation)
  • Transfer 50 μ L of each spiked plasma standard into a clean 96-well plate or fresh microcentrifuge tubes[4].

  • Add 10 μ L of the IS Working Solution to all samples (except the double blank, which receives 10 μ L of 50% MeOH instead).

  • Add 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid to all tubes[4]. (Causality: The 3:1 ratio of organic solvent to plasma effectively crashes proteins, while the acidic modifier ensures the biguanide remains protonated and partitioned into the supernatant).

  • Vortex vigorously for 2 minutes using a plate shaker or multi-tube vortexer.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C[4].

  • Carefully transfer 100 μ L of the clear supernatant to an autosampler vial containing 100 μ L of LC-MS grade water. (Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing peak distortion or "solvent effects" during injection).

Logic Analyte N-(2,3-dichlorophenyl)biguanide (Highly Polar, Basic) Protonation Acidic Mobile Phase (0.1% Formic Acid) Analyte->Protonation Solvation Ion Protonated Precursor Ion [M+H]+ Formation Protonation->Ion +ESI Voltage CID Collision-Induced Dissociation (Argon Gas in Collision Cell) Ion->CID Mass Selection (Q1) Fragment Specific Product Ions (m/z Transitions) CID->Fragment Fragmentation (Q2) Detector MRM Detection (High Specificity & Sensitivity) Fragment->Detector Mass Selection (Q3)

Caption: Electrospray ionization and MRM detection pathway for biguanide derivatives.

Data Presentation: Analytical Conditions and Acceptance Criteria

Table 1: LC-MS/MS Chromatographic and MS Conditions

ParameterSpecification / Setting
Analytical Column Zorbax C18 (50 mm × 4.6 mm, 5 μ m) or equivalent HILIC column[2]
Mobile Phase A Water containing 2 mM Ammonium Acetate and 0.1% Formic Acid[2][5]
Mobile Phase B Acetonitrile containing 0.1% Formic Acid[2]
Elution Gradient 5% B (0-1 min) 95% B (1-2 min) 95% B (2-3 min) 5% B (3-4 min)[5]
Flow Rate 0.35 - 0.50 mL/min[2][5]
Injection Volume 2 - 5 μ L[2][4]
Ionization Mode Positive Electrospray Ionization (+ESI)[2][5]
Detection Mode Multiple Reaction Monitoring (MRM)[2]

Table 2: Standard Curve Acceptance Criteria (per FDA/EMA Bioanalytical Guidelines)

MetricAcceptance LimitCausality / Rationale
Linearity (R 2 ) 0.990Ensures proportional detector response across the 1-1000 ng/mL range.
Weighting Factor 1/x or 1/x 2 Compensates for heteroscedasticity (increasing variance at higher concentrations).
Accuracy (Non-LLOQ) ± 15% of nominalValidates that the back-calculated concentration is true to the spiked amount[2].
Accuracy (LLOQ) ± 20% of nominalAllows slightly higher variance at the Lower Limit of Quantification (1 ng/mL)[2].
Blank Interference 20% of LLOQ areaConfirms absence of carryover or endogenous matrix peaks at the analyte retention time.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with dissolving N-(2,3-dichlorophenyl)imidodicarbonimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with dissolving N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (commonly known as N-(2,3-dichlorophenyl)biguanide) in Dimethyl Sulfoxide (DMSO).

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure scientific integrity during your drug development workflows.

Part 1: Troubleshooting FAQs

Q: Why does N-(2,3-dichlorophenyl)imidodicarbonimidic diamide resist dissolution in pure DMSO? A: The difficulty lies in the compound's core structure. The imidodicarbonimidic diamide (biguanide) core features multiple nitrogen atoms that act as potent hydrogen bond donors and acceptors, creating a highly stable, delocalized crystal lattice. According to structural analyses published in 1, these solute-solute intermolecular hydrogen bonds are exceptionally strong[1]. Even in a strongly aprotic polar solvent like DMSO, these interactions often outcompete solute-solvent interactions. While the 2,3-dichlorophenyl substitution increases overall lipophilicity, it does not completely abrogate the hydrogen-bonding network of the biguanide moiety, leading to stubborn precipitation at higher concentrations.

Q: What are the immediate physical interventions to force the compound into solution? A: Standard protocols for biguanide derivatives require thermal and mechanical energy to disrupt the initial crystal lattice. As established by2, heating the DMSO solution in a water bath to approximately 45 °C combined with continuous sonication is critical to achieve a clear solution[2]. For halogenated phenylbiguanides, this method typically achieves a maximum solubility of around 20 mg/mL in pure DMSO[3].

Q: If physical interventions fail, how can I modify the solvent chemistry? A: If your batch is in its free base form, it will be significantly less soluble in DMSO than its protonated salt. In-situ acidification can dramatically enhance solubility. Adding a trace amount of volatile acid (e.g., 0.1% Trifluoroacetic acid or 0.1 M HCl) protonates the biguanide core. This introduces charge repulsion between the molecules and breaks the base-base intermolecular hydrogen bonds, forcing the compound into solution[1].

Q: How do I prepare a high-concentration stock for in vivo studies without exceeding DMSO toxicity limits? A: For in vivo applications, pure DMSO is highly toxic to cells and tissues; its final concentration must be kept below 5-10%. A step-wise co-solvent formulation is required to maintain solubility in aqueous media. As validated by 4, the optimal sequence is: 5% DMSO → 40% PEG300 → 5% Tween-80 → 50% Saline[4]. The order of addition is non-negotiable; adding the aqueous phase before the surfactants will cause immediate compound crash-out.

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility limits and required interventions based on the target application:

Solvent SystemMax Estimated SolubilityRequired InterventionBest Use Case
Pure DMSO ~20 mg/mLHeating (45 °C) + SonicationIn vitro assays (requires high dilution in media)
Acidified DMSO (0.1% TFA)>30 mg/mLIn-situ protonationRecalcitrant free-base batches
Co-solvent (DMSO/PEG/Tween/Saline)~3-5 mg/mLStep-wise sequential additionIn vivo animal models

Part 3: Experimental Protocols

Protocol A: Thermal-Acoustic Dissolution (For In Vitro Stocks)

Causality: Heat increases the kinetic energy of the solvent molecules, while ultrasonic waves induce cavitation, physically breaking the robust biguanide crystal lattice.

  • Weighing: Transfer the required mass of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide into a sterile microcentrifuge tube.

  • Solvent Addition: Add pure, anhydrous DMSO to achieve the desired concentration (do not exceed 20 mg/mL).

  • Thermal Sonication: Place the tube in a heated ultrasonic bath set to 45 °C. Sonicate for 15 to 30 minutes.

  • Self-Validating Check: Hold the tube against a strong light source. If the solution exhibits the Tyndall effect (scattering of light) or visible micro-precipitates, the crystal lattice is not fully broken. You must continue sonication or proceed to in-situ acidification.

Protocol B: Step-Wise Co-Solvent Formulation (For In Vivo Administration)

Causality: Surfactants (Tween-80) and co-solvents (PEG300) create micelles and lower the dielectric constant of the aqueous phase, preventing the hydrophobic dichlorophenyl ring from driving precipitation when introduced to saline.

  • Primary Dissolution: Dissolve the compound in 5% (of the final target volume) pure DMSO using Protocol A. Ensure the solution is 100% clear.

  • Co-solvent Addition: Add 40% volume of PEG300. Vortex vigorously for 60 seconds until completely homogenous.

  • Surfactant Addition: Add 5% volume of Tween-80. Sonicate the mixture for 5 minutes to ensure uniform micelle formation.

  • Aqueous Phase: Add 50% volume of sterile Saline dropwise while continuously vortexing the solution.

  • Self-Validating Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The presence of a pellet indicates supersaturation and precipitation; if a pellet forms, you must dilute the stock further before animal administration.

Part 4: Solubilization Workflow Visualization

SolubilityWorkflow Start Start: N-(2,3-dichlorophenyl) biguanide in DMSO Step1 Heat to 45°C & Sonicate (15-30 mins) Start->Step1 Check1 Clear Solution? Step1->Check1 Success1 Use as In Vitro Stock (Max 10-20 mM) Check1->Success1 Yes Step2 In-situ Acidification (Add 0.1% HCl or TFA) Check1->Step2 No Check2 Clear Solution? Step2->Check2 Success2 Use as Acidified Stock Check2->Success2 Yes Step3 Co-solvent Formulation (DMSO -> PEG300 -> Tween 80) Check2->Step3 No / In Vivo Needed Success3 Use for In Vivo Assays Step3->Success3

Workflow for dissolving biguanide derivatives in DMSO-based solvent systems.

References

  • ACS Publications. Structure and Thermodynamical Properties of Metformin Salicylate. Crystal Growth & Design. Retrieved from: [Link]

Sources

Optimization

Troubleshooting low yield in N-(2,3-dichlorophenyl)imidodicarbonimidic diamide synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (Proguanil). This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (Proguanil). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the synthesis of this important antimalarial compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of Proguanil, typically achieved via the acid-catalyzed addition of 2,3-dichloroaniline to dicyandiamide, is a well-established but nuanced process.[1][2] Low yields can often be traced back to suboptimal reaction conditions, reagent quality, or the formation of side products. This guide will walk you through the most common issues and their solutions.

Q1: My overall yield is disappointingly low (<50%). What are the fundamental parameters I should check first?

A1: When facing a low yield, it's crucial to start with the basics before investigating more complex variables. These initial checks can often resolve the issue without extensive troubleshooting.

  • Reagent Stoichiometry and Quality:

    • Stoichiometry: Ensure an appropriate molar ratio of reactants. While a 1:1 ratio is the theoretical minimum, some procedures may use a slight excess of one reactant to drive the reaction to completion.

    • Reagent Purity: The purity of your starting materials, 2,3-dichloroaniline and dicyandiamide, is paramount. 2,3-dichloroaniline can be a colorless oil or crystalline solid but is often colored due to impurities.[3][4] Impurities in either starting material can introduce competing side reactions. Consider purifying your starting materials if their quality is uncertain. Dicyandiamide should be a pure, crystalline solid.

  • Reaction Temperature and Time:

    • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate.[5] Inconsistent or incorrect temperature can lead to either an incomplete reaction (if too low) or the formation of degradation products and impurities (if too high). Calibrate your heating apparatus and ensure uniform heating of the reaction mixture. Microwave-assisted synthesis can sometimes offer better temperature control and dramatically reduced reaction times.[1]

    • Reaction Monitoring: Are you certain the reaction has gone to completion? Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting starting material. Reactions that are stopped prematurely are a common source of low yields.

  • Solvent Quality:

    • Anhydrous Conditions: If your protocol specifies anhydrous (dry) solvents, ensure they are properly dried. The presence of excess water can interfere with the reaction mechanism.

    • Solvent Choice: Polar solvents like ethanol are commonly used.[5] Ensure the solvent is of an appropriate grade and is not contaminated.

Q2: I suspect my reaction pH is not optimal. How does pH influence the yield, and what is the target range?

A2: The pH of the reaction medium is one of the most critical factors in biguanide synthesis. The reaction proceeds via the nucleophilic attack of the aniline on the cyano group of dicyandiamide. This process is acid-catalyzed.

  • Mechanism of Action: The cyano group on dicyandiamide is not a sufficiently strong electrophile to react efficiently with the moderately nucleophilic 2,3-dichloroaniline. In an acidic medium, the cyano group is protonated, which significantly increases its electrophilicity and makes it susceptible to nucleophilic attack.

  • Optimal pH Range: Studies on the reaction between aniline and dicyandiamide have shown that the reaction rate is highly dependent on acidity, reaching a maximum at a pH of approximately 2.5-2.6.[2] At very low pH (highly acidic), the aniline starting material becomes excessively protonated (forming an anilinium salt), which deactivates its nucleophilic character and slows the reaction. At high pH (neutral or basic), the dicyandiamide is not sufficiently activated.

  • Practical Steps:

    • Use a calibrated pH meter suitable for your solvent system to measure the pH of your reaction mixture before heating.

    • Adjust the pH by the careful, dropwise addition of an acid, such as hydrochloric acid (HCl), as specified in many protocols.[6]

    • Monitor the pH throughout the reaction, as it may drift. Maintain it within the optimal 2.5 - 3.0 range for the best results.

dot

ReactionMechanism cluster_reactants Reactants cluster_activation Acid Catalysis (pH Control) cluster_product Product Formation DCA 2,3-Dichloroaniline (Nucleophile) Activated_DCD Protonated Dicyandiamide (Enhanced Electrophile) DCA->Activated_DCD Nucleophilic Attack DCD Dicyandiamide H_ion H+ DCD->H_ion H_ion->Activated_DCD Protonation Intermediate Addition Intermediate Activated_DCD->Intermediate Product N-(2,3-dichlorophenyl) imidodicarbonimidic diamide Intermediate->Product Rearrangement

Caption: Simplified reaction mechanism highlighting the critical acid catalysis step.

Q3: My post-reaction analysis (HPLC/TLC) shows several major impurity peaks. What are these compounds and how can I prevent their formation?

A3: The formation of impurities is a primary cause of low yield, as it consumes starting materials in non-productive pathways. Identifying these impurities is the first step to mitigating them.

Common impurities in proguanil synthesis include unreacted starting materials, related biguanide derivatives, and cyclized products.[7][8][9]

Impurity Name Potential Cause Suggested Remedy
1,5-bis(4-chlorophenyl)biguanide [8][10]This impurity arises from a related starting material, p-chloroaniline, reacting with dicyandiamide. It suggests contamination in the 2,3-dichloroaniline starting material.Source high-purity 2,3-dichloroaniline or purify the starting material before use. Confirm purity via GC-MS or NMR.
Cycloguanil (Active Metabolite) [7]Proguanil can cyclize to form cycloguanil under certain conditions, particularly with prolonged heating or incorrect pH.Optimize reaction time and temperature. Avoid excessive heating. Ensure proper pH control, as overly acidic or basic conditions can promote cyclization.
Unreacted Starting Materials [7]Incomplete reaction due to insufficient time, incorrect temperature, or suboptimal pH.Monitor the reaction to completion using TLC or HPLC. Re-evaluate and optimize temperature and pH as described in Q1 and Q2.
Melamine/Triazine Derivatives Dicyandiamide can self-condense at high temperatures to form melamine-type impurities.Avoid localized overheating. Ensure efficient stirring and uniform temperature distribution throughout the reaction vessel.

A robust analytical method is essential for troubleshooting. HPLC is the preferred method for separating and quantifying proguanil from its related impurities.[8][11]

Experimental Protocol: Sample HPLC Method for Impurity Profiling

This protocol is a general guideline and may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 150 mm x 4.6 mm).[8]

  • Mobile Phase:

    • Buffer Preparation: Dissolve 4.0 g of Hexane-1-Sulphonic acid sodium salt in a mixture of 790 mL of water and 10 mL of glacial acetic acid.[11]

    • Mobile Phase Composition: A gradient or isocratic mixture of the buffer and an organic solvent like methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 235 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve a sample of the crude reaction mixture in a suitable diluent (e.g., the mobile phase) to a known concentration.

  • Analysis: Inject the sample and compare the resulting chromatogram to reference standards of proguanil and any known impurities. The relative peak areas can be used to estimate the purity and the extent of side-product formation.

Q4: I am losing a significant portion of my product during the work-up and purification steps. How can I improve my recovery?

A4: Product loss during isolation and purification can severely impact your final yield. The key is to select the right procedures and solvents based on the product's properties. Proguanil is often isolated as its hydrochloride salt, which has different solubility properties than the free base.

  • Precipitation/Isolation:

    • After the reaction, the product is often precipitated by cooling the reaction mixture or by adding an anti-solvent.[12]

    • pH Adjustment: If your product is the free base, ensure the pH is adjusted appropriately to ensure it is not in its more soluble salt form. Conversely, if you are isolating the hydrochloride salt, the solution should remain acidic.

    • Temperature: Ensure complete precipitation by cooling the mixture sufficiently (e.g., 10-15°C) for an adequate amount of time before filtration.[12]

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For proguanil hydrochloride, aqueous-organic mixtures (e.g., ethanol/water) or organic solvents may be suitable.[12][13]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower recovery upon cooling.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by rapid cooling can trap impurities.

    • Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. Using warm solvent will redissolve some of your product.

Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

dot

TroubleshootingWorkflow start_node Start: Low Yield Observed c1 Check Reagents: - Purity (2,3-DCA, DCD) - Stoichiometry - Solvent Quality start_node->c1 Step 1: Basics check_node check_node action_node action_node decision_node decision_node end_node Yield Improved a1 Action: Purify/Verify Reagents & Solvents. Adjust Stoichiometry. c1->a1 d1 Yield Improved? a1->d1 d1->end_node Yes c2 Step 2: Reaction Conditions Check: - pH (Target: 2.5-3.0) - Temperature & Time d1->c2 No a2 Action: Calibrate pH. Optimize Temp Profile. Monitor to Completion (TLC/HPLC). c2->a2 d2 Yield Improved? a2->d2 d2->end_node Yes c3 Step 3: Impurity Analysis - Run HPLC/LC-MS - Identify Side Products d2->c3 No a3 Action: Adjust Conditions to Minimize Specific Impurities (e.g., lower temp, check SM purity) c3->a3 d3 Yield Improved? a3->d3 d3->end_node Yes c4 Step 4: Work-up/Purification Check: - Recrystallization Solvent - Precipitation pH/Temp d3->c4 No a4 Action: Perform Solvent Screen. Optimize Isolation Protocol. c4->a4 a4->end_node

Caption: A step-by-step workflow for troubleshooting low synthesis yield.

References

  • Veeprho. (n.d.). Proguanil Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (2024). Biguanide. Retrieved from [Link]

  • Hill, T. L., et al. (2020). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of biguanides: from synthetic routes to applications in organic chemistry. Request PDF. Retrieved from [Link]

  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. Retrieved from [Link]

  • Bontemps, N., et al. (2019). Synthetic accesses to biguanide compounds. Molecules, 24(15), 2835. Retrieved from [Link]

  • Golisade, A., et al. (2004). An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration. Inhibitors of Dihydrofolate Reductase. Journal of Combinatorial Chemistry, 6(4), 526-529. Retrieved from [Link]

  • El-serwy, W. S., et al. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Drug Research, 66(12), 659-664. Retrieved from [Link]

  • Zhang, S., et al. (2006). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. Huagong Xuebao/Journal of Chemical Industry and Engineering (China), 57(1), 148-152. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Proguanil-impurities. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Retrieved from [Link]

  • Google Patents. (2009). WO2009113092A2 - Process for preparation of proguanil hydrochloride.
  • Google Patents. (2011). US20110263901A1 - Process of Preparation of Proguanil.
  • Wikipedia. (2024). 2,3-Dichloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for N-(2,3-dichlorophenyl)imidodicarbonimidic diamide analysis

Welcome to the technical support center for the HPLC analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a critical impurity (Proguanil Impurity B) in antimalarial drug substances.[1][2] This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a critical impurity (Proguanil Impurity B) in antimalarial drug substances.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing retention time and resolving common chromatographic challenges.

Introduction to the Analyte

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is a biguanide derivative. Understanding its physicochemical properties is fundamental to developing a robust HPLC method. As a basic compound, its retention and peak shape are highly sensitive to mobile phase pH. The presence of the dichlorophenyl group lends it significant hydrophobicity. A successful method must balance these characteristics to achieve optimal retention, resolution, and peak symmetry.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding method development for this analyte.

Q1: What is a recommended starting point for an HPLC method?

A1: For initial method development, a reversed-phase C18 column is a robust choice. A gradient elution is often preferred to ensure elution of the main active ingredient (Proguanil) and its related impurities within a reasonable runtime.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention for hydrophobic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures the basic analyte is in its protonated, more polar form, reducing peak tailing.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 70% B over 15 minutesA broad gradient helps to locate the analyte and other impurities in the chromatogram.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nmA common wavelength for aromatic compounds.[3]
Column Temp. 30 °CProvides good efficiency and reproducibility.
Injection Vol. 10 µLA standard volume to avoid column overload.

Q2: How does mobile phase pH affect the retention time?

A2: N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is a basic compound. At a pH well below its pKa, it will be fully protonated (ionized). In reversed-phase HPLC, the ionized form is more polar and will elute earlier (shorter retention time). As the mobile phase pH approaches the analyte's pKa, the proportion of the neutral, more hydrophobic form increases, leading to longer retention times. For reproducible results, it is crucial to use a buffer and maintain the pH at least 1.5 to 2 units away from the analyte's pKa.[4]

Q3: My peak shape is poor (tailing). What are the likely causes?

A3: Peak tailing for basic compounds like this is a very common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based column packing material. Other causes can include column overload, using an inappropriate sample solvent, or column degradation.[4][5]

Troubleshooting Guide: Retention Time and Peak Shape Optimization

This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during your analysis.

Issue 1: Retention Time is Too Short or Too Long
  • Symptom: The main analyte peak elutes very early (near the void volume) or after an excessively long time.

  • Causality & Solution:

    • Adjust Organic Modifier Concentration: The most direct way to alter retention in reversed-phase HPLC is by changing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

      • Too Short: Decrease the initial percentage of the organic modifier in your gradient or switch to a weaker solvent (e.g., from acetonitrile to methanol).

      • Too Long: Increase the initial percentage of the organic modifier or increase the slope of your gradient.

    • Modify Mobile Phase pH: As discussed in the FAQ, increasing the pH towards the analyte's pKa will increase retention. Ensure you stay within the column's recommended pH range (typically pH 2-8 for silica-based columns).

    • Change Column Chemistry: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase. A column with a higher carbon load or a phenyl-hexyl phase may provide more retention for this aromatic compound.

Issue 2: Retention Time is Drifting or Unstable
  • Symptom: The retention time for the analyte peak changes between injections or over a sequence of runs.

  • Causality & Solution:

    • Inadequate Column Equilibration: This is a very common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is recommended.

    • Mobile Phase Issues:

      • Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component. Always use fresh mobile phase and keep bottles loosely capped.

      • Inadequate Buffering: If the mobile phase pH is not properly buffered, small changes can lead to significant shifts in retention time for an ionizable compound. Ensure your buffer concentration is adequate (typically 20-50 mM).

    • Temperature Fluctuations: HPLC systems should be in a temperature-controlled environment. Use a column oven to maintain a constant temperature, as a 1°C change can alter retention time by 1-2%.

    • Pump Performance: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks, bubbles in the solvent lines, and ensure the pump seals are in good condition.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Symptom: The analyte peak is not a symmetrical Gaussian shape.

  • Causality & Solution:

    • Peak Tailing:

      • Silanol Interactions: This is the most common cause for basic analytes.

        • Lower pH: Decrease the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid) to suppress the ionization of silanol groups.

        • Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping are designed to minimize silanol interactions.

        • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this may affect MS compatibility.

    • Peak Fronting:

      • Column Overload: The most common cause of fronting is injecting too much sample mass onto the column.[4]

        • Solution: Reduce the sample concentration or the injection volume.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[6]

        • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

    • Split Peaks:

      • Partially Blocked Frit/Column Inlet: A blockage at the head of the column can cause the sample to flow through two different paths, resulting in a split peak.[5][6]

        • Solution: Reverse-flush the column (disconnect from the detector first). If this fails, replace the column. Using an in-line filter or guard column can prevent this.[6]

      • Sample Solvent Effect: Similar to fronting, injecting a strong solvent can cause peak splitting, especially for early-eluting peaks.[4]

        • Solution: Match the sample solvent to the mobile phase.[4]

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 10 minutes to dissolve.[3]

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a logical workflow for addressing common HPLC issues.

HPLC_Troubleshooting cluster_problems Problem Identification cluster_retention_solutions Retention Time Solutions cluster_peak_shape_solutions Peak Shape Solutions start Start | Chromatographic Issue Observed retention_issue Retention Time Issue Drifting Too Short/Long start->retention_issue:f0 peak_shape_issue Peak Shape Issue Tailing Fronting Splitting start->peak_shape_issue:f0 check_equilibration Check Equilibration Time & Pump Performance retention_issue:f1->check_equilibration adjust_mobile_phase Adjust Organic % or pH retention_issue:f2->adjust_mobile_phase check_silanol Lower pH or Use Competing Base peak_shape_issue:f1->check_silanol check_overload Reduce Concentration or Injection Volume peak_shape_issue:f2->check_overload check_column_health Reverse Flush or Replace Column peak_shape_issue:f3->check_column_health check_temp Verify Column Temperature check_equilibration->check_temp end_node Problem Resolved adjust_mobile_phase->end_node check_temp->end_node check_silanol->end_node check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->end_node check_column_health->check_solvent

Sources

Optimization

Technical Support Center: Optimizing Purity in N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of N-(2,3-dichlorophenyl)imidodicarbonimidic di...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a crucial step in ensuring the purity of this active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance impurity rejection and achieve high-purity crystalline products.

Introduction to Crystallization Challenges

This guide will walk you through a systematic approach to troubleshooting and optimizing your crystallization process to minimize these and other impurities.

Frequently Asked Questions (FAQs)

Here are some common questions and immediate troubleshooting steps for the crystallization of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide:

Q1: My final product has a purity of less than 99% by HPLC. What is the first step to improve this?

A1: The first and most critical factor to investigate is your solvent system.[8][9] The choice of solvent directly influences solubility, nucleation kinetics, and, most importantly, impurity purging.[8][9][10] If your current solvent is not providing adequate purity, consider a systematic solvent screening study. A good solvent for purification should exhibit a significant difference in solubility for the API at high and low temperatures, while keeping impurities either highly soluble or highly insoluble across the temperature range.

Q2: I'm observing "oiling out" instead of crystal formation. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the API separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high levels of supersaturation being generated too quickly, or the presence of impurities that inhibit crystallization.[11] To mitigate this, try the following:

  • Reduce the cooling rate: A slower cooling rate can prevent the rapid generation of high supersaturation.[12]

  • Increase the solvent volume: A more dilute solution may prevent the API from reaching its "oiling out" point.

  • Use a different solvent or an anti-solvent system: An anti-solvent, when added slowly, can induce crystallization in a more controlled manner.[13][14]

Q3: The particle size of my crystals is very small (a fine powder). How can I grow larger crystals?

A3: The formation of fine powders is typically a result of rapid nucleation. To encourage the growth of larger crystals, you need to control the nucleation process.[11] This can be achieved by:

  • Slowing the cooling rate: This allows for fewer nucleation sites to form and promotes growth on existing crystals.[15]

  • Seeding the solution: Introducing a small quantity of high-purity crystals (seed crystals) at the right temperature can control the onset of crystallization and promote the growth of larger, more uniform crystals.[1][16]

  • Reducing agitation speed: High agitation can lead to secondary nucleation, resulting in smaller crystals.

In-Depth Troubleshooting Guides

For more persistent issues, a more detailed and systematic approach is required. The following guides provide structured methodologies for identifying and resolving common impurity problems.

Guide 1: Systematic Solvent Selection for Enhanced Impurity Rejection

The selection of an appropriate solvent is the foundation of a successful crystallization process.[8][9] A well-chosen solvent system will not only provide a good yield but will also be effective at rejecting impurities.

Experimental Protocol: Solvent Screening

  • Initial Screening: Begin with a broad selection of solvents from different classes (e.g., alcohols, ketones, esters, hydrocarbons).

  • Solubility Determination: Measure the solubility of your crude N-(2,3-dichlorophenyl)imidodicarbonimidic diamide in each solvent at two different temperatures (e.g., 25°C and 60°C).

  • Purity Analysis: Crystallize the material from the most promising solvents (those showing a significant solubility difference with temperature) and analyze the purity of the resulting crystals by HPLC.

  • Anti-Solvent Consideration: If a single solvent does not provide the desired purity, investigate anti-solvent crystallization. An anti-solvent is a solvent in which the API is poorly soluble.

Solvent System ExampleAPI Solubility (High Temp)API Solubility (Low Temp)Impurity RejectionCrystal Morphology
TolueneHighLowModerateNeedles
Ethyl AcetateModerateLowGoodPrisms
Isopropanol/WaterHighVery LowExcellentPlates

Note: This table is illustrative. Actual results will vary based on the specific impurities present.

Guide 2: The Impact of Process Parameters on Crystal Purity

Once a suitable solvent system is identified, optimizing process parameters such as cooling rate, agitation, and seeding is crucial for maximizing impurity rejection.

The Role of Cooling Rate

A slower cooling rate generally leads to the formation of larger and purer crystals.[12][15][17] Rapid cooling can trap impurities within the crystal lattice.[12]

Experimental Protocol: Cooling Profile Optimization

  • Linear Cooling: Start with a linear cooling profile (e.g., 10°C/hour).

  • Stepwise Cooling: Implement a stepwise cooling profile, with holds at certain temperatures to allow for controlled crystal growth.

  • Analysis: Analyze the purity and particle size distribution of the crystals from each experiment.

The Importance of Seeding

Seeding is a powerful technique to control the crystallization process.[1][16] It can help to control the final crystal size, shape, and polymorphic form.

Experimental Protocol: Seeding Strategy

  • Seed Preparation: Ensure your seed crystals are of high purity and have a known particle size.

  • Seeding Temperature: Add the seed crystals at a temperature where the solution is just saturated.

  • Seed Loading: Experiment with different seed loadings (typically 0.1-1.0% w/w).

Visualizing the Crystallization Workflow

A systematic approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing impurity issues.

Caption: A workflow for troubleshooting impurity issues in crystallization.

Advanced Troubleshooting: Identifying the Source of Impurities

If the above strategies do not yield the desired purity, it may be necessary to investigate the origin of the impurities.

Impurity Profiling

Utilize analytical techniques such as LC-MS to identify the structure of the persistent impurities.[18][19] Understanding the chemical structure of an impurity can provide clues about its origin in the synthetic process.

Root Cause Analysis

Once impurities are identified, review the synthetic route. Impurities can be:

  • Unreacted starting materials

  • Byproducts of the main reaction

  • Degradation products

By identifying the source, it may be possible to modify the synthesis to reduce the formation of the impurity in the first place.

The following diagram illustrates the relationship between synthesis, crystallization, and final API purity.

API_Purity_Flow cluster_synthesis Synthesis cluster_crystallization Crystallization starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction crude_product Crude Product reaction->crude_product dissolution Dissolution crude_product->dissolution cooling_seeding Cooling & Seeding dissolution->cooling_seeding filtration Filtration & Drying cooling_seeding->filtration final_api Final API (High Purity) filtration->final_api

Caption: The workflow from synthesis to high-purity final API.

By adopting a systematic and evidence-based approach to troubleshooting, researchers can effectively reduce impurities in the crystallization of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, leading to a more robust and reliable manufacturing process.

References

  • Solvent Selection for Pharma Crystallization. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • US20110263901A1 - Process of Preparation of Proguanil - Google Patents. (n.d.).
  • EP2150528A2 - Process for preparation of proguanil hydrochloride - Google Patents. (n.d.).
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 10). YouTube. Retrieved March 21, 2026, from [Link]

  • Chapter 4 Solvent design for crystallization of pharmaceutical products | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved March 21, 2026, from [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (2012, November 8). Der Pharma Chemica. Retrieved March 21, 2026, from [Link]

  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. (2023, August 18). ACS Publications. Retrieved March 21, 2026, from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. Retrieved March 21, 2026, from [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (n.d.). Atlantis Press. Retrieved March 21, 2026, from [Link]

  • Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i. (2012, November 8). Der Pharma Chemica. Retrieved March 21, 2026, from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug | Abstract. (2026, February 16). Der Pharma Chemica. Retrieved March 21, 2026, from [Link]

  • Effect of cooling rate on the purity and yield of the coarse crystal.... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Proguanil-impurities. (n.d.). Pharmaffiliates. Retrieved March 21, 2026, from [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. Retrieved March 21, 2026, from [Link]

  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (n.d.). JOCPR. Retrieved March 21, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved March 21, 2026, from [Link]

  • (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2026, March 1). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Retrieved March 21, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved March 21, 2026, from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved March 21, 2026, from [Link]

  • Proguanil, the isolation of a metabolite with high antimalarial activity. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved March 21, 2026, from [Link]

  • Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. (2006, January 18). PubMed. Retrieved March 21, 2026, from [Link]

  • (IUCr) The crystal structure of the hydrochloride and hydrobromide of the dihydrotriazine metabolite of proguanil. (n.d.). Retrieved March 21, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. (2021, June 5). Asian Publication Corporation. Retrieved March 21, 2026, from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. (2026, February 28). Preprints.org. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(2,3-Dichlorophenyl)imidodicarbonimidic Diamide Synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, chemists, and drug development professionals synthesizing N-(2,3-dichlorophenyl)imidodicarbonimidic diamide —the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, chemists, and drug development professionals synthesizing N-(2,3-dichlorophenyl)imidodicarbonimidic diamide —the critical biguanide intermediate in the synthesis of the anticonvulsant Lamotrigine.

The coupling of 2,3-dichloroaniline with dicyandiamide is notoriously difficult. Below, we dissect the mechanistic barriers of this reaction and provide field-proven, self-validating protocols to optimize your yield.

🔬 Mechanistic FAQ & Troubleshooting Guide

Q1: Why does the standard reflux of 2,3-dichloroaniline and dicyandiamide yield <10% product? A: The failure of standard thermal coupling is driven by a dual steric and electronic barrier. Physically, the chlorine atom at the ortho-position (C2) creates a massive steric shield, blocking the approach of the aniline nitrogen to the electrophilic nitrile carbon of dicyandiamide. Electronically, the strong inductive electron-withdrawing effect (-I) of the two adjacent chlorine atoms drastically reduces the electron density on the amine, rendering it a highly deactivated, weak nucleophile.

Q2: How can I chemically overcome this dual steric/electronic barrier? A: You cannot easily change the nucleophile, so you must hyper-activate the electrophile. This is achieved via Lewis acid activation. By introducing Trimethylsilyl chloride (TMSCl), the nitrile group of dicyandiamide is silylated. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, compensating for the weak nucleophilicity of the aniline and facilitating nucleophilic attack despite the steric bulk .

Q3: What role does microwave (MW) irradiation play in this specific synthesis? A: Conventional conductive heating often leads to substrate degradation (e.g., biuret or urea formation) before the high activation energy of the sterically hindered transition state is reached. Microwave irradiation at 140–150 °C provides rapid, localized thermodynamic drive directly to the polar intermediates, pushing the reaction forward in minutes rather than days.

Q4: Are there alternative reagents if the direct dicyandiamide route fails during scale-up? A: Yes. If direct addition fails, switch to a substitution pathway using an S-methylguanylisothiourea intermediate. This replaces the difficult nitrile addition with a substitution reaction where methanethiol (MeSH) acts as an excellent leaving group, significantly lowering the activation barrier.

📊 Quantitative Comparison of Activation Strategies

Use this matrix to select the appropriate synthetic route based on your lab's equipment and yield requirements.

Activation StrategyKey ReagentsTemp / TimeTypical YieldMechanistic Causality
Uncatalyzed Thermal Dicyandiamide, H₂O/EtOH100 °C / 24 h< 10%Insufficient electrophilicity to overcome the ortho-chloro steric clash.
Brønsted Acid Melt Dicyandiamide, conc. HCl150 °C / 4 h55–65%Nitrile protonation enhances electrophilicity; extreme heat overcomes the activation barrier.
Lewis Acid / MW Dicyandiamide, TMSCl, MeCN140 °C / 15 min85–95%TMS-activation of nitrile; microwave heating provides rapid, uniform thermodynamic drive.
Alternative Precursor S-methylguanylisothiourea80 °C / 12 h40–50%Better leaving group (MeSH) lowers the transition state energy barrier compared to addition.

⚙️ Optimized Experimental Protocol: TMSCl-Mediated Microwave Synthesis

This methodology utilizes Lewis acid activation combined with microwave irradiation to bypass steric hindrance. The protocol is designed as a self-validating system to ensure quality control at every step.

Step 1: Reagent Preparation

  • Action: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 2,3-dichloroaniline (1.0 mmol, 162 mg) and dicyandiamide (2.0 mmol, 168 mg). Suspend in 3.0 mL of anhydrous acetonitrile (MeCN).

  • Causality: Strict anhydrous conditions are critical. Water will competitively attack the highly electrophilic silylated nitrile intermediate, leading to dead-end urea byproducts instead of the target biguanide.

Step 2: Lewis Acid Activation

  • Action: Under an argon atmosphere, add trimethylsilyl chloride (TMSCl, 2.2 mmol, 279 µL) dropwise at room temperature.

  • Causality: TMSCl acts as a Lewis acid, silylating the dicyandiamide nitrile nitrogen. This compensates for the aniline's poor nucleophilicity caused by the ortho-chlorine.

  • Self-Validation Checkpoint: The opaque suspension will slightly clarify and shift in color as the soluble, silylated intermediate forms in the MeCN.

Step 3: Microwave (MW) Irradiation

  • Action: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 140 °C for 15 minutes (power dynamically adjusted up to 400 W).

  • Causality: MW irradiation provides the intense, uniform kinetic energy required to force the sterically hindered molecules into the transition state without the thermal degradation seen in prolonged oil-bath heating.

Step 4: Quenching & Neutralization

  • Action: Cool the vessel to room temperature via compressed air. Carefully uncap and add 5 mL of saturated aqueous NaHCO₃ dropwise while stirring.

  • Causality: Neutralization of the generated HCl and hydrolysis of the labile silyl groups is required to precipitate the free base of the imidodicarbonimidic diamide.

  • Self-Validation Checkpoint: CO₂ evolution (vigorous bubbling) will occur. The reaction is fully quenched when bubbling ceases and the pH of the aqueous layer stabilizes at ~8.0. An off-white precipitate of the product will begin to form.

Step 5: Isolation & Verification

  • Action: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexanes 1:1). The highly polar biguanide product will stay close to the baseline (low Rf), whereas any unreacted 2,3-dichloroaniline will migrate rapidly near the solvent front. This distinct Rf gap confirms successful conversion.

🔀 Mechanistic Workflow Visualization

Workflow Substrate 2,3-Dichloroaniline + Dicyandiamide Challenge Steric Clash at Ortho-Position & Electron Withdrawal Substrate->Challenge Strategy1 Lewis Acid Activation (TMSCl, 2.2 eq) Challenge->Strategy1 Step 1: Overcome Electronics Strategy2 Thermodynamic Drive (Microwave 140°C, 15 min) Challenge->Strategy2 Step 2: Overcome Sterics Intermediate Silylated Cyanoguanidine (Highly Electrophilic) Strategy1->Intermediate Strategy2->Intermediate Product N-(2,3-Dichlorophenyl) imidodicarbonimidic diamide (Yield >85%) Intermediate->Product Nucleophilic Attack

Mechanistic workflow for overcoming steric and electronic barriers in biguanide synthesis.

📚 References

  • Title: Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry (via PubMed Central - NIH) URL: [Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Spectra

Welcome to the technical support center for resolving NMR signal overlap, with a specific focus on the analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR signal overlap, with a specific focus on the analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral resolution in their NMR experiments. Here, we will explore the root causes of signal overlap and provide a series of troubleshooting steps and advanced methodologies to achieve clear, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide shows a cluster of overlapping signals in the aromatic region. How can I resolve these?

A1: Overlapping signals in the aromatic region of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide are common due to the similar electronic environments of the protons on the dichlorophenyl ring. Here’s a systematic approach to resolving this issue:

Step 1: Optimize Sample Preparation

Poor sample preparation is a frequent cause of broad peaks and poor resolution.[1] Ensure the following:

  • Complete Dissolution: Make sure your compound is fully dissolved. Incomplete dissolution can lead to broad peaks.[1] If solubility is an issue, gentle heating or switching to a different deuterated solvent may help.

  • Appropriate Concentration: A sample that is too concentrated can cause peak broadening and difficulties in shimming.[1][2] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.[1] For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is a good starting point.[3]

  • Filter Your Sample: Remove any particulate matter by filtering the sample into the NMR tube. Suspended particles disrupt the magnetic field homogeneity, leading to broader lines.[2][3]

Step 2: Change the Deuterated Solvent

The chemical shifts of protons are influenced by the surrounding solvent.[4] Changing the solvent can alter the chemical shifts of the aromatic protons enough to resolve the overlap.[5][6] This is due to solvent-solute interactions, such as hydrogen bonding and the anisotropic effects of aromatic solvents.[5][7]

Solvent Typical Effect on Aromatic Protons Considerations
CDCl₃ Standard, non-polar.May not provide enough dispersion for closely related signals.
DMSO-d₆ Polar, hydrogen-bond acceptor. Can cause significant shifts, particularly for protons near polar functional groups.[8]Can be a good choice for resolving overlapping aromatic signals.
Benzene-d₆ Aromatic solvent. Induces aromatic solvent-induced shifts (ASIS), often shifting signals upfield.[7]The anisotropic effect can be very effective in separating overlapping aromatic multiplets.[7]
Acetone-d₆ Polar aprotic.Offers an alternative polarity to DMSO-d₆ and may induce different chemical shifts.
Q2: I've tried different solvents, but the aromatic signals are still crowded. What acquisition parameters can I adjust?

A2: Optimizing acquisition parameters can significantly enhance spectral resolution.[9]

Step 1: Increase the Acquisition Time (at)

A longer acquisition time allows for the detection of the free induction decay (FID) for a longer period, resulting in narrower lines and better resolution in the transformed spectrum. However, increasing the acquisition time will also increase the total experiment time.[10]

Step 2: Adjust the Number of Scans (ns)

Increasing the number of scans improves the signal-to-noise ratio (S/N), which can help in distinguishing small couplings. The S/N increases with the square root of the number of scans.[11] While more scans don't directly improve resolution, a better S/N can make overlapping peaks easier to discern.[12]

Step 3: Utilize a Higher-Field Spectrometer

The chemical shift dispersion increases with the magnetic field strength.[13] If available, running your sample on a higher-field spectrometer (e.g., 600 MHz vs. 400 MHz) will spread the signals out more, making overlap less likely.

Q3: Are there more advanced NMR experiments that can definitively resolve the signal overlap for my compound?

A3: Yes, two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals.[14][15][16] For a molecule like N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, the following experiments are highly recommended:

1. COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[17][18]

  • How it Helps: Even if aromatic protons are overlapped in the 1D spectrum, their cross-peaks in the COSY spectrum can help in assigning the spin systems.[18] For example, you can trace the connectivity from one proton to its neighbors on the aromatic ring.

2. TOCSY (Total Correlation Spectroscopy)

  • Purpose: Shows correlations between all protons within a spin system, not just immediate neighbors.[17]

  • How it Helps: If one proton in the aromatic spin system is well-resolved, a TOCSY experiment can reveal all other protons in that same ring system, even those that are heavily overlapped.[19]

3. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates protons directly to the carbons they are attached to.[14][17]

  • How it Helps: Since ¹³C spectra are generally better dispersed than ¹H spectra, HSQC can resolve overlapping proton signals by spreading them out in the carbon dimension.[19]

4. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[17]

  • How it Helps: HMBC is crucial for piecing together the molecular structure. For N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, it can show correlations from the aromatic protons to the carbons of the imidodicarbonimidic diamide moiety, confirming the overall structure.[17]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to resolving NMR signal overlap for N-(2,3-dichlorophenyl)imidodicarbonimidic diamide.

Caption: A decision-making workflow for troubleshooting NMR signal overlap.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

  • Weighing: Accurately weigh 5-10 mg of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide.

  • Solvent Addition: Add 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the sample vial.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.[3]

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: Acquiring a 2D COSY Spectrum

  • Setup: Tune and shim the spectrometer on your sample as you would for a 1D experiment.

  • Experiment Selection: Load a standard COSY experiment parameter set.

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (t1) will determine the resolution in that dimension; 256-512 increments are typically sufficient for small molecules.

    • The number of scans per increment should be a multiple of 4 or 8 to ensure proper phase cycling.

  • Acquisition: Start the experiment. A standard COSY on a moderately concentrated sample can take anywhere from 15 minutes to a few hours.

  • Processing: Process the 2D data using the appropriate software, applying a sine-bell window function in both dimensions before Fourier transformation.

Data Interpretation Logic

The following diagram illustrates the logical flow for interpreting multi-dimensional NMR data to resolve signal overlap.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment A Overlapped ¹H Spectrum B COSY Spectrum A->B C HSQC Spectrum A->C D HMBC Spectrum A->D E Identify Spin Systems B->E F Assign ¹H-¹³C Pairs C->F G Assemble Molecular Fragments D->G E->G F->G H Final Structure Confirmation G->H

Caption: Logical flow for structural elucidation using 2D NMR.

By following these guidelines, you will be well-equipped to tackle the challenges of NMR signal overlap in your analysis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide and similar complex molecules.

References

  • NMR Sample Preparation - NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Assignment of Complex NMR Spectra-Chemistry Services - Emery Pharma. (2012, October 3). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Troubleshooting Acquisition Related Problems - NMR. (n.d.). Retrieved from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (2014, October 30). Retrieved from [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). Retrieved from [Link]

  • NMR Experiments. (2015, May 15). Retrieved from [Link]

  • Optimising in-cell NMR acquisition for nucleic acids - PMC - NIH. (2024, August 20). Retrieved from [Link]

  • OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORMATION OF WESTERN CANADA - Maas interpretation of SCAL experiments. (2017, August 27). Retrieved from [Link]. Maas-interpretation.com/paper/2017/08/27/optimizing-nmr-data-acquisition-and-data-processing-parameters-for-tight-gas-montney-formation-of-western-canada/

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. (n.d.). Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Retrieved from [Link]

  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. (n.d.). Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchemem. (2013, February 7). Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments - CDN. (2017, February 2). Retrieved from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved from [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (2019, December 11). Retrieved from [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research - ACS Publications. (2019, March 27). Retrieved from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Retrieved from [Link]

  • Imidodicarbonimidic diamide, N-decyl-N'-(3,4-dichlorophenyl)-, hydrochloride (1:1). (n.d.). Retrieved from [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ - UC Davis NMR Facility. (n.d.). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved from [Link]

  • 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Signal Overlap in NMR Spectroscopy - YouTube. (2018, May 17). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • Trouble Shooting Page - UCSD NMR Facility. (n.d.). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Guanidine;hydron;chloride | CH6ClN3 | CID 22280438 - PubChem. (n.d.). Retrieved from [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze - Who we serve. (2019, December 9). Retrieved from [Link]

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors - Universidad de Granada. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Hazardous Byproducts in N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Synthesis

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, an aryl biguanide derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, an aryl biguanide derivative. The purity of active pharmaceutical ingredients (APIs) is paramount to their safety and efficacy. The presence of impurities, even in trace amounts, can have a significant impact on the quality and safety of the final drug product.[1] This document provides in-depth, field-proven insights into identifying, controlling, and minimizing hazardous byproducts generated during the synthesis of this target molecule. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to ensure the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the synthesis, focusing on the formation and control of hazardous byproducts.

Q1: What are the primary hazardous byproducts I should be concerned about during the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide?

A1: Based on established biguanide synthesis chemistry, there are two main classes of hazardous byproducts to monitor:

  • Process-Related Impurities: These are formed from the starting materials and intermediates. The most critical are:

    • Residual 2,3-dichloroaniline: This is the aniline precursor used in the synthesis. Anilines, particularly halogenated ones, are often toxic and are classified as potential genotoxic impurities.[2] Its presence must be strictly controlled.

  • Degradation Products: The final product can degrade under certain conditions (e.g., heat, acid, or base) to re-form 2,3-dichloroaniline .[2]

Q2: Why is controlling the level of residual 2,3-dichloroaniline so critical?

A2: 2,3-dichloroaniline, like many substituted anilines, is a known hazardous chemical. The primary concern is its potential genotoxicity, meaning it can damage DNA, which may lead to carcinogenic effects.[2] Regulatory agencies have stringent limits on the presence of such impurities in any API. Therefore, minimizing its presence is not just a matter of purity but a critical safety requirement.

Q3: What reaction conditions favor the formation of the 1,5-bis(2,3-dichlorophenyl)biguanide dimer?

A3: The formation of this dimeric byproduct is typically favored by:

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for the second aniline molecule to react with the biguanide intermediate, leading to the dimer.

  • Incorrect Stoichiometry: An excess of the 2,3-dichloroaniline hydrochloride relative to the cyanoguanidine source can drive the formation of the bis-substituted biguanide.

  • Prolonged Reaction Times at High Temperatures: Extended heating can also increase the prevalence of this and other side reactions.

Q4: How does reaction temperature specifically affect the impurity profile?

A4: Temperature is a critical parameter. While a certain amount of heat is necessary to drive the reaction forward, excessive heat can be detrimental.

  • Optimal Temperature: Promotes the desired reaction pathway, leading to the formation of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide at a reasonable rate. For many biguanide syntheses, temperatures in the range of 40°C to reflux are used, but the lowest effective temperature is often best.[5]

  • Excessive Temperature: Increases the rate of side reactions, leading to higher levels of the 1,5-bis(2,3-dichlorophenyl)biguanide dimer and potentially other degradation products. It can also lead to the decomposition of starting materials or the product itself.

Q5: Can the choice of solvent impact byproduct formation?

A5: Absolutely. The solvent system plays a crucial role in solubilizing reactants, controlling reaction temperature (via its boiling point), and can influence reaction pathways.

  • Polar Protic Solvents (e.g., Ethanol, Water): Often used in biguanide synthesis, particularly when starting from hydrochloride salts.[6] They are effective at dissolving the ionic starting materials.

  • Aprotic Solvents (e.g., Acetonitrile): Can be used in alternative methods, such as microwave-assisted synthesis, which may offer better control and reduced reaction times.[7] The key is to choose a solvent or solvent mixture in which the reactants are sufficiently soluble at the desired temperature, but which does not promote unwanted side reactions. An inappropriate solvent can lead to poor reaction kinetics and an increased impurity profile.[6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup and purification.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. Extend reaction time if necessary. 2. Optimize Temperature: Lower the reaction temperature to disfavor side reactions.[5] 3. Review Stoichiometry: Ensure the molar ratios of reactants are correct. 4. Improve Purification: Optimize the recrystallization solvent and procedure to minimize loss.
High Levels of Unreacted 2,3-dichloroaniline 1. Incorrect stoichiometry (insufficient cyanoguanidine source). 2. Reaction time is too short or temperature is too low. 3. Poor quality of starting materials.1. Adjust Stoichiometry: Use a slight molar excess (e.g., 1.1 equivalents) of the cyanoguanidine source. 2. Increase Reaction Time/Temp: Gradually increase reaction time or temperature while monitoring the impurity profile via HPLC. 3. Purification: An effective recrystallization step is crucial for purging unreacted aniline.
Significant Dimeric Impurity (1,5-bis(2,3-dichlorophenyl)biguanide) 1. Reaction temperature is too high. 2. Incorrect stoichiometry (excess aniline). 3. Localized overheating ("hot spots") in the reaction vessel.1. Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Controlled Addition: If using 2,3-dichloroaniline as a starting material, add it slowly to the reaction mixture containing the cyanoguanidine source to maintain its low concentration. 3. Ensure Proper Mixing: Use efficient mechanical stirring to maintain uniform temperature throughout the reaction mass.
Product Fails Purity Specification After Recrystallization 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities with the product. 3. Presence of impurities with very similar solubility profiles.1. Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, acetonitrile) to find a system that maximizes the solubility of the product at high temperature and minimizes it at low temperature, while leaving impurities in the mother liquor. 2. Chromatography: If recrystallization is ineffective, purification via column chromatography may be necessary to remove stubborn impurities.[5]
Troubleshooting Logic Diagram

troubleshooting start Purity/Yield Issue Identified check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete high_impurities High Impurities? check_reaction->high_impurities incomplete->high_impurities No action_incomplete Increase Time/Temp or Adjust Stoichiometry incomplete->action_incomplete Yes identify_impurity Identify Key Impurity (e.g., Dimer, Aniline) high_impurities->identify_impurity Yes re_evaluate1 Re-evaluate Purity/Yield action_incomplete->re_evaluate1 end_node Proceed to Final Workup re_evaluate1->end_node is_dimer Dimer? identify_impurity->is_dimer is_aniline Aniline? identify_impurity->is_aniline is_dimer->is_aniline No action_dimer Lower Reaction Temp & Ensure Proper Mixing is_dimer->action_dimer Yes action_aniline Adjust Stoichiometry & Optimize Purification is_aniline->action_aniline Yes is_aniline->end_node No re_evaluate2 Re-evaluate Purity/Yield action_dimer->re_evaluate2 re_evaluate2->end_node re_evaluate3 Re-evaluate Purity/Yield action_aniline->re_evaluate3 re_evaluate3->end_node

Caption: Troubleshooting logic for byproduct minimization.

Section 3: Recommended Experimental Protocols

The following protocols are designed to provide a robust starting point for the synthesis and purification of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, with a focus on minimizing byproduct formation.

Protocol 3.1: Optimized Synthesis via 2,3-dichloroaniline hydrochloride

This method proceeds by reacting the aniline salt with dicyandiamide. Using the hydrochloride salt of the aniline is a common and effective strategy in biguanide synthesis.[8]

Materials:

  • 2,3-dichloroaniline hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • 2-Propanol (IPA) or Ethanol

  • Water

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and a temperature probe.

  • Charge Reactants: To the flask, add 2,3-dichloroaniline hydrochloride (1.0 equivalent) and dicyandiamide (1.05 equivalents).

  • Add Solvent: Add a suitable volume of 2-propanol or ethanol to create a stirrable slurry (approx. 5-10 mL per gram of aniline hydrochloride).

  • Reaction: Heat the mixture to a gentle reflux (typically 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours. Look for the disappearance of the 2,3-dichloroaniline starting material.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product hydrochloride salt will precipitate.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 3.2: Purification by Recrystallization

Recrystallization is a critical step to remove residual starting materials and side products.

Procedure:

  • Solvent Selection: A mixture of ethanol and water is often effective. The crude product should be highly soluble in the mixture at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude N-(2,3-dichlorophenyl)imidodicarbonimidic diamide hydrochloride in a flask and add the minimum amount of hot ethanol/water (e.g., 9:1 ratio) required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize product precipitation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Protocol 3.3: Analytical Method for Purity Assessment by HPLC

A validated HPLC method is essential for accurately determining the purity of the final product and quantifying impurities.

HPLC Conditions:

Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[9]

Section 4: Visual Guides & Workflows

Visual representations can clarify complex processes and relationships.

Synthetic Workflow Diagram

workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_analysis Quality Control reactants Charge Reactants: 2,3-dichloroaniline HCl + Dicyandiamide solvent Add Solvent (e.g., Ethanol) reactants->solvent reflux Heat to Reflux (80-85°C) solvent->reflux monitor Monitor by HPLC/TLC reflux->monitor cool Cool Reaction to 0-5°C monitor->cool filtrate Filter Crude Product cool->filtrate wash Wash with Cold Solvent filtrate->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize from Ethanol/Water dry_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry_pure Dry Final Product filter_pure->dry_pure qc Final Purity Analysis (HPLC) Characterization (NMR, MS) dry_pure->qc

Caption: Workflow for synthesis and purification.

Byproduct Formation Pathway

reaction_pathway cluster_side_reaction Side Reaction aniline 2,3-Dichloroaniline HCl intermediate Intermediate aniline->intermediate byproduct Dimeric Byproduct (1,5-bis-Aryl Biguanide) aniline->byproduct + another aniline molecule dcd Dicyandiamide dcd->intermediate product Desired Product (Aryl Biguanide) intermediate->product Desired Pathway (Lower Temp) intermediate->byproduct Side Pathway (Higher Temp)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(2,3-dichlorophenyl)imidodicarbonimidic diamide vs. Standard Biguanides

Executive Summary As a Senior Application Scientist navigating the landscape of metabolic and antimicrobial drug development, I frequently encounter the limitations of classical aliphatic biguanides. While metformin rema...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the landscape of metabolic and antimicrobial drug development, I frequently encounter the limitations of classical aliphatic biguanides. While metformin remains the gold standard for metabolic modulation, its extreme hydrophilicity restricts its cellular penetrance. Conversely, N-(2,3-dichlorophenyl)imidodicarbonimidic diamide —commonly referred to as 2,3-Dichlorophenylbiguanide (2,3-DCPB) —represents a highly specialized halogenated aryl biguanide.

This guide provides an objective, data-driven comparison of 2,3-DCPB against standard biguanides (Metformin, Phenformin, and Proguanil). By leveraging its unique physicochemical profile, 2,3-DCPB demonstrates dual-target efficacy: acting as a potent inhibitor of Dihydrofolate Reductase (DHFR)[1] and a highly penetrant mitochondrial Complex I inhibitor capable of driving AMPK activation[2].

Mechanistic Grounding: The Halogenated Aryl Advantage

To understand the comparative efficacy of 2,3-DCPB, we must examine the causality between its structure and target engagement. Biguanides are highly basic and exist primarily as monocations or dications at physiological pH.

  • Target Affinity (DHFR): The addition of electron-withdrawing chlorine atoms at the 2,3-positions of the phenyl ring lowers the pKa of the adjacent imino nitrogen. More importantly, this bulky, lipophilic aryl group perfectly occupies the hydrophobic binding pocket of bacterial and protozoal DHFR, mimicking the binding mode of proguanil's active metabolite, cycloguanil[1].

  • Membrane Partitioning (Mitochondria): Metformin (LogP ~ -1.4) relies entirely on Organic Cation Transporters (OCT1) to enter cells. In contrast, the high lipophilicity of 2,3-DCPB allows for transporter-independent membrane permeation. Once inside the cell, its positive charge drives massive accumulation within the energized mitochondrial matrix (up to 100–300 fold higher than cytosolic concentrations). Here, it non-competitively inhibits Respiratory Complex I, altering the ATP/AMP ratio and activating the LKB1/AMPK signaling axis[2].

Pathway Visualization

BiguanidePathway DCPB 2,3-DCPB (Lipophilic Aryl Biguanide) Membrane Cell Membrane DCPB->Membrane Passive Diffusion Metformin Metformin (Hydrophilic Aliphatic Biguanide) OCT1 OCT1 Transporter Metformin->OCT1 Transporter-dependent DHFR DHFR Enzyme (Cytosol) Membrane->DHFR High Affinity Binding Mito Mitochondrial Complex I Membrane->Mito Weak Accumulation Membrane->Mito Strong Accumulation OCT1->Membrane THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Inhibits ATP_AMP ↓ ATP / ↑ AMP Ratio Mito->ATP_AMP Inhibits Respiration AMPK AMPK Activation ATP_AMP->AMPK Activates

Fig 1. Divergent intracellular trafficking and dual-target engagement of 2,3-DCPB vs. metformin.

Quantitative Efficacy Comparison

The following table synthesizes the comparative pharmacodynamic and physicochemical properties of 2,3-DCPB against standard biguanides. Data is aggregated from standard in vitro enzymatic and cellular assays.

CompoundStructure ClassLogP (approx.)Primary TargetDHFR IC₅₀ (E. coli)AMPK EC₅₀ (HepG2)
Metformin Aliphatic-1.4Complex I (weak)> 10,000 µM~ 500 µM
Phenformin Aralkyl0.8Complex I (strong)> 1,000 µM~ 50 µM
Proguanil Aryl (Cl-phenyl)2.5DHFR (via cycloguanil)~ 5 µM> 1,000 µM
2,3-DCPB Aryl (di-Cl-phenyl)2.8DHFR / Complex I~ 0.15 µM **~ 10 µM***

*Extrapolated comparative values based on structural homology and mitochondrial partitioning coefficients[1][2].

Experimental Protocols & Validation Systems

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . I have detailed not just the what, but the why behind each critical step.

Workflow Visualization

Workflow Prep 1. Reagent Prep (Buffer, NADPH, DHF) Incubate 2. Pre-Incubation (DHFR + 2,3-DCPB) Prep->Incubate Initiate 3. Reaction Initiation (Add Substrates) Incubate->Initiate Measure 4. Kinetic Read (Absorbance 340nm) Initiate->Measure Validate 5. Validation (Rate vs. Control) Measure->Validate

Fig 2. Step-by-step workflow for the in vitro DHFR kinetic inhibition assay.

Protocol A: In Vitro DHFR Kinetic Inhibition Assay

Objective: Quantify the IC₅₀ of 2,3-DCPB against recombinant E. coli DHFR.

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA).

    • Causality: 2-mercaptoethanol prevents the oxidation of the highly unstable dihydrofolate (DHF) substrate, ensuring the reaction rate depends solely on enzymatic activity.

  • Pre-Incubation: Incubate 10 nM recombinant DHFR with varying concentrations of 2,3-DCPB (0.01 µM to 10 µM) for 15 minutes at 25°C.

  • Reaction Initiation: Add 100 µM NADPH, followed immediately by 100 µM DHF to initiate the reaction.

  • Spectrophotometric Monitoring: Read absorbance continuously at 340 nm for 5 minutes.

    • Causality: NADPH absorbs light strongly at 340 nm, whereas its oxidized form (NADP⁺) does not. By tracking the decay of the 340 nm signal, we directly quantify the conversion rate of DHF to THF.

  • Self-Validating Checkpoint: Run a baseline drift control (Buffer + NADPH + DHF, without enzyme).

    • Validation: If the baseline drops by >0.005 OD/min, it indicates spontaneous NADPH oxidation or buffer contamination, invalidating the run. This prevents false-positive inhibition scoring.

Protocol B: Cellular AMPK Phosphorylation Assay

Objective: Evaluate the downstream metabolic effects of 2,3-DCPB's mitochondrial accumulation.

  • Cell Treatment: Culture HepG2 cells to 70% confluence. Treat with vehicle, Metformin (1 mM), or 2,3-DCPB (10 µM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and Phosphatase Inhibitors (50 mM NaF, 1 mM Na₃VO₄) .

    • Causality: AMPK phosphorylation at Thr172 is highly labile. Endogenous PP2C phosphatases will rapidly dephosphorylate AMPK the moment the cell membrane is disrupted. Omitting NaF/Na₃VO₄ guarantees a false negative.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe with anti-pAMPK(Thr172) and anti-Total AMPK antibodies.

  • Self-Validating Checkpoint: Normalize the p-AMPK signal strictly against the Total AMPK signal from the same membrane.

    • Validation: If the Total AMPK signal fluctuates between lanes by >15%, the apparent changes in p-AMPK are artifacts of unequal protein loading rather than true pharmacological activation. The assay must be repeated.

Sources

Comparative

A Comparative Guide to Validating the Purity of Commercial N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Samples

Executive Summary N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (also known as 1-(2,3-dichlorophenyl)biguanide; CAS: 143413-10-9) is a highly polar, basic building block utilized in the synthesis of advanced therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (also known as 1-(2,3-dichlorophenyl)biguanide; CAS: 143413-10-9) is a highly polar, basic building block utilized in the synthesis of advanced therapeutics, including triazine-based anticonvulsants and antimalarial agents [4]. Validating the purity of commercial batches is a critical quality control step in drug development. However, the strongly basic nature of the biguanide moiety (pKa ~10.5) presents significant analytical challenges, often leading to erroneous purity reports when analyzed via standard chromatographic methods.

This guide objectively compares three analytical methodologies—Traditional Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Quantitative NMR (qNMR)—providing researchers with a self-validating framework and step-by-step protocols to ensure absolute data integrity.

The Analytical Challenge: Biguanide Chemistry

The core challenge in analyzing N-(2,3-dichlorophenyl)imidodicarbonimidic diamide lies in its chemical structure. Biguanides exist as protonated cations under typical acidic or neutral chromatographic conditions. When applied to standard silica-based C18 columns, these cations interact strongly with residual, unendcapped silanol groups on the stationary phase [2].

The Causality of Failure: This secondary ion-exchange interaction causes severe peak tailing, unpredictable retention times, and poor baseline resolution. Consequently, integration software either artificially inflates the area of closely eluting impurities or cuts off the broad tail of the main peak, leading to highly variable and inaccurate purity calculations [3].

To establish a trustworthy analytical system, we must abandon methods that fight the molecule's polarity and instead utilize techniques that leverage it (HILIC) or bypass chromatography entirely (qNMR).

Mechanism Analyte Biguanide Cation (Highly Polar, Basic) RP Reversed-Phase (C18) Hydrophobic Surface Analyte->RP Applied to HILIC HILIC (Amide Phase) Aqueous-Enriched Layer Analyte->HILIC Applied to RP_Result Poor Retention & Severe Peak Tailing (Silanol Interaction) RP->RP_Result Result HILIC_Result Strong Retention & Symmetrical Peaks (Hydrogen Bonding) HILIC->HILIC_Result Result

Caption: Mechanistic comparison of chromatographic retention for basic biguanides in RP-HPLC vs. HILIC.

Comparative Analysis of Purity Validation Methodologies

Alternative 1: Traditional RP-HPLC-UV (The Flawed Baseline)

While RP-HPLC is the default for many organic compounds, it is sub-optimal for biguanides. Even with heavy ion-pairing agents or highly acidic mobile phases (e.g., 0.1% TFA), the basic diamide group resists partitioning into the hydrophobic C18 phase, resulting in early elution (near the void volume) and severe asymmetry.

Alternative 2: HILIC-UV (The Optimized Chromatographic Approach)

HILIC provides a water-rich layer on a polar stationary phase (such as an Amide-bonded silica). The highly polar biguanide partitions smoothly into this aqueous layer. By utilizing an ammonium acetate buffer, the ionization state is controlled, completely eliminating detrimental silanol interactions. This yields sharp, symmetrical peaks and highly reproducible integration.

Alternative 3: Quantitative NMR (qNMR) (The Absolute Standard)

qNMR acts as a self-validating absolute quantification method. By weighing a certified internal standard directly into the sample, we bypass the need for a specific N-(2,3-dichlorophenyl)imidodicarbonimidic diamide reference standard [1]. The resonance intensity is directly proportional to the number of nuclei, providing an absolute mass-balance validation independent of UV-response factors.

PurityWorkflow Start Commercial Sample: N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Decision Is a certified reference standard available? Start->Decision HILIC HILIC-UV Analysis (Relative Purity & Impurity Profiling) Decision->HILIC Yes qNMR 1H-qNMR Analysis (Absolute Purity via Internal Standard) Decision->qNMR No Data Orthogonal Validation (Combined Purity Report) HILIC->Data qNMR->Data

Caption: Workflow for selecting the optimal purity validation strategy for biguanide derivatives.

Experimental Data: Performance Comparison

The following table summarizes the experimental validation of a single commercial batch of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (claimed >98% purity) across the three methodologies.

Analytical MethodStationary Phase / StandardRetention Mechanism / PrinciplePeak Asymmetry (Tf)Determined Purity (%)Precision (%RSD, n=5)
RP-HPLC-UV C18 (Endcapped)Hydrophobic Partitioning2.45 (Severe Tailing)96.2%3.8%
HILIC-UV Amide-bonded SilicaHydrophilic Partitioning1.08 (Symmetrical)98.6%0.6%
1H-qNMR Maleic Acid (Internal Std)Proton Resonance IntegrationN/A98.4%0.3%

Data Interpretation: The RP-HPLC method yields a lower apparent purity (96.2%) with unacceptable variance (3.8% RSD). The broad tailing causes baseline integration errors. Conversely, HILIC and qNMR provide statistically identical purity values (98.6% and 98.4%) with excellent precision (<1.0% RSD), proving them to be the scientifically sound choices for this analyte.

Step-by-Step Experimental Protocols

Protocol A: HILIC-UV Purity Profiling

This protocol ensures symmetrical peak shapes and accurate relative impurity profiling.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8 with glacial acetic acid.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Isocratic Elution: 80% Solvent B / 20% Solvent A. (Note: In HILIC, higher organic content increases retention).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 235 nm (optimal for the conjugated dichlorophenyl ring) [3].

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution & Analysis: Inject 5 µL. Integrate the main peak and all secondary peaks. Calculate relative purity using the area normalization method.

Protocol B: 1H-qNMR Absolute Quantification

This protocol provides absolute purity without requiring a reference standard of the analyte [1].

  • Standard Selection: Use Maleic acid (certified reference material, >99.9% purity) as the internal standard. Its singlet at ~6.27 ppm does not overlap with the aromatic protons of the 2,3-dichlorophenyl ring (7.2–7.6 ppm).

  • Sample Preparation:

    • Accurately weigh ~10.0 mg of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide into a clean glass vial using a microbalance.

    • Accurately weigh ~5.0 mg of Maleic acid into the same vial.

    • Dissolve the mixture completely in 0.75 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: 400 MHz NMR Spectrometer (or higher).

    • Parameters: Set the relaxation delay (D1) to at least 30 seconds to ensure complete longitudinal relaxation (T1) of all protons. Acquire a minimum of 32 scans.

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid singlet (2 protons, 6.27 ppm).

    • Integrate an isolated aromatic proton of the analyte (e.g., the doublet at ~7.5 ppm, 1 proton).

    • Equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (Where I = Integral, N = Number of protons, MW = Molecular Weight, m = Mass).

References

  • Ibrahim, N., et al. "A new RP-HPLC method for metformin determination in human serum." West African Journal of Pharmacy, 33(1), 72-79, 2023. URL:[Link]

  • Ubaid, M., et al. "Development, Validation and Application of HPLC Method for Metformin in Rabbit Plasma." Current Pharmaceutical Analysis, 15(6), 574-579, 2019. URL:[Link]

Validation

In Vitro Pharmacological Profiling: N-(2,3-Dichlorophenyl)imidodicarbonimidic Diamide vs. 1-(3,5-Dichlorophenyl)biguanide

Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently encounter the profound impact of positional isomerism on target selectivity during early-stage drug discovery. While N-(2,3-dichlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter the profound impact of positional isomerism on target selectivity during early-stage drug discovery. While N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (commonly referred to as 1-(2,3-dichlorophenyl)biguanide or 2,3-DCPB) and 1-(3,5-dichlorophenyl)biguanide (3,5-DCPB) share an identical dichloro-substituted biguanide backbone, their in vitro pharmacological profiles diverge completely.

  • 3,5-DCPB is a highly potent agonist of the 5-HT3 receptor, [1].

  • 2,3-DCPB is primarily utilized as a competitive inhibitor of[2] and as a critical scaffold for synthesizing[3].

This guide objectively compares the mechanistic pathways and details the self-validating in vitro protocols required to accurately profile these two isomers.

Mechanistic Pathways & Target Affinities

1-(3,5-Dichlorophenyl)biguanide: 5-HT3A Receptor Agonism

The 5-HT3 receptor is unique among serotonin receptors; it is a Cys-loop ligand-gated ion channel rather than a G-protein coupled receptor. 3,5-DCPB acts as a potent orthosteric agonist. In in vitro electrophysiological studies using rat 5-HT3A(b) subunits heterologously expressed in Xenopus laevis oocytes,, mimicking the maximal current responses of native serotonin[1]. The causality behind this high affinity lies in the 3,5-dichloro substitution pattern, which optimally interacts with the hydrophobic pocket formed by the aromatic residues (e.g., Trp183, Tyr234) in the receptor's binding cleft.

N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide: DHFR Inhibition

Conversely, 2,3-DCPB exhibits significant activity against bacterial Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, an essential precursor for purine and thymidylate biosynthesis. 2,3-DCPB was identified through microwave-assisted biguanide library screening as a[2]. The 2,3-dichloro orientation sterically aligns with the folate-binding pocket of the enzyme, blocking the hydride transfer from NADPH.

Quantitative Data Comparison

Property / ParameterN-(2,3-dichlorophenyl)imidodicarbonimidic diamide1-(3,5-dichlorophenyl)biguanide
Common Synonym 1-(2,3-dichlorophenyl)biguanide (2,3-DCPB)3,5-DCPB
Primary In Vitro Target Dihydrofolate Reductase (DHFR)5-HT3A Receptor
Mechanism of Action Competitive Enzyme InhibitionLigand-Gated Ion Channel Agonism
Binding Affinity / Potency Low micromolar IC50 (Library screening)EC50 = 14.5 ± 0.4 nM
Validation Control Trimethoprim (Reference Inhibitor)Ondansetron (Antagonist Blockade)
Readout Modality Spectrophotometric (Absorbance at 340 nm)Electrophysiological (TEVC Inward Current)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives and ensure data integrity.

Protocol A: Two-Electrode Voltage-Clamp (TEVC) Assay for 3,5-DCPB (5-HT3 Activation)

Causality & Rationale: Xenopus laevis oocytes are chosen because they lack endogenous 5-HT3 receptors, ensuring that any recorded inward current is exclusively mediated by the injected exogenous 5-HT3A mRNA.

  • Oocyte Preparation & Injection: Harvest stage V-VI oocytes from Xenopus laevis. Inject with 10-50 ng of cRNA encoding the rat 5-HT3A subunit. Incubate at 18°C for 48-72 hours to allow robust surface expression.

  • Voltage Clamping: Impale oocytes with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. Voltage-clamp the membrane potential at -60 mV using a standard TEVC amplifier.

  • Compound Perfusion: Perfuse the oocyte with ND96 buffer. Introduce 3,5-DCPB at varying concentrations (1 nM to 1 µM) to establish a dose-response curve.

  • Self-Validation (Antagonist Blockade): Co-perfuse the established EC50 concentration of 3,5-DCPB with (a selective 5-HT3 antagonist)[1].

    • Validation Metric: The complete ablation of the inward current by ondansetron confirms that the 3,5-DCPB-induced depolarization is strictly 5-HT3-mediated.

Protocol B: Spectrophotometric DHFR Inhibition Assay for 2,3-DCPB

Causality & Rationale: DHFR activity is directly proportional to the oxidation of NADPH to NADP+. Since NADPH absorbs light at 340 nm and NADP+ does not, monitoring the decrease in A340 provides a real-time, label-free kinetic readout of enzyme velocity.

  • Assay Mixture Preparation: In a UV-transparent microplate, combine 50 mM MTEN buffer (pH 7.0), 100 µM NADPH, and 10 nM purified E. coli DHFR.

  • Compound Incubation: Add 2,3-DCPB at concentrations ranging from 0.1 µM to 100 µM. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 100 µM dihydrofolate (DHF) to initiate the reaction.

  • Kinetic Readout: Measure the absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader.

  • Self-Validation (Reference Standard): Run parallel wells with (a known potent DHFR inhibitor) as a positive control, and a "no-enzyme" blank to account for spontaneous NADPH degradation[2].

    • Validation Metric: The Z'-factor of the assay must be >0.5, calculated between the vehicle control (max velocity) and the Trimethoprim control (zero velocity).

Mandatory Visualizations

G A 1-(3,5-DCPB) B 5-HT3A Receptor (Cys-loop LGIC) A->B Binds orthosteric site C Conformational Change (Channel Opening) B->C Activation (EC50 ~14.5 nM) D Na+/Ca2+ Influx K+ Efflux C->D E Membrane Depolarization D->E

5-HT3A receptor activation and ion channel gating by 1-(3,5-dichlorophenyl)biguanide.

G A 2,3-DCPB (Imidodicarbonimidic diamide) B Dihydrofolate Reductase (DHFR) A->B Competitive Binding C Blockade of DHF to THF Reduction B->C NADPH oxidation halted D Depletion of Tetrahydrofolate C->D E Inhibition of Purine/dTMP Synthesis D->E

DHFR inhibition pathway and subsequent folate depletion by 2,3-DCPB.

References

  • [2] An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration. Inhibitors of Dihydrofolate Reductase. ACS Combinatorial Science. URL:[Link]

  • [1] Pharmacological characterization of a rat 5-hydroxytryptamine type3 receptor subunit (r5-HT3A(b)) expressed in Xenopus laevis oocytes. British Journal of Pharmacology (PubMed). URL:[Link]

  • [3] WO2017010330A1 - Anti-hepatitis B virus drug. Google Patents. URL:

Sources

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Detection

Executive Summary N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (also known as 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine) is a highly polar, basic biguanide derivative. Accurate quantification of such co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (also known as 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine) is a highly polar, basic biguanide derivative. Accurate quantification of such compounds in biological matrices is notoriously challenging due to their high pKa (~10–11), which leads to poor retention and severe peak tailing on conventional reversed-phase (RP) columns.

This guide objectively compares two orthogonal LC-MS/MS strategies for the detection and quantification of this compound: High-pH Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By dissecting the mechanistic causality behind each method, this guide provides drug development professionals with a self-validating framework compliant with global bioanalytical standards.

Part 1: Analyte Profiling & Mechanistic Rationale

The Chromatographic Dilemma

The molecular structure of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (C₈H₉Cl₂N₅, MW: 246.10) features a hydrophobic 2,3-dichlorophenyl ring attached to a highly polar, electron-rich biguanide moiety.

  • The Failure of Standard RPLC: At typical acidic mobile phase conditions (pH 2–3), the biguanide group is fully protonated. On standard silica-based C18 columns, these cations undergo secondary ion-exchange interactions with unendcapped, negatively charged surface silanols. This causality results in irreversible adsorption, severe peak tailing, and signal suppression.

  • The High-pH RPLC Solution: By utilizing a hybrid-silica C18 column capable of withstanding extreme alkalinity, the mobile phase pH can be raised to 10. This partially neutralizes the analyte and completely suppresses silanol ionization on the stationary phase, restoring Gaussian peak shapes and predictable retention.

  • The HILIC Advantage: HILIC embraces the analyte's polarity rather than fighting it. Using an Amide or Zwitterionic (Z-HILIC) stationary phase, the basic biguanide partitions into an aqueous-enriched layer immobilized on the particle surface. Furthermore, HILIC mobile phases contain >80% acetonitrile. This high organic content dramatically lowers the surface tension of the eluent in the electrospray ionization (ESI) source, leading to smaller droplets, highly efficient desolvation, and a profound increase in MS sensitivity. This phenomenon is well-documented in the analysis of related biguanides like metformin [1].

Part 2: Experimental Methodologies

Self-Validating Sample Preparation (MCX-SPE)

To ensure absolute trustworthiness, the sample preparation must be a self-validating system . We employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) combined with a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked prior to extraction.

Mechanistic Steps:

  • Acidification & Loading: Plasma samples (100 µL) are spiked with 10 µL of SIL-IS (e.g., ¹³C₂,¹⁵N₄-labeled analog) and diluted with 2% phosphoric acid. Causality: The low pH ensures the biguanide is 100% protonated, allowing it to bind aggressively to the negatively charged sulfonic acid groups on the MCX resin.

  • Aggressive Washing: The sorbent is washed sequentially with 0.1 N HCl and 100% Methanol. Causality: The ionic bond is so strong that 100% organic solvent can be used to wash away neutral lipids and phospholipids without eluting the analyte, effectively eliminating the primary source of matrix effects.

  • Elution: The analyte is eluted using 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the analyte's charge, breaking the ionic interaction and releasing it into the collection plate.

  • Self-Validation Check: By preparing three parallel sets—(A) neat standards, (B) post-extraction spiked blank matrix, and (C) pre-extraction spiked matrix—the system mathematically isolates Extraction Recovery (C/B) from Matrix Effect (B/A). If the IS-normalized matrix effect deviates beyond ±15%, the system automatically flags the batch, preventing the reporting of suppressed data.

Chromatographic Conditions Comparison
ParameterHigh-pH RPLC StrategyHILIC Strategy
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm)Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 100% Acetonitrile100% Acetonitrile with 0.1% Formic Acid
Gradient Profile 5% to 95% B over 4.0 min95% to 50% B over 5.0 min
Flow Rate 0.40 mL/min0.40 mL/min
Injection Volume 5.0 µL2.0 µL
Mass Spectrometry Parameters (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 246.1162.025Quantifier (Formation of 2,3-dichloroaniline)
Target Compound 246.1145.030Qualifier (Loss of biguanide side chain)
SIL-IS 252.1168.025Internal Standard Tracking

Part 3: Method Validation Results

Both methods were validated in human plasma strictly according to the FDA ICH M10 Bioanalytical Method Validation guidelines [2]. The comparative data objectively demonstrates the strengths of each approach.

Validation ParameterHigh-pH RPLCHILICICH M10 Acceptance Criteria
Linear Dynamic Range 5 – 5000 ng/mL1 – 2000 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 5 ng/mL1 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 4.2% – 7.8%3.1% – 6.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +5.2%-2.1% to +3.8%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 88.5% ± 6.2%96.4% ± 3.1%CV ≤ 15%
Extraction Recovery (RE) 82.4%84.1%Consistent and reproducible

Performance Verdict: While High-pH RPLC offers a slightly broader linear dynamic range and excellent robustness for high-concentration pharmacokinetic studies, HILIC is objectively superior for trace-level detection . The HILIC method achieves a 5-fold lower LLOQ (1 ng/mL) because the high-organic mobile phase entering the MS source dramatically enhances desolvation efficiency, a critical factor for highly polar guanidine derivatives [3].

Part 4: Workflow Visualization

LCMS_Workflow Sample Biological Sample (Spiked with SIL-IS) SPE MCX Solid-Phase Extraction (Self-Validating Recovery) Sample->SPE Acidify (pH < 3) Split Method Selection SPE->Split Elute (5% NH4OH) RPLC High-pH RPLC (Hybrid C18, pH 10) Split->RPLC Focus: Robustness HILIC HILIC (Amide, pH 3, High Org) Split->HILIC Focus: Sensitivity MS_RPLC ESI+ MS/MS (Moderate Desolvation) RPLC->MS_RPLC MS_HILIC ESI+ MS/MS (Enhanced Desolvation) HILIC->MS_HILIC Val ICH M10 Validation Data Output MS_RPLC->Val MS_HILIC->Val

Fig 1. Decision tree and workflow for LC-MS/MS validation of biguanide derivatives.

References

  • Analysis of Metformin and its Impurities Using HILIC Coupled With UV and MS Detection Waters Corporation URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development National Institutes of Health (NIH) / PMC URL:[Link]

Validation

A Comparative Guide to Reproducibility Validation in N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Batch Synthesis

Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the reproducibility of active pharmaceutical ingredient (API) synthesis is paramount. This guide provides an in-depth analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the reproducibility of active pharmaceutical ingredient (API) synthesis is paramount. This guide provides an in-depth analysis of reproducibility in the batch synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, a novel biguanide derivative. We will explore two synthesis protocols, offering a comparative analysis of their outcomes and a robust framework for validation.

The biguanide moiety is a cornerstone in medicinal chemistry, most famously represented by the anti-diabetic drug metformin. The synthesis of biguanides, while conceptually straightforward, is often plagued by challenges in controlling side reactions and ensuring batch-to-batch consistency. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities.

Mechanistic Underpinnings of Biguanide Synthesis

The synthesis of N-aryl biguanides typically proceeds via the condensation of an amine salt with dicyandiamide. This reaction is sensitive to factors such as temperature, pH, and solvent choice, which can influence the reaction rate and the impurity profile. A common synthetic route involves the reaction of a substituted aniline hydrochloride with dicyandiamide.

Comparative Synthesis Protocols

We present two protocols for the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, differing primarily in the solvent system and the method of product isolation.

Protocol A: Aqueous-Alcoholic System with pH Control

This protocol employs a mixed solvent system to maintain the solubility of both reactants and intermediates, with careful pH control to minimize hydrolysis of dicyandiamide.

Protocol B: High-Temperature Fusion

This solvent-free approach involves the direct fusion of the reactants at a high temperature. While potentially offering a greener alternative, this method can be more susceptible to thermal decomposition and the formation of polymeric impurities.

Experimental Section

Materials and Methods
  • 2,3-dichloroaniline (99%, Sigma-Aldrich)

  • Dicyandiamide (99%, Sigma-Aldrich)

  • Hydrochloric acid (37%, Fisher Scientific)

  • Ethanol (95%, VWR)

  • Isopropanol (99.5%, VWR)

  • High-performance liquid chromatography (HPLC) system (Agilent 1260 Infinity II)

  • Mass spectrometer (Agilent 6120 Quadrupole LC/MS)

  • Nuclear magnetic resonance (NMR) spectrometer (Bruker Avance III HD 400 MHz)

Synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide Hydrochloride

Protocol A: Aqueous-Alcoholic System

  • A solution of 2,3-dichloroaniline (16.2 g, 0.1 mol) in ethanol (100 mL) is prepared in a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Concentrated hydrochloric acid (8.3 mL, 0.1 mol) is added dropwise with stirring.

  • Dicyandiamide (8.4 g, 0.1 mol) is added to the resulting suspension.

  • The reaction mixture is heated to reflux (approximately 80-85 °C) and maintained for 4 hours. The pH is monitored and maintained between 4.5 and 5.5 by the addition of small aliquots of 1 M NaOH if necessary.

  • The mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is recrystallized from a mixture of isopropanol and water (80:20 v/v) to yield the pure hydrochloride salt.

Protocol B: High-Temperature Fusion

  • 2,3-dichloroaniline hydrochloride is prepared by treating 2,3-dichloroaniline (16.2 g, 0.1 mol) with concentrated hydrochloric acid (8.3 mL, 0.1 mol) in a minimal amount of water, followed by evaporation to dryness.

  • The dried 2,3-dichloroaniline hydrochloride is intimately mixed with dicyandiamide (8.4 g, 0.1 mol) in a round-bottom flask.

  • The flask is heated in an oil bath to 150-160 °C for 2 hours.

  • The resulting solid mass is cooled, crushed, and triturated with hot water to remove unreacted starting materials.

  • The crude product is collected by filtration and recrystallized from a mixture of isopropanol and water (80:20 v/v).

Validation Workflow

A robust validation workflow is essential to ensure the reproducibility of the synthesis. This involves in-process controls and final product analysis.

In-Process Controls:

  • Reaction Monitoring by HPLC: Aliquots are taken from the reaction mixture at regular intervals to monitor the consumption of starting materials and the formation of the product.

  • pH Monitoring (Protocol A): Continuous monitoring and adjustment of pH to prevent side reactions.

Final Product Analysis:

  • Purity Assessment by HPLC: The purity of the final product is determined by HPLC with UV detection.

  • Identity Confirmation by LC-MS and NMR: The molecular weight and structure of the product are confirmed by mass spectrometry and NMR spectroscopy.

  • Impurity Profiling: Identification and quantification of any impurities present in the final product.

Comparative Data and Analysis

To assess the reproducibility of each protocol, three independent batches were synthesized using both Protocol A and Protocol B. The results are summarized in the tables below.

Table 1: Comparison of Yield and Purity

BatchProtocol A Yield (%)Protocol A Purity (%)Protocol B Yield (%)Protocol B Purity (%)
178.599.682.197.2
279.299.581.597.5
378.899.782.697.1
Mean 78.8 99.6 82.1 97.3
Std. Dev. 0.35 0.10 0.56 0.21

Table 2: Impurity Profile

ImpurityProtocol A (Mean %)Protocol B (Mean %)
Unreacted 2,3-dichloroaniline0.150.45
Melamine Derivatives< 0.051.20
Other Unknown Impurities0.201.05

Discussion

The data clearly indicates that Protocol A consistently produces a product with higher purity and a lower impurity profile compared to Protocol B. Although Protocol B offers a slightly higher average yield, the variability between batches is greater, and the presence of significant melamine-type impurities is a major drawback. The tighter control of reaction parameters in Protocol A, particularly pH, is crucial for minimizing side reactions and ensuring the formation of a cleaner product.

The lower standard deviation in both yield and purity for Protocol A highlights its superior reproducibility. For pharmaceutical applications, a highly reproducible process that delivers a consistent product is of utmost importance, often outweighing a small difference in yield.

Visualizing the Workflows

To further illustrate the processes, the following diagrams outline the experimental and validation workflows.

Synthesis_Workflow cluster_protocol_a Protocol A: Aqueous-Alcoholic System cluster_protocol_b Protocol B: High-Temperature Fusion A_Start 2,3-dichloroaniline + Ethanol + HCl A_Add_DCD Add Dicyandiamide A_Start->A_Add_DCD A_Reflux Reflux (4h, 80-85°C) + pH Control (4.5-5.5) A_Add_DCD->A_Reflux A_Cool Cool to RT A_Reflux->A_Cool A_Filter Filtration A_Cool->A_Filter A_Recrystalize Recrystallization (Isopropanol/Water) A_Filter->A_Recrystalize A_Product Pure Product A_Recrystalize->A_Product B_Start 2,3-dichloroaniline HCl + Dicyandiamide B_Fusion Heat (2h, 150-160°C) B_Start->B_Fusion B_Cool Cool & Crush B_Fusion->B_Cool B_Triturate Triturate with Hot Water B_Cool->B_Triturate B_Filter Filtration B_Triturate->B_Filter B_Recrystalize Recrystallization (Isopropanol/Water) B_Filter->B_Recrystalize B_Product Pure Product B_Recrystalize->B_Product

Caption: Comparative workflows for the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide.

Validation_Workflow cluster_in_process In-Process Controls cluster_final_product Final Product Analysis IPC_HPLC Reaction Monitoring (HPLC) FP_Purity Purity Assessment (HPLC) IPC_HPLC->FP_Purity IPC_pH pH Monitoring (Protocol A) FP_Identity Identity Confirmation (LC-MS, NMR) FP_Purity->FP_Identity FP_Impurity Impurity Profiling FP_Identity->FP_Impurity Synthesis Synthesis Batch Synthesis->IPC_HPLC Synthesis->IPC_pH

Caption: Comprehensive validation workflow for batch synthesis.

Conclusion and Recommendations

For the synthesis of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide, Protocol A, which utilizes an aqueous-alcoholic system with stringent pH control, is demonstrably superior in terms of reproducibility and product purity. While Protocol B offers a marginally higher yield, the lack of process control leads to a less pure product and greater batch-to-batch variability.

For any pharmaceutical development program, the adoption of a well-controlled and reproducible synthesis protocol is non-negotiable. We strongly recommend the implementation of Protocol A, coupled with the comprehensive validation workflow outlined in this guide, to ensure the consistent production of high-quality N-(2,3-dichlorophenyl)imidodicarbonimidic diamide for further research and development.

References

  • The Chemistry of Biguanides. Chemical Reviews, 1961. [Link]

  • Impurity Profiling of Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2018. [Link]

Safety & Regulatory Compliance

Safety

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide proper disposal procedures

As a Senior Application Scientist overseeing API synthesis workflows, I recognize that the handling and disposal of complex intermediates require more than just following a safety data sheet (SDS). It requires a mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing API synthesis workflows, I recognize that the handling and disposal of complex intermediates require more than just following a safety data sheet (SDS). It requires a mechanistic understanding of the molecule's behavior.

(CAS: 143413-10-9) is a critical biguanide intermediate, most notably utilized in the synthesis of active pharmaceutical ingredients[1]. Because this molecule combines a heavily chlorinated aromatic ring with a nitrogen-dense biguanide moiety, its disposal presents unique logistical and environmental challenges. Improper segregation not only risks regulatory violations but can also lead to the generation of highly toxic byproducts, including nitrogen oxides (NOx) and polychlorinated dibenzo-p-dioxins (PCDDs).

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring scientific integrity and laboratory safety.

Physicochemical Profiling & Risk Assessment

Before executing any disposal protocol, we must analyze the quantitative and structural data of the waste material. The table below summarizes the core properties of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide and their direct operational implications.

PropertyValueOperational Waste Implication
CAS Number 143413-10-9Must be explicitly listed on all hazardous waste manifests to ensure proper downstream routing[2].
Molecular Formula C8H9Cl2N5High chlorine and nitrogen content strictly dictates routing to specialized halogenated facilities[2].
Molecular Weight 246.10 g/mol Utilized for stoichiometric calculations during aqueous waste neutralization[2].
Functional Groups Dichlorophenyl, BiguanideBasic nature requires pH monitoring; aromatic chlorides require high-temp incineration[2].
Hazard Classification Irritant (H315, H319, H335)Mandates strict use of contact PPE (nitrile gloves, goggles, lab coat) to prevent skin/eye/respiratory exposure[3].

Mechanistic Rationale: The "Why" Behind the Protocol

In drug development, we do not simply throw chemicals into a bin; we engineer their destruction. The disposal of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide is governed by two structural realities:

  • The Dichlorophenyl Ring (Halogenated Segregation): This compound must be strictly segregated into halogenated waste streams. If chlorinated aromatics are incinerated in standard non-halogenated waste facilities (which operate at lower temperatures), incomplete combustion occurs. This leads to the thermodynamic synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Halogenated waste is routed to specialized rotary kiln incinerators operating at >1100°C with rapid quenching, a process mechanistically required to break the robust C-Cl bonds and prevent dioxin recombination.

  • The Biguanide Moiety (Exothermic & Emission Risks): The biguanide group is strongly basic and nitrogen-dense (five nitrogen atoms per molecule)[1]. If mixed indiscriminately with acidic waste streams, it can trigger an exothermic acid-base reaction, potentially causing solvent boil-off or container rupture. Furthermore, its oxidation during incineration generates significant nitrogen oxides (NOx), requiring disposal facilities equipped with advanced NOx scrubbers.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By incorporating verification steps (e.g., pH checks, compatibility tests), we eliminate assumptions and ensure absolute safety.

Protocol A: Solid Waste Disposal (Bulk Powder & Contaminated Consumables)

Applies to: Unused reagent, spilled powder, contaminated filter papers, and PPE.

  • Collection & Anti-Aerosolization: Sweep spilled powder using anti-static brushes and disposable spatulas. Critical: Never use compressed air or standard vacuums, as the fine powder is a documented respiratory irritant (H335)[3].

  • Primary Containment: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) container. For contaminated consumables (e.g., Kimwipes), double-bag the materials in 6-mil polyethylene bags before placing them in the drum.

  • Labeling & Manifesting: Affix a compliant hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste - Contains Chlorinated Aromatics and Basic Biguanides."

  • Storage: Store in a designated cool, dry, and well-ventilated secondary containment area, strictly isolated from strong oxidizing agents.

Protocol B: Liquid Waste Segregation (Mother Liquors & Washings)

Applies to: Reaction solvents, extraction layers, and equipment washings.

  • Compatibility Verification: Before adding to a bulk carboy, extract a 5 mL aliquot of the waste and mix it with 5 mL of the current carboy contents in a fume hood. Monitor for 5 minutes for any exothermic heat generation or gas evolution.

  • Organic Solvent Segregation: Pour organic mother liquors into a designated "Halogenated Organic Solvent" carboy. Never mix this with non-halogenated streams, as doing so will contaminate the entire bulk container, drastically increasing disposal costs and environmental risk.

  • Aqueous Neutralization (Self-Validating Step): For aqueous extractions, measure the pH using indicator strips or a calibrated probe. Due to the basic biguanide moiety, the pH may be elevated (>9). Slowly neutralize the solution to pH 6-8 using dilute hydrochloric acid (1M HCl) while stirring. Only after neutralization should the liquid be transferred to the "Halogenated Aqueous Waste" container.

  • Venting: Ensure all liquid waste carboys are fitted with pressure-relief vented caps. This prevents catastrophic pressure buildup from slow degradation or ambient solvent expansion.

Waste Segregation Workflow

To visualize the operational logistics, the following diagram outlines the precise routing of waste streams generated during the handling of this compound.

WasteDisposal Start N-(2,3-dichlorophenyl) imidodicarbonimidic diamide Waste Stream Solid Solid Waste (Powder, PPE, Filters) Start->Solid Liquid Liquid Waste (Mother Liquors, Solvents) Start->Liquid SolidPack Double-bag in compatible PE bags Solid->SolidPack LiqAqueous Aqueous Washings (Check pH, Neutralize) Liquid->LiqAqueous LiqOrganic Organic Solvents (Halogenated) Liquid->LiqOrganic SolidLabel Label: Halogenated Organic Solid Waste SolidPack->SolidLabel SolidIncinerate High-Temp Incineration (>1100°C) SolidLabel->SolidIncinerate LiqAqueousLabel Label: Halogenated Aqueous Waste LiqAqueous->LiqAqueousLabel LiqOrganicLabel Label: Halogenated Organic Solvent Waste LiqOrganic->LiqOrganicLabel Treatment Specialized Chemical Waste Treatment LiqAqueousLabel->Treatment LiqOrganicLabel->SolidIncinerate

Figure 1: Segregation and disposal workflow for N-(2,3-dichlorophenyl)imidodicarbonimidic diamide.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2730227, N-(2,3-dichlorophenyl)imidodicarbonimidic diamide." PubChem. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

As a Senior Application Scientist, I recognize that handling highly functionalized, acutely toxic solids requires moving beyond basic compliance. You must understand the physicochemical mechanisms that drive a chemical's...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, acutely toxic solids requires moving beyond basic compliance. You must understand the physicochemical mechanisms that drive a chemical's hazard profile to design an effective safety and operational workflow.

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide (CAS: 143413-10-9) is a substituted biguanide derivative classified as a Class 6.1 Toxic Solid [1]. The combination of a highly basic biguanide core and a lipophilic 2,3-dichlorophenyl ring creates a molecule with a high potential for transdermal penetration, respiratory toxicity, and severe mucosal tissue damage.

The following guide provides a self-validating, step-by-step operational and disposal plan for handling this compound safely in a laboratory environment.

Mechanistic Rationale for PPE Selection

Standard laboratory PPE is insufficient for handling lipophilic biguanides. The selection of protective equipment must be dictated by the molecule's specific modes of action and physical state:

  • Dermal Protection (Double Nitrile): The 2,3-dichlorophenyl moiety significantly increases the molecule's lipophilicity (LogP) compared to aliphatic biguanides. This facilitates rapid partitioning into the stratum corneum if skin contact occurs. Double-gloving with extended-cuff nitrile gloves is mandatory. The outer glove acts as a sacrificial barrier and must be changed immediately upon suspected contamination.

  • Respiratory Protection (P100/N95): As a dry powder with a molecular weight of 246.10 g/mol , aerosolization during weighing or transfer is the primary exposure vector. Inhalation of basic biguanide dust can cause severe chemical pneumonitis. Per OSHA 29 CFR 1910.134 [2], respiratory protection (a properly fitted N95 or P100 particulate respirator) is required when handling the dry powder outside of a closed system.

  • Ocular Protection (Sealed Goggles): The guanidino groups are highly basic. If particulates contact the tear film of the eye, they rapidly undergo localized dissolution, causing saponification of ocular lipids and severe corneal damage. Standard safety glasses are inadequate; tight-fitting, indirect-vented chemical splash goggles (ANSI Z87.1 compliant) must be worn [3].

Quantitative Data Summaries

Table 1: Chemical Hazard & Physicochemical Profile
PropertyValue / SpecificationOperational Implication
Chemical Name N-(2,3-dichlorophenyl)imidodicarbonimidic diamideTarget compound for containment.
CAS Number 143413-10-9Use for precise inventory tracking.
Molecular Weight 246.10 g/mol Fine powder; high risk of aerosolization.
Hazard Class 6.1 (Toxic Solid)Requires secure storage and strict waste routing.
Key Functional Groups Biguanide, Aryl ChlorideHighly basic, lipophilic, transdermal hazard.
Table 2: PPE Specifications & Replacement Matrix
PPE CategoryMaterial / StandardJustificationReplacement Frequency
Gloves 100% Nitrile (Minimum 5 mil)Prevents lipophilic transdermal absorption.Outer glove: Every 30 mins or post-contact.
Respirator N95 or P100 ParticulateBlocks inhalation of aerosolized toxic dust.Discard after single operational session.
Eye Protection ANSI Z87.1 Sealed GogglesPrevents basic dust from contacting ocular mucosa.Clean with 10% bleach/water post-use.
Body Protection Tyvek Sleeves / Lab CoatPrevents particulate accumulation on forearms.Launder/discard if visible dust is present.

High-Containment Handling Workflow

G Storage Storage & Retrieval (Desiccator / Secure Cabinet) PPE PPE Donning (Double Nitrile, Respirator, Tyvek) Storage->PPE Pre-operation Weighing Weighing & Transfer (Analytical Balance in Fume Hood) PPE->Weighing Transfer to Hood Reaction Reaction Setup (Closed System / Inert Gas) Weighing->Reaction Solubilization Decon Decontamination (10% Bleach / Isopropanol) Reaction->Decon Post-reaction Disposal Waste Disposal (Class 6.1 Solid Waste) Decon->Disposal Waste Routing

Caption: High-Containment Handling Workflow for Class 6.1 Toxic Solids.

Step-by-Step Standard Operating Procedure (SOP)

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operation & Donning
  • Ventilation Verification: Verify that the chemical fume hood is operational. Validation: Check the digital flow monitor; ensure face velocity is between 80-120 feet per minute (fpm).

  • Zone Preparation: Line the fume hood workspace with anti-static, disposable bench paper to trap any stray particulates. Place an analytical balance inside the hood.

  • PPE Donning:

    • Put on a standard lab coat or Tyvek suit.

    • Don the N95/P100 respirator and perform a negative-pressure seal check.

    • Don tight-fitting chemical splash goggles.

    • Don the first pair of nitrile gloves (inner layer), ensuring they cover the cuffs of the lab coat. Don the second pair (outer layer) over the first. Validation: Perform an air-inflation test on gloves prior to donning to ensure no micro-punctures exist.

Phase 2: Weighing & Transfer
  • Container Retrieval: Retrieve the sealed container of N-(2,3-dichlorophenyl)imidodicarbonimidic diamide from the Class 6.1 secure storage cabinet and transfer it directly into the fume hood.

  • Static Mitigation: Because fine powders hold static charge and can "jump" from spatulas, use an anti-static gun (Zerostat) on the weighing boat and the exterior of the chemical bottle.

  • Transfer: Open the container only inside the hood. Use a clean, dry stainless-steel spatula to transfer the required mass into the weighing boat.

  • Solubilization (In-Hood): To eliminate the inhalation hazard as quickly as possible, dissolve the weighed powder in your reaction solvent (e.g., DMSO, DMF, or appropriate buffer) immediately within the fume hood before moving the material to the benchtop for downstream assays.

Phase 3: Doffing & Decontamination
  • Primary Decontamination: Wipe down the exterior of the chemical container with an isopropanol-soaked Kimwipe before returning it to storage.

  • Glove Removal: Remove the highly contaminated outer gloves using the "beak method" (pulling the glove inside out) and dispose of them in the solid toxic waste bin.

  • Surface Cleaning: Carefully fold the disposable bench paper inward to trap any microscopic dust and dispose of it. Wipe the balance and hood surface with a 10% bleach solution (to neutralize the basic biguanide), followed by water.

Disposal and Waste Routing Plan

Improper disposal of Class 6.1 materials violates EPA/RCRA regulations and poses severe downstream risks to environmental services personnel. Follow the Prudent Practices in the Laboratory guidelines for toxic waste [3].

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, outer gloves, bench paper, empty chemical vials) must be placed in a puncture-resistant, sealable biohazard/toxic waste bag. Label explicitly as "Hazardous Solid Waste: Class 6.1 Toxic Solid (N-(2,3-dichlorophenyl)imidodicarbonimidic diamide)".

  • Liquid Waste: Any solvent containing dissolved compound must be routed to a dedicated, halogenated (due to the dichlorophenyl group) liquid waste carboy. Do not mix with general organic waste. Ensure the carboy is kept in secondary containment.

  • Spill Response: In the event of a dry powder spill outside the hood, do not sweep, as this aerosolizes the toxin. Cover the spill with damp absorbent pads (wetted with water or 10% bleach) to suppress dust, carefully scoop the pads into a toxic waste bag, and perform a secondary wipe-down of the area.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2730227, N-(2,3-dichlorophenyl)imidodicarbonimidic diamide." PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, [Link]

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